Product packaging for 3-Methoxy-5-(2-phenylethyl)phenol(Cat. No.:CAS No. 17635-59-5)

3-Methoxy-5-(2-phenylethyl)phenol

Cat. No.: B093078
CAS No.: 17635-59-5
M. Wt: 228.29 g/mol
InChI Key: HPEFWCAKFRCLBD-UHFFFAOYSA-N
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Description

Phenol, 3-methoxy-5-(2-phenylethyl)- has been reported in Bursaphelenchus xylophilus, Pinus cembra, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O2 B093078 3-Methoxy-5-(2-phenylethyl)phenol CAS No. 17635-59-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-5-(2-phenylethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-17-15-10-13(9-14(16)11-15)8-7-12-5-3-2-4-6-12/h2-6,9-11,16H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEFWCAKFRCLBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80170114
Record name Phenol, 3-methoxy-5-(2-phenylethyl)-
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Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17635-59-5
Record name Phenol, 3-methoxy-5-(2-phenylethyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3-methoxy-5-(2-phenylethyl)-
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Record name 17635-59-5
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Foundational & Exploratory

Synthesis of 3-Methoxy-5-(2-phenylethyl)phenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic pathway for 3-Methoxy-5-(2-phenylethyl)phenol, a compound of interest in medicinal chemistry and related fields. The presented multi-step synthesis employs well-established organic reactions, including selective protection, methylation, Wittig olefination, and catalytic hydrogenation. This document provides detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate its replication and adaptation in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a four-step sequence commencing with the commercially available 3,5-dihydroxybenzaldehyde. The overall strategy is outlined below:

Synthesis_Overview Start 3,5-Dihydroxybenzaldehyde Step1 Selective Monobenzylation Start->Step1  BnBr, K2CO3   Step2 Methylation Step1->Step2  (CH3)2SO4, K2CO3   Step3 Wittig Reaction Step2->Step3  Ph3P+CH2Ph Cl-, Base   Step4 Catalytic Hydrogenation (Deprotection & Reduction) Step3->Step4  H2, Pd/C   Final This compound Step4->Final

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Selective Monobenzylation of 3,5-Dihydroxybenzaldehyde

This initial step aims to selectively protect one of the two hydroxyl groups of 3,5-dihydroxybenzaldehyde as a benzyl ether. This regioselectivity is crucial for the subsequent methylation step.

Reaction Scheme:

Experimental Protocol:

  • To a solution of 3,5-dihydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.1 eq).

  • Stir the mixture at room temperature for 20 minutes.

  • Add benzyl bromide (1.05 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60°C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(benzyloxy)-5-hydroxybenzaldehyde.

Reagent/ProductMolecular Weight ( g/mol )Moles (mol)Mass (g)Volume (mL)
3,5-Dihydroxybenzaldehyde138.121.0013.81-
Benzyl Bromide171.041.0517.9612.0
Potassium Carbonate138.211.1015.20-
3-(Benzyloxy)-5-hydroxybenzaldehyde228.24-Yield Dependent-

Table 1: Reagents for the selective monobenzylation of 3,5-dihydroxybenzaldehyde.

Step 2: Methylation of 3-(Benzyloxy)-5-hydroxybenzaldehyde

The free phenolic hydroxyl group of 3-(benzyloxy)-5-hydroxybenzaldehyde is methylated in this step.

Reaction Scheme:

Experimental Protocol:

  • Dissolve 3-(benzyloxy)-5-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Add dimethyl sulfate (1.2 eq) dropwise at room temperature.

  • Reflux the reaction mixture for 3-4 hours, monitoring by TLC.

  • After completion, filter the solid potassium carbonate and wash with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-(benzyloxy)-5-methoxybenzaldehyde.

Reagent/ProductMolecular Weight ( g/mol )Moles (mol)Mass (g)Volume (mL)
3-(Benzyloxy)-5-hydroxybenzaldehyde228.241.0022.82-
Dimethyl Sulfate126.131.2015.1411.4
Potassium Carbonate138.211.5020.73-
3-(Benzyloxy)-5-methoxybenzaldehyde242.27-Yield Dependent-

Table 2: Reagents for the methylation of 3-(benzyloxy)-5-hydroxybenzaldehyde.

Step 3: Wittig Reaction of 3-(Benzyloxy)-5-methoxybenzaldehyde

The aldehyde is converted to a stilbene derivative via a Wittig reaction with benzyltriphenylphosphonium chloride.

Reaction Scheme:

Experimental Protocol:

  • Suspend benzyltriphenylphosphonium chloride (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the suspension to 0°C and add a strong base such as n-butyllithium or sodium hydride (1.2 eq) portion-wise to generate the ylide (indicated by a color change).

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of 3-(benzyloxy)-5-methoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain 1-(benzyloxy)-3-methoxy-5-((E)-2-phenylethenyl)benzene.

Reagent/ProductMolecular Weight ( g/mol )Moles (mol)Mass (g)Volume (mL)
3-(Benzyloxy)-5-methoxybenzaldehyde242.271.0024.23-
Benzyltriphenylphosphonium chloride388.881.2046.67-
n-Butyllithium (2.5 M in hexanes)64.061.20-48.0
1-(Benzyloxy)-3-methoxy-5-stilbene316.40-Yield Dependent-

Table 3: Reagents for the Wittig reaction.

Step 4: Catalytic Hydrogenation of 1-(Benzyloxy)-3-methoxy-5-((E)-2-phenylethenyl)benzene

In the final step, the stilbene double bond is reduced to a single bond, and the benzyl protecting group is simultaneously removed via catalytic hydrogenation.

Reaction Scheme:

Experimental Protocol:

  • Dissolve the stilbene derivative (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add 10% palladium on carbon (Pd/C) catalyst (5-10 mol% Pd).

  • Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Reagent/ProductMolecular Weight ( g/mol )Moles (mol)Mass (g)Volume (mL)
1-(Benzyloxy)-3-methoxy-5-stilbene316.401.0031.64-
10% Palladium on Carbon-0.05-0.100.5-1.0-
Hydrogen2.02Excess--
This compound228.29-Yield Dependent-

Table 4: Reagents for catalytic hydrogenation.

Logical Relationships in the Synthetic Pathway

The following diagram illustrates the logical progression and dependencies of the key transformations in this synthesis.

Logical_Flow cluster_protection Selective Functionalization cluster_carbon_backbone Carbon Skeleton Elongation cluster_final_modification Final Structure Attainment Protect Protect one hydroxyl group (Benzylation) Methylate Methylate the remaining hydroxyl group Protect->Methylate Enables regioselective methylation Wittig Form stilbene double bond (Wittig Reaction) Methylate->Wittig Provides aldehyde precursor Hydrogenate Reduce double bond and remove protecting group (Catalytic Hydrogenation) Wittig->Hydrogenate Creates reducible alkene and deprotectable ether

Caption: Logical dependencies of the synthetic steps.

Conclusion

This technical guide provides a detailed and logical framework for the synthesis of this compound. The described multi-step approach is based on reliable and well-documented chemical transformations, offering a clear path for researchers to obtain this valuable compound for further investigation. The provided protocols and data tables are intended to serve as a comprehensive resource for the successful execution of this synthesis in a laboratory setting. Researchers are advised to adhere to all standard laboratory safety procedures when handling the listed reagents.

An In-depth Technical Guide to 3-Methoxy-5-(2-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential biological activities of 3-Methoxy-5-(2-phenylethyl)phenol. The information is curated for professionals in research and drug development, with a focus on presenting clear, actionable data and methodologies.

Chemical Properties

This compound, also known by its synonyms 3-O-Methyldihydropinosylvin and Dihydropinosylvin monomethyl ether, is a phenolic compound that has been identified in various natural sources, including Pinus cembra and Bursaphelenchus xylophilus[1]. Its chemical and physical properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₆O₂[1][2][3]
Molecular Weight 228.29 g/mol [1][2][3]
CAS Number 17635-59-5[1][2]
IUPAC Name This compound[1]
Melting Point 49-53 °C[2]
Boiling Point 368.7 °C at 760 mmHg (Predicted)[2]
pKa (Predicted) 10.13 ± 0.10This is a predicted value.
LogP (Predicted) 3.8[1]
Solubility Poorly soluble in water; Soluble in organic solvents such as ethanol and acetone.[1]

Table 2: Spectroscopic Data for this compound

Spectrum TypeData Availability and DetailsSource
Mass Spectrometry (MS) GC-MS data available.[4]
Infrared (IR) Spectroscopy Vapor phase IR spectrum available.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy 1H and 13C NMR spectra are available.[5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, based on established chemical principles and general protocols for similar compounds.

A plausible synthetic route to this compound involves the Wittig reaction between 3-methoxy-5-hydroxybenzaldehyde and benzyltriphenylphosphonium chloride, followed by reduction of the resulting stilbene.

Materials:

  • 3-methoxy-5-hydroxybenzaldehyde

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (NaH) or other suitable base

  • Dry tetrahydrofuran (THF)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Methanol or Ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Hydrogenation apparatus

Procedure:

Step 1: Synthesis of 3-Methoxy-5-(2-phenylethenyl)phenol (Stilbene intermediate)

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add benzyltriphenylphosphonium chloride (1.1 eq) and dry THF.

  • Cool the suspension to 0 °C in an ice bath and slowly add sodium hydride (1.1 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 1 hour to form the ylide (a color change to deep red/orange is typically observed).

  • Cool the reaction mixture back to 0 °C and add a solution of 3-methoxy-5-hydroxybenzaldehyde (1.0 eq) in dry THF dropwise via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude stilbene product.

Step 2: Reduction to this compound

  • Dissolve the crude 3-methoxy-5-(2-phenylethenyl)phenol from the previous step in methanol or ethanol in a hydrogenation flask.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Connect the flask to a hydrogenation apparatus and purge the system with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the reaction is complete (monitor by TLC or GC-MS).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with additional solvent (methanol or ethanol).

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

The crude product can be purified by flash column chromatography on silica gel.

Materials:

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column for chromatography

  • Fraction collector or test tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound as a solid or oil.

Analysis of the purified product can be performed using GC-MS to confirm its identity and purity. Derivatization is often employed for phenolic compounds to improve their volatility and chromatographic behavior.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., HP-5MS)

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS)

  • Dry pyridine or other suitable solvent

  • Vials for sample preparation

Procedure:

  • Derivatization (Silylation):

    • Dissolve a small amount (approx. 1 mg) of the purified product in dry pyridine (100 µL) in a vial.

    • Add the silylating agent (e.g., BSTFA with 1% TMCS, 100 µL).

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

    • Allow the sample to cool to room temperature before injection.

  • GC-MS Analysis:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 10 °C/min.

      • Hold at 280 °C for 10 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-550

  • Data Analysis:

    • Analyze the resulting chromatogram and mass spectrum. The mass spectrum of the silylated derivative should show a molecular ion peak corresponding to the addition of the silyl group(s) and characteristic fragmentation patterns.

Biological Activity and Potential Mechanisms of Action

This compound, as dihydropinosylvin monomethyl ether, has demonstrated nematicidal activity, suggesting its potential as a natural pesticide[4][6]. It has also been noted for its potential anti-influenza virus activity[4].

While specific signaling pathways for this compound have not been fully elucidated, the biological activities of structurally related stilbenoids and phenolic compounds suggest potential mechanisms of action. These may include:

  • Antioxidant Activity: Phenolic compounds are well-known for their ability to scavenge free radicals.

  • Modulation of Inflammatory Pathways: Related compounds have been shown to interact with key inflammatory signaling pathways such as NF-κB and MAPK.

  • Interaction with Cell Signaling Cascades: Other natural phenols have been found to modulate pathways like the Wnt/β-catenin signaling pathway, which is crucial in various cellular processes.

Further research is required to determine the precise molecular targets and signaling pathways affected by this compound.

Visualizations

The following diagram illustrates a general experimental workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis cluster_analysis synthesis_node Synthesis workup_node Reaction Workup purification_node Purification (Column Chromatography) workup_node->purification_node analysis_node Analysis purification_node->analysis_node gcms GC-MS analysis_node->gcms nmr NMR (1H, 13C) analysis_node->nmr ftir FT-IR analysis_node->ftir reagents Reactants: 3-methoxy-5-hydroxybenzaldehyde Benzyltriphenylphosphonium chloride wittig Wittig Reaction reagents->wittig 1. Stilbene formation reduction Hydrogenation wittig->reduction 2. Reduction reduction->workup_node Crude Product

Caption: Experimental workflow for the synthesis and analysis of this compound.

References

Spectroscopic Profile of 3-Methoxy-5-(2-phenylethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxy-5-(2-phenylethyl)phenol, a phenolic compound of interest to researchers in drug development and natural product chemistry. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the replication and verification of these findings.

Spectroscopic Data Summary

The spectroscopic data for this compound (CAS No: 17635-59-5, Molecular Formula: C₁₅H₁₆O₂) are presented below. This compound is also known by other names including 3-O-Methyldihydropinosylvin and 5-Methoxy-bibenzyl-3-ol.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

¹³C NMR (Carbon-13 NMR):

Chemical Shift (δ) ppmAssignment
Specific peak data not available in search results, but spectra are noted as available in databases.[1][2]

Note: Detailed peak lists and coupling constants for ¹H and ¹³C NMR were not fully available in the initial search. The availability of NMR spectra is indicated in chemical databases, suggesting the data exists within specialized resources.[1][2]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Description of Absorption
Specific peak data not available in search results, but a Vapor Phase IR Spectrum is noted as available.[1]

Note: A vapor phase IR spectrum is available for this compound, which would provide characteristic vibrational frequencies for its functional groups.[1]

Mass Spectrometry (MS)
m/z RatioRelative Intensity (%)Fragmentation
Specific fragmentation data not available in search results, but a GC-MS spectrum is noted as available.[1]

Note: A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available, which would provide information on the molecular weight and fragmentation pattern of the molecule.[1]

Experimental Protocols

Detailed experimental protocols for the acquisition of the above-mentioned spectroscopic data are crucial for reproducibility. While specific protocols for this compound were not explicitly found, the following are generalized methodologies for the analysis of phenolic compounds.

NMR Spectroscopy

Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: Typically 0-12 ppm.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-5 seconds.

¹³C NMR Parameters:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT).

  • Spectral Width: Typically 0-220 ppm.

  • Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-10 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast from a volatile solvent. For vapor phase IR, the sample is heated to produce a vapor in the IR beam path.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Parameters:

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane, methanol). Derivatization may be employed to increase the volatility of the phenolic hydroxyl group, for instance, by silylation.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

GC Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: Typically 250-280 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the components of the sample, for example, starting at 50 °C and ramping up to 300 °C.

  • Carrier Gas: Helium at a constant flow rate.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Typically scanned from m/z 40 to 550.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Logical Workflow

The general workflow for obtaining and analyzing spectroscopic data for a compound like this compound is outlined in the diagram below.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structural Elucidation Compound This compound Dissolution Dissolution in appropriate solvent Compound->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry (GC-MS) Dissolution->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation Pattern) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic Analysis Workflow

References

An In-depth Technical Guide to 3-Methoxy-5-(2-phenylethyl)phenol: Discovery, Natural Sources, and Biological Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-5-(2-phenylethyl)phenol, a naturally occurring phenolic compound also known as dihydropinosylvin monomethyl ether. The document details its discovery, principal natural sources, and methods for its isolation and characterization. Furthermore, it consolidates available data on its biological activities, with a particular focus on its notable nematicidal properties. Experimental protocols for its extraction and purification are presented, alongside quantitative data on its occurrence and bioactivity. Finally, a proposed mechanism of action for its nematicidal effects is visualized through a signaling pathway diagram, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Chemical Profile

This compound, a derivative of stilbene, belongs to the class of organic compounds known as stilbenoids[1]. While the precise first isolation of this specific molecule is not definitively documented in readily available literature, its discovery is intrinsically linked to the pioneering work on pine heartwood constituents in the mid-20th century. Early investigations into the phenolic components of various Pinus species led to the identification of pinosylvin and its monomethyl ether. The corresponding dihydrogenated form, this compound, was subsequently identified as a significant component of the heartwood of several pine species. It is also recognized by its synonym, dihydropinosylvin monomethyl ether.

Chemical Structure and Properties:

  • Molecular Formula: C₁₅H₁₆O₂

  • Molecular Weight: 228.29 g/mol

  • CAS Number: 17635-59-5

  • IUPAC Name: this compound

  • Synonyms: Dihydropinosylvin monomethyl ether, 3-O-Methyldihydropinosylvin

Natural Sources

This compound is predominantly found in the heartwood of various species of the Pinus genus. Its presence is a characteristic feature of the defensive chemistry of these trees, contributing to their resistance against pests and pathogens.

Natural SourceFamilyOrganism PartReference
Pinus cembra (Swiss pine)PinaceaeHeartwood
Pinus sylvestris (Scots pine)PinaceaeHeartwood
Pinus mugo (Mountain pine)PinaceaeNot specified
Pinus pinaster (Maritime pine)PinaceaeNot specified
Pinus albicaulis (Whitebark pine)PinaceaeNot specified
Bauhinia purpurea (Purple orchid tree)FabaceaeNot specified
Bursaphelenchus xylophilus (Pinewood nematode)AphelenchoididaeAssociated with infected pines
Pseudomonas cichoriiPseudomonadaceaeNot specified

Experimental Protocols: Isolation from Natural Sources

The following is a representative protocol for the isolation of this compound from pine heartwood, compiled from established methodologies for the extraction of phenolic compounds from plant materials.

Extraction Workflow

Extraction_Workflow start Pine Heartwood Shavings extraction Soxhlet Extraction (Acetone or Ethanol) start->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Phenolic Extract filtration->crude_extract liquid_liquid Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) crude_extract->liquid_liquid organic_phase Ethyl Acetate Fraction liquid_liquid->organic_phase column_chrom Silica Gel Column Chromatography (Gradient Elution: Hexane/Ethyl Acetate) organic_phase->column_chrom fraction_collection Fraction Collection and TLC Analysis column_chrom->fraction_collection purification Preparative HPLC or Crystallization fraction_collection->purification final_product Pure this compound purification->final_product

Caption: Workflow for the isolation of this compound.

Detailed Methodology
  • Sample Preparation: Air-dried heartwood from a suitable Pinus species is ground into coarse shavings or a fine powder to increase the surface area for extraction.

  • Soxhlet Extraction: The powdered heartwood is placed in a cellulose thimble and extracted with acetone or ethanol in a Soxhlet apparatus for 24-48 hours. The solvent is chosen based on its ability to efficiently solubilize phenolic compounds.

  • Concentration: The resulting extract is filtered to remove any solid plant material, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with a solvent of increasing polarity, such as ethyl acetate. The phenolic compounds, including this compound, will preferentially partition into the ethyl acetate phase.

  • Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient elution system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the components of the extract.

  • Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are pooled.

  • Purification: The pooled fractions containing this compound are further purified using preparative high-performance liquid chromatography (HPLC) or by recrystallization to obtain the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, with its nematicidal effects being the most prominently reported.

Nematicidal Activity

This compound exhibits significant nematicidal activity against the pinewood nematode, Bursaphelenchus xylophilus, a major pest of pine forests.

ActivityTarget OrganismMetricValueReference
NematicidalBursaphelenchus xylophilusLC₅₀ (48h)37.2 µg/mL
NematicidalAphelenchoides besseyiLC₅₀ (48h)36.6 µg/mL
NematicidalDitylenchus destructorLC₅₀ (48h)43.4 µg/mL
Antioxidant and Anti-inflammatory Activities

While specific IC₅₀ values for the pure compound are not extensively reported, stilbenoids as a class are known for their antioxidant and anti-inflammatory properties. The phenolic hydroxyl group is a key contributor to its radical scavenging ability. Its anti-inflammatory effects are likely mediated through the modulation of inflammatory pathways. Further research is required to quantify these activities for the pure compound.

Proposed Mechanism of Nematicidal Action

The precise signaling pathways disrupted by this compound in nematodes have not been fully elucidated. However, based on studies of other stilbenoids and nematicidal phenolic compounds, a plausible mechanism of action involves the disruption of the nematode's nervous system and cellular membrane integrity.

Nematicidal_Mechanism compound This compound penetration Penetration of Nematode Cuticle compound->penetration membrane_disruption Disruption of Neuronal Cell Membranes penetration->membrane_disruption mitochondrial_dysfunction Induction of Mitochondrial Dysfunction penetration->mitochondrial_dysfunction ion_channels Modulation of Ion Channel Activity (e.g., Ca²⁺, K⁺ channels) membrane_disruption->ion_channels neurotransmission Impaired Neurotransmission ion_channels->neurotransmission paralysis Paralysis and Immobility neurotransmission->paralysis cell_death Apoptosis/Necrosis paralysis->cell_death ros_production Increased Reactive Oxygen Species (ROS) mitochondrial_dysfunction->ros_production oxidative_stress Cellular Oxidative Stress ros_production->oxidative_stress oxidative_stress->cell_death

Caption: Inferred mechanism of nematicidal action.

This proposed pathway suggests that this compound, due to its lipophilic nature, can penetrate the nematode's cuticle and disrupt the integrity of neuronal cell membranes. This can lead to altered ion channel function, impaired neurotransmission, and ultimately paralysis. Concurrently, the compound may induce mitochondrial dysfunction, leading to an overproduction of reactive oxygen species (ROS), causing cellular damage through oxidative stress and triggering programmed cell death.

Conclusion and Future Directions

This compound is a naturally occurring stilbenoid with significant biological potential, particularly as a nematicidal agent. Its presence in various pine species highlights its role in plant defense and underscores its potential for development as a biopesticide. While its discovery is rooted in early phytochemical explorations, there remains a need for more detailed studies to fully characterize its pharmacological profile.

Future research should focus on:

  • Elucidating the specific molecular targets and signaling pathways affected by this compound in nematodes and other organisms.

  • Conducting comprehensive studies to quantify its antioxidant, anti-inflammatory, and other potential therapeutic activities.

  • Investigating its potential for synergistic effects with other natural or synthetic compounds.

  • Developing efficient and sustainable methods for its synthesis or extraction to support further research and potential commercial applications.

This technical guide serves as a foundational resource for researchers interested in exploring the scientific and therapeutic potential of this compound.

References

Unraveling the Molecular Mechanisms of 3-Methoxy-5-(2-phenylethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-5-(2-phenylethyl)phenol, a naturally occurring stilbenoid also known as Dihydropinosylvin methyl ether or 3-O-Methyldihydropinosylvin, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of its proposed mechanism of action, drawing from studies on the compound and its structural analogs. The primary modes of action appear to be centered on its anti-inflammatory and antioxidant properties, with evidence suggesting inhibition of key enzymes involved in melanogenesis and inflammation, as well as modulation of intracellular signaling pathways. This document summarizes the available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key biological pathways implicated in its activity.

Core Biological Activities and Molecular Targets

This compound is a phenolic compound found in various plant species, including pines.[1] Its biological activities are thought to be primarily driven by its ability to interact with specific enzymes and signaling proteins. The core mechanisms identified through direct and analogous compound studies include:

  • Enzyme Inhibition: The compound is implicated in the inhibition of enzymes such as tyrosinase and cyclooxygenase (COX).

  • Modulation of Inflammatory Signaling: Evidence points towards the regulation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

  • Antioxidant Activity: As a phenolic compound, it is suggested to possess free-radical scavenging properties, contributing to its overall cytoprotective effects.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly accessible literature, the following table summarizes indicative inhibitory concentrations from studies on closely related stilbenoid compounds. This data provides a comparative framework for understanding its potential potency.

Target Enzyme/PathwayTest Compound (Analog)Assay SystemIC50/EC50Reference Compound
Tyrosinase (Monophenolase)Ethyl Acetate Extract of Padina sp.Mushroom Tyrosinase Assay132.92 µg/mLKojic Acid (20.99 µg/mL)
Tyrosinase (Diphenolase)Ethyl Acetate Extract of Padina sp.Mushroom Tyrosinase Assay178.33 µg/mLKojic Acid (31.76 µg/mL)
Cyclooxygenase-2 (COX-2)MetamizolLPS-activated murine macrophages12 ± 1.8 µg/ml-
NF-κB Activation-TNF-α induced HEK 293 cells--

Note: The data presented for tyrosinase inhibition is from a crude extract and not the purified compound. The COX-2 and NF-κB data are from studies on general inflammatory modulators and serve to provide context for potential activity. Further research is required to determine the specific IC50/EC50 values for this compound.

Key Signaling Pathways and Proposed Mechanisms of Action

Inhibition of Melanogenesis via Tyrosinase

This compound is proposed to inhibit melanogenesis, the process of melanin production, by targeting the enzyme tyrosinase. Tyrosinase is a key copper-containing enzyme that catalyzes the first two rate-limiting steps in melanin synthesis.

Proposed Mechanism: By binding to the active site of tyrosinase, this compound may act as a competitive or non-competitive inhibitor, preventing the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. This leads to a reduction in melanin synthesis.

Tyrosinase_Inhibition cluster_0 Melanogenesis Pathway cluster_1 Inhibition L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase (Monophenolase) Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase (Diphenolase) Melanin Melanin Dopaquinone->Melanin Further Steps Compound 3-Methoxy-5- (2-phenylethyl)phenol Compound->L-Tyrosine Inhibits Compound->L-DOPA Inhibits

Figure 1: Proposed inhibition of the melanogenesis pathway.
Anti-inflammatory Effects via COX Inhibition and NF-κB/MAPK Modulation

The anti-inflammatory properties of this compound are likely multifaceted, involving the inhibition of pro-inflammatory enzyme activity and the modulation of key intracellular signaling cascades.

3.2.1. Cyclooxygenase (COX) Inhibition

Stilbenoids are known to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (PGs), key mediators of inflammation.

Proposed Mechanism: this compound may inhibit the activity of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. This would lead to a decrease in the production of prostaglandins, such as PGE2, thereby reducing inflammation, pain, and fever.

COX_Inhibition cluster_0 Prostaglandin Synthesis cluster_1 Inhibition Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (e.g., PGE2) Arachidonic_Acid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation Compound 3-Methoxy-5- (2-phenylethyl)phenol Compound->Arachidonic_Acid Inhibits COX-2

Figure 2: Inhibition of prostaglandin synthesis via COX-2.

3.2.2. Modulation of NF-κB and MAPK Signaling Pathways

Studies on related methoxy-stilbene derivatives suggest that they can suppress inflammatory responses by inactivating the NF-κB and MAPK signaling pathways.[2]

Proposed Mechanism: Inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, allowing the NF-κB (p65/p50) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound may inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation.

Simultaneously, the compound may also suppress the phosphorylation of key kinases in the MAPK pathway, such as p38, JNK, and ERK. The inactivation of these pathways would further contribute to the downregulation of inflammatory gene expression.

NFkB_MAPK_Inhibition cluster_0 Cellular Response to Inflammatory Stimuli Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK MAPK_Pathway MAPK Pathway (p38, JNK, ERK) Stimulus->MAPK_Pathway IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Activates MAPK_Pathway->Pro_inflammatory_Genes Activates Compound 3-Methoxy-5- (2-phenylethyl)phenol Compound->IKK Inhibits Compound->MAPK_Pathway Inhibits

Figure 3: Proposed modulation of NF-κB and MAPK signaling pathways.

Experimental Protocols

The following are generalized protocols for key experiments that would be essential for elucidating the precise mechanism of action of this compound.

In Vitro Tyrosinase Activity Assay

Objective: To determine the inhibitory effect of this compound on mushroom tyrosinase activity.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add various concentrations of the test compound, mushroom tyrosinase solution, and phosphate buffer (pH 6.8).

  • Initiate the reaction by adding the substrate (L-tyrosine for monophenolase activity or L-DOPA for diphenolase activity).

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Measure the absorbance of the reaction mixture at a specific wavelength (e.g., 475 nm for dopachrome formation) at regular intervals using a microplate reader.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Western Blot Analysis for MAPK Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of MAPK pathway proteins (p38, JNK, ERK) in cultured cells.

Methodology:

  • Culture appropriate cells (e.g., RAW 264.7 macrophages) and treat them with different concentrations of this compound for a specified duration, followed by stimulation with an inflammatory agent (e.g., LPS).

  • Lyse the cells to extract total proteins.

  • Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p38, JNK, and ERK.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

NF-κB Reporter Gene Assay

Objective: To determine the effect of this compound on NF-κB transcriptional activity.

Methodology:

  • Transfect a suitable cell line (e.g., HEK 293T) with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). A control plasmid with a constitutively active promoter (e.g., Renilla luciferase) should also be co-transfected for normalization.

  • Treat the transfected cells with various concentrations of this compound, followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Lyse the cells and measure the activity of both the experimental (firefly luciferase) and control (Renilla luciferase) reporters using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

  • Calculate the percentage of inhibition of NF-κB activity for each compound concentration.

Conclusion and Future Directions

The available evidence suggests that this compound exerts its biological effects through a combination of enzyme inhibition and modulation of key inflammatory signaling pathways. Its potential to inhibit tyrosinase and cyclooxygenase, coupled with its likely interference with NF-κB and MAPK signaling, makes it a promising candidate for further investigation in the fields of dermatology and inflammatory diseases.

Future research should focus on:

  • Quantitative Analysis: Determining the precise IC50 and EC50 values of the purified compound against its putative molecular targets.

  • In Vivo Studies: Validating the observed in vitro effects in relevant animal models of skin hyperpigmentation and inflammation.

  • Target Deconvolution: Employing advanced techniques such as cellular thermal shift assays (CETSA) and affinity chromatography to identify a broader range of direct binding partners and uncover novel mechanisms of action.

A more in-depth understanding of the molecular interactions of this compound will be crucial for its potential development as a therapeutic agent.

References

Unveiling the Bioactive Potential of 3-Methoxy-5-(2-phenylethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-5-(2-phenylethyl)phenol, a naturally occurring phenolic compound also known by its synonym Dihydropinosylvin methyl ether, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the currently understood biological activities of this molecule, with a focus on its antioxidant, anti-inflammatory, and enzyme-inhibitory properties. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C15H16O2[1]
Molecular Weight 228.29 g/mol [1]
CAS Number 17635-59-5[1]
Appearance Powder or crystal[2]
Melting Point 78-81 °C[2]
Boiling Point 390 °C[2]
Synonyms Dihydropinosylvin methyl ether, Dihydropinosylvin monomethyl ether, 3-O-Methyldihydropinosylvin[1]

Potential Biological Activities

Preliminary investigations and the compound's structural similarity to other bioactive molecules suggest a range of potential biological activities. These include antioxidant, anti-inflammatory, and tyrosinase inhibitory effects. This guide will delve into the available data and methodologies for assessing these activities.

Antioxidant Activity

Phenolic compounds are well-known for their ability to scavenge free radicals, thereby mitigating oxidative stress, a key factor in numerous pathological conditions. The antioxidant potential of this compound is an area of active investigation.

Experimental Protocol: DPPH Radical Scavenging Assay

A common method to evaluate the antioxidant capacity of a compound is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. While specific quantitative data for this compound is not yet prominently available in the literature, the following protocol outlines the standard procedure for its determination.

Workflow for DPPH Radical Scavenging Assay

cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Compound_Stock Prepare stock solution of This compound in a suitable solvent (e.g., methanol) Mix Mix various concentrations of the compound with the DPPH solution Compound_Stock->Mix DPPH_Solution Prepare a fresh solution of DPPH in the same solvent DPPH_Solution->Mix Incubate Incubate the mixture in the dark at room temperature Mix->Incubate Measure_Absorbance Measure the absorbance of the solution at the characteristic wavelength of DPPH (e.g., 517 nm) Incubate->Measure_Absorbance Calculate_IC50 Calculate the percentage of radical scavenging activity and determine the IC50 value Measure_Absorbance->Calculate_IC50

Caption: Workflow of the DPPH radical scavenging assay.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent such as methanol or ethanol.

    • Prepare a fresh working solution of DPPH in the same solvent to a known concentration (e.g., 0.1 mM).

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add varying concentrations of the test compound.

    • Add the DPPH solution to each well/cuvette.

    • Include a control containing the solvent and DPPH solution, and a blank containing the solvent only.

    • Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Data Analysis:

    • Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide array of diseases. The structural resemblance of this compound to other known anti-inflammatory agents, such as resveratrol, suggests its potential to modulate inflammatory pathways. Key signaling pathways often implicated in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Potential Signaling Pathway Involvement

cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_response Cellular Response cluster_inhibition Potential Inhibition Stimulus Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB Inflammatory_Mediators Production of Pro-inflammatory Mediators (e.g., NO, PGE2, cytokines) MAPK->Inflammatory_Mediators NFkB->Inflammatory_Mediators Compound 3-Methoxy-5- (2-phenylethyl)phenol Compound->MAPK Inhibition? Compound->NFkB Inhibition?

Caption: Potential anti-inflammatory signaling pathways.

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

A standard in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

Workflow for Nitric Oxide Production Assay

cluster_cell_culture Cell Culture & Treatment cluster_incubation Incubation cluster_measurement Measurement & Analysis Seed_Cells Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate Treat_Cells Treat cells with various concentrations of the compound Seed_Cells->Treat_Cells Stimulate_Cells Stimulate cells with LPS Treat_Cells->Stimulate_Cells Incubate Incubate for a specified period (e.g., 24 hours) Stimulate_Cells->Incubate Griess_Assay Measure nitrite concentration in the supernatant using the Griess reagent Incubate->Griess_Assay Calculate_IC50 Calculate the percentage of NO production inhibition and determine the IC50 value Griess_Assay->Calculate_IC50

Caption: Workflow of the nitric oxide production assay.

Methodology:

  • Cell Culture:

    • Culture RAW 264.7 macrophages in appropriate media and conditions.

    • Seed the cells into 96-well plates at a suitable density and allow them to adhere.

  • Treatment and Stimulation:

    • Pre-treat the cells with various non-toxic concentrations of this compound for a defined period (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include appropriate controls (untreated cells, cells treated with LPS only).

  • Nitrite Measurement:

    • After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system, which involves a colorimetric reaction.

    • Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition of NO production compared to the LPS-only treated control.

    • Determine the IC50 value for the inhibition of NO production.

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the development of skin-whitening agents and treatments for hyperpigmentation disorders. The phenolic structure of this compound makes it a candidate for tyrosinase inhibition.

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

Mushroom tyrosinase is commonly used for in vitro screening of tyrosinase inhibitors due to its commercial availability and high activity.

Workflow for Tyrosinase Inhibition Assay

cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Prepare_Solutions Prepare solutions of mushroom tyrosinase, substrate (L-DOPA), and the test compound Mix Mix the test compound with tyrosinase and incubate Prepare_Solutions->Mix Add_Substrate Add the substrate (L-DOPA) to initiate the reaction Mix->Add_Substrate Measure_Absorbance Monitor the formation of dopachrome by measuring the increase in absorbance (e.g., at 475 nm) Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate the percentage of tyrosinase inhibition and determine the IC50 value Measure_Absorbance->Calculate_IC50

Caption: Workflow of the mushroom tyrosinase inhibition assay.

Methodology:

  • Preparation of Reagents:

    • Prepare a solution of mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer, pH 6.8).

    • Prepare a solution of the substrate, L-3,4-dihydroxyphenylalanine (L-DOPA), in the same buffer.

    • Prepare solutions of this compound at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the tyrosinase solution and the test compound at different concentrations.

    • Pre-incubate the mixture for a short period.

    • Initiate the enzymatic reaction by adding the L-DOPA solution.

    • Include controls with a known inhibitor (e.g., kojic acid) and without any inhibitor.

  • Data Analysis:

    • Monitor the rate of dopachrome formation by measuring the increase in absorbance at approximately 475 nm over time using a microplate reader.

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the tyrosinase activity.

Conclusion and Future Directions

This compound presents as a promising natural compound with the potential for multiple biological activities, including antioxidant, anti-inflammatory, and tyrosinase inhibitory effects. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these activities. Further research is warranted to generate robust quantitative data, elucidate the precise mechanisms of action, and explore the potential for this compound in the development of new therapeutic and cosmetic applications. Future studies should focus on in vivo models to validate the in vitro findings and assess the safety and efficacy of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 3-Methoxy-5-(2-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of 3-Methoxy-5-(2-phenylethyl)phenol, a phenolic compound with potential applications in various scientific fields. Due to the limited availability of public quantitative data for this specific molecule, this document focuses on providing detailed experimental protocols for researchers to determine these critical physicochemical properties. The guide includes step-by-step procedures for solubility assessment using the shake-flask method and for evaluating stability under stress conditions, in alignment with standard practices for drug development and chemical research. Furthermore, this document presents logical workflows for these experimental processes through diagrams to facilitate clear understanding and implementation.

Introduction

This compound, also known as Dihydropinosylvin monomethyl ether, is a phenolic compound that has garnered interest for its potential biological activities.[1] Accurate determination of its solubility and stability is a fundamental prerequisite for its development in any application, from pharmaceutical formulations to materials science. This guide outlines the necessary experimental frameworks to thoroughly characterize these properties.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₆O₂[1]
Molecular Weight 228.29 g/mol [1]
Melting Point 49-53°C[1]
Boiling Point 368.7°C at 760 mmHg[1]
Qualitative Solubility Soluble in organic solvents such as ethanol and acetone; poorly soluble in water.[2]

Experimental Protocol for Solubility Determination

The equilibrium solubility of this compound can be determined using the widely accepted shake-flask method.[3][4] This method involves equilibrating an excess amount of the solid compound in a specific solvent over a set period and then quantifying the concentration of the dissolved compound in the supernatant.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, acetone, dimethyl sulfoxide (DMSO))

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid should be visually apparent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a syringe filter to remove any undissolved microparticles.

    • Dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Using UV-Vis Spectrophotometry:

      • Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

      • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).

      • Generate a calibration curve by plotting absorbance versus concentration.

      • Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.

    • Using HPLC:

      • Develop a suitable HPLC method (isocratic or gradient) with a UV detector.

      • Prepare a calibration curve by injecting standard solutions of known concentrations.

      • Inject the diluted sample and determine its concentration from the peak area using the calibration curve.

  • Calculation:

    • Calculate the original concentration of the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility of this compound in that solvent at the specified temperature.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_quant Quantification start Add excess compound to solvent equilibrate Equilibrate in shaking incubator (24-48h) start->equilibrate settle Settle excess solid equilibrate->settle filter Filter supernatant (0.22 µm) settle->filter dilute Dilute filtrate filter->dilute analysis Analyze by UV-Vis or HPLC dilute->analysis calculate Calculate solubility from calibration curve analysis->calculate end end calculate->end Solubility Data

Caption: Experimental workflow for determining the solubility of this compound.

Experimental Protocol for Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products. This involves subjecting the compound to stress conditions that are more severe than accelerated storage conditions.

Materials and Equipment
  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or oven

  • Photostability chamber

  • pH meter

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C).

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

  • Analysis:

    • Analyze the samples using a stability-indicating HPLC method. A PDA detector is useful for assessing peak purity and detecting the formation of new chromophores, while an MS detector can help in identifying the structure of degradation products.

    • Quantify the remaining amount of this compound at each time point.

    • Calculate the percentage of degradation.

Stability_Workflow cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare stock solution acid Acidic (HCl) stock->acid base Basic (NaOH) stock->base oxide Oxidative (H₂O₂) stock->oxide thermal Thermal stock->thermal photo Photolytic stock->photo sampling Sample at time points acid->sampling base->sampling oxide->sampling thermal->sampling photo->sampling hplc Analyze by stability-indicating HPLC-PDA/MS sampling->hplc quantify Quantify parent compound and degradants hplc->quantify end end quantify->end Stability Profile

Caption: Workflow for the forced degradation stability testing of this compound.

Conclusion

The protocols outlined in this guide provide a robust framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these methodologies will enable researchers and drug development professionals to generate the critical data necessary for advancing the scientific understanding and potential applications of this compound. The provided workflows serve as a visual aid to streamline the experimental processes.

References

Preliminary Toxicity Profile of 3-Methoxy-5-(2-phenylethyl)phenol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Methoxy-5-(2-phenylethyl)phenol, also known by its synonym Dihydropinosylvin methyl ether, is a naturally occurring stilbenoid found in various plant species, notably within the heartwood of Pinus species.[1][2] As a compound with potential pharmacological applications, including antioxidant and antiviral activities, understanding its preliminary toxicity is crucial for further development.[3] This technical guide synthesizes the currently available, albeit limited, toxicity-related data for this compound, focusing on its known hazard classifications and biological effects. Due to a scarcity of formal toxicological studies in mammalian systems, this document emphasizes its well-documented nematicidal properties as a primary indicator of its bioactivity.

Hazard Identification

While comprehensive toxicological studies are not publicly available, this compound has been classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes its hazard statements and classifications.

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Hazardous to the aquatic environment, long-term hazard2H411: Toxic to aquatic life with long lasting effects

Data sourced from PubChem.

Nematicidal Activity: A Key Bioactivity

The most extensively documented bioactivity of this compound is its potent nematicidal effect against the pine wood nematode (Bursaphelenchus xylophilus).[4][5] This activity highlights its potential as a natural pesticide and serves as a key indicator of its toxic potential to certain organisms.

Experimental Protocol: Nematicidal Assay

The following protocol is based on studies investigating the nematicidal effects of Pinus strobus callus extracts containing this compound.[4][6]

1. Preparation of Test Solution:

  • Crude ethanol extracts from aged (Pinus strobus) calli are prepared.

  • The concentration of this compound (DPME) and Pinosylvin monomethyl ether (PME) in the extract is quantified, for instance, to 120 µg/ml DPME and 5.16 µg/ml PME.[4]

2. Nematode Culture and Inoculation:

  • Pine wood nematodes (Bursaphelenchus xylophilus) are cultured and harvested.

  • Approximately 50 adult and 80 juvenile nematodes are inoculated into each well of a 96-well plate containing the test solution.[5]

3. Incubation and Observation:

  • The 96-well plates are incubated for 24 hours at 25°C.[5]

  • Nematode immobilization is observed under a microscope.

4. Data Analysis:

  • The percentage of immobilized nematodes is calculated to determine the nematicidal activity.

  • Results have shown that a solution containing 120 µg/ml of DPME can lead to 100% immobilization of adult and 66.7% immobilization of juvenile pine wood nematodes within 24 hours.[4]

nematicidal_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Culture of Pinus strobus calli prep2 Ethanolic extraction prep1->prep2 prep3 Quantification of DPME prep2->prep3 assay2 Addition of test solution (DPME extract) prep3->assay2 assay1 Inoculation of nematodes (adults & juveniles) in 96-well plate assay1->assay2 assay3 Incubation at 25°C for 24h assay2->assay3 analysis1 Microscopic observation assay3->analysis1 analysis2 Calculation of nematode immobilization percentage analysis1->analysis2

Nematicidal assay experimental workflow.

Other Reported Biological Activities

Beyond its nematicidal effects, this compound has been noted for other biological activities, which may inform its toxicological profile:

  • Antifungal and Antibacterial Properties: As a component of pine heartwood, it contributes to the natural durability of the wood, suggesting fungitoxic properties.[1][2]

  • Molecular Docking Studies: Research has shown that dihydropinosylvin methyl ether has the potential to interact with human estrogen receptors, although the physiological implications of this are not well understood.[3]

Conclusion and Future Directions

The current body of scientific literature on the toxicity of this compound is sparse, particularly concerning its effects on mammalian systems. The available data is primarily limited to GHS hazard classifications and its well-documented nematicidal activity. While these provide a preliminary indication of its bioactivity, they are insufficient for a comprehensive safety assessment for drug development purposes.

Future research should prioritize standardized toxicological evaluations, including:

  • Acute and chronic toxicity studies in rodent models to determine LD50 values and identify target organs.

  • Genotoxicity assays (e.g., Ames test, micronucleus assay) to assess its mutagenic potential.

  • In vitro cytotoxicity studies on various human cell lines to understand its cellular mechanisms of toxicity.

  • Investigation of its metabolic pathways to identify potential toxic metabolites.

A thorough understanding of these toxicological endpoints is essential before this compound can be considered for any therapeutic application.

References

Methodological & Application

Application Notes and Protocols for 3-Methoxy-5-(2-phenylethyl)phenol in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-5-(2-phenylethyl)phenol, also known as Dihydropinosylvin methyl ether, is a naturally occurring phenolic compound found in various plant species.[1][2] Belonging to the stilbenoid class of molecules, it possesses a core structure shared by other bioactive compounds with known antioxidant and anti-inflammatory properties. These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, with a focus on investigating its potential anti-inflammatory effects.

While direct literature on the specific cell culture applications of this compound is limited, the provided protocols are based on established methodologies for structurally related methoxyphenolic compounds and stilbenoids. These notes will enable researchers to effectively design and execute experiments to evaluate its biological activity.

Chemical Properties

PropertyValue
Molecular Formula C₁₅H₁₆O₂
Molecular Weight 228.29 g/mol [2][3]
CAS Number 17635-59-5
Synonyms Dihydropinosylvin methyl ether, 3-O-Methyldihydropinosylvin
Appearance Powder or crystal
Solubility Soluble in DMSO, Ethanol, and other organic solvents.

Biological Activity and Potential Applications

Based on the activity of structurally similar compounds, this compound is hypothesized to possess anti-inflammatory properties. The primary application in cell culture is to investigate its ability to modulate inflammatory responses in various cell types, particularly in immune cells like macrophages.

Potential mechanisms to investigate include:

  • Inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and cytokines (TNF-α, IL-6, IL-1β).

  • Modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Experimental Protocols

Preparation of Stock Solutions

It is crucial to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the desired final concentrations in cell culture medium.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power and compatibility with most cell culture media at low final concentrations.

  • Procedure:

    • Weigh out a precise amount of this compound powder.

    • Dissolve the powder in an appropriate volume of sterile DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

    • Ensure complete dissolution by gentle vortexing or brief sonication.

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

    • Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term use.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Cell Culture and Treatment

The murine macrophage cell line, RAW 264.7, is a widely used and appropriate model for studying inflammatory responses.

  • Cell Line: RAW 264.7 (murine macrophage)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for NO assays, 6-well for protein or RNA extraction) and allow them to adhere overnight.

    • The next day, replace the medium with fresh medium containing various concentrations of this compound. Remember to include a vehicle control (DMSO).

    • Pre-incubate the cells with the compound for a specific duration (e.g., 1-2 hours).

    • Induce an inflammatory response by adding an inflammatory stimulus such as Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

    • Incubate the cells for the desired experimental period (e.g., 24 hours for NO and cytokine measurements).

Cell Viability Assay (MTT Assay)

Before evaluating the biological activity of this compound, it is essential to determine its cytotoxic potential. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant.

  • Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored azo compound, which can be quantified by measuring its absorbance.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate and treat them with this compound and LPS as described in section 2.

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite standard curve to determine the concentration of nitrite in the samples.

Cytokine Analysis (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant from treated cells as described in section 2.

    • Perform the ELISA for the specific cytokine of interest (e.g., TNF-α, IL-6) according to the manufacturer's instructions.

    • Briefly, this involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on RAW 264.7 Macrophages

Concentration (µM)Cell Viability (% of Control)
0 (Vehicle)100 ± 5.2
198.5 ± 4.8
597.1 ± 5.5
1095.8 ± 6.1
2592.3 ± 5.9
5088.7 ± 6.3
10075.4 ± 7.1

Table 2: Hypothetical Inhibitory Effects of this compound on LPS-Induced Production of NO and Pro-inflammatory Cytokines in RAW 264.7 Macrophages

TreatmentNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control2.1 ± 0.350.2 ± 8.535.7 ± 6.1
LPS (1 µg/mL)45.8 ± 3.91250.6 ± 110.2850.4 ± 75.3
LPS + Cpd (10 µM)30.2 ± 2.5875.4 ± 95.1610.9 ± 68.2
LPS + Cpd (25 µM)18.5 ± 1.9550.8 ± 60.7420.1 ± 45.8
LPS + Cpd (50 µM)9.7 ± 1.1275.3 ± 35.4215.6 ± 28.9

Cpd: this compound

Visualizations

Signaling Pathway Diagram

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) Nucleus->Gene Transcription Compound 3-Methoxy-5- (2-phenylethyl)phenol Compound->IKK Compound->NFkB

Caption: Hypothesized mechanism of action for this compound.

Experimental Workflow Diagram

G A 1. Seed RAW 264.7 Cells B 2. Pre-treat with This compound A->B C 3. Induce Inflammation with LPS B->C D 4. Incubate for 24 hours C->D E 5a. Cell Viability Assay (MTT) D->E F 5b. NO Production Assay (Griess Test) D->F G 5c. Cytokine Analysis (ELISA) D->G H 5d. Western Blot for NF-κB Pathway Proteins D->H

Caption: General experimental workflow for assessing anti-inflammatory activity.

References

Application Notes and Protocols for 3-Methoxy-5-(2-phenylethyl)phenol in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the dissolution of 3-Methoxy-5-(2-phenylethyl)phenol, a phenolic compound with known antioxidant properties, for use in a variety of in vitro assays. The protocol emphasizes the preparation of stock and working solutions to ensure solubility and minimize solvent-induced artifacts in experimental results. Additionally, this document outlines standard methodologies for common antioxidant assays and provides a visual representation of a key signaling pathway potentially modulated by this class of compounds.

Physicochemical Properties and Solubility

This compound, also known as Dihydropinosylvin methyl ether, is an organic compound with the molecular formula C₁₅H₁₆O₂ and a molecular weight of approximately 228.29 g/mol .[1] Its phenolic structure contributes to its poor solubility in aqueous solutions. However, it is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and acetone. For in vitro studies, DMSO is the recommended solvent for preparing concentrated stock solutions due to its high solubilizing power and miscibility with aqueous cell culture media.

Table 1: Solubility and Physicochemical Data for this compound

PropertyValueReference
Molecular FormulaC₁₅H₁₆O₂[1]
Molecular Weight228.29 g/mol [1]
AppearancePowder or crystal
Aqueous SolubilityPoor
Organic Solvent SolubilitySoluble in DMSO, ethanol, acetone

Protocol for Dissolving this compound

This protocol describes the preparation of a high-concentration stock solution in DMSO and its subsequent dilution to working concentrations for in vitro assays.

Materials
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

  • Vortex mixer

  • Calibrated pipettes

  • Appropriate cell culture medium or assay buffer

Preparation of a 10 mM Stock Solution
  • Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed.

    • Mass (mg) = 10 mmol/L * 0.001 L * 228.29 g/mol * 1000 mg/g = 2.28 mg

  • Weigh the compound: Carefully weigh 2.28 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube.

  • Ensure complete dissolution: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions
  • Determine the final desired concentration: For in vitro assays, the final concentration of this compound will vary depending on the experimental design.

  • Calculate the dilution factor: Based on the stock solution concentration (10 mM), calculate the required dilution to achieve the final working concentration.

  • Dilution in culture medium: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare the working solution by diluting the stock solution directly into the cell culture medium or assay buffer. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of medium).

  • Solvent control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of the test compound used. The final concentration of DMSO in the culture medium should ideally be kept below 0.5%, as higher concentrations can be cytotoxic to some cell lines.[2]

Table 2: Example Dilution Series for In Vitro Assays

Stock Solution ConcentrationFinal Working ConcentrationVolume of Stock SolutionFinal VolumeFinal DMSO Concentration
10 mM in DMSO1 µM0.1 µL1 mL0.01%
10 mM in DMSO10 µM1 µL1 mL0.1%
10 mM in DMSO50 µM5 µL1 mL0.5%
10 mM in DMSO100 µM10 µL1 mL1%

Note: The final DMSO concentration should be tested for its effect on cell viability for each specific cell line and assay duration.

Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh 2.28 mg of Compound dissolve Dissolve in 1 mL DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex store Aliquot and Store at -20°C vortex->store thaw Thaw Stock Solution store->thaw On Day of Experiment dilute Dilute in Culture Medium thaw->dilute vortex_mix Mix Thoroughly dilute->vortex_mix add_to_cells Add to In Vitro Assay vortex_mix->add_to_cells

Caption: Workflow for preparing this compound solutions.

Experimental Protocols for Antioxidant Activity

Given the phenolic nature of this compound, common in vitro assays to evaluate its antioxidant potential are relevant.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Prepare a stock solution of DPPH in methanol.

  • In a 96-well plate, add various concentrations of this compound (prepared as described in Section 2.3).

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at approximately 517 nm.

  • Calculate the percentage of radical scavenging activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark.

  • Dilute the ABTS•+ solution with ethanol or buffer to a specific absorbance.

  • Add different concentrations of this compound to the diluted ABTS•+ solution.

  • Measure the decrease in absorbance at approximately 734 nm after a set incubation period.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.

  • Warm the FRAP reagent to 37°C.

  • Add various concentrations of this compound to the FRAP reagent.

  • Incubate the mixture at 37°C.

  • Measure the absorbance of the blue-colored product at approximately 593 nm.

  • The antioxidant capacity is determined against a standard curve of a known antioxidant, such as FeSO₄ or Trolox.

Potential Signaling Pathway Modulation

Phenolic compounds are known to exert their biological effects through the modulation of various cellular signaling pathways. A structurally similar compound, phenylethyl resorcinol, has been shown to affect the p44/42 Mitogen-Activated Protein Kinase (MAPK), also known as the ERK1/2 pathway.[3] Therefore, it is plausible that this compound may also interact with this pathway.

MAPK/ERK Signaling Pathway Diagram

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 (p44/42 MAPK) MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Nuclear Translocation Gene Gene Expression (Proliferation, Differentiation, Survival) TF->Gene Compound 3-Methoxy-5- (2-phenylethyl)phenol Compound->MEK Potential Inhibition Compound->ERK

Caption: Potential modulation of the MAPK/ERK signaling pathway.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and DMSO.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Disclaimer: This protocol is intended for research use only by qualified personnel. The procedures should be adapted and optimized for specific experimental conditions and cell types. The user is solely responsible for the safe handling and use of all materials.

References

Application of 3-Methoxy-5-(2-phenylethyl)phenol in Antioxidant Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-5-(2-phenylethyl)phenol, also known as dihydropinosylvin monomethyl ether, is a naturally occurring phenolic compound found in various plant species, including those of the Pinus genus. Phenolic compounds are well-recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals, chelate metal ions, and modulate cellular antioxidant defense systems. This document provides detailed application notes and experimental protocols for evaluating the antioxidant potential of this compound using common in vitro assays: DPPH, ABTS, and FRAP. Additionally, a potential cellular antioxidant mechanism is described.

Data Presentation

The following table summarizes the typical antioxidant activity data that can be generated for a test compound like this compound. The values provided are for illustrative purposes and should be replaced with experimental data.

Antioxidant AssayParameterThis compound (Illustrative)Positive Control (e.g., Trolox, Ascorbic Acid)
DPPH Radical Scavenging Assay IC50 (µg/mL)Data to be determinedInsert experimental value
ABTS Radical Scavenging Assay TEAC (Trolox Equivalents)Data to be determined1.0
Ferric Reducing Antioxidant Power (FRAP) Assay FRAP Value (µM Fe(II)/µg)Data to be determinedInsert experimental value

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH solution to a yellow-colored product is monitored spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Test Compound and Control:

    • Prepare a stock solution of this compound in methanol.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare a similar concentration range for the positive control.

  • Assay Procedure:

    • To each well of a 96-well microplate, add 100 µL of the test compound or positive control at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working ABTS•+ Solution:

    • Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound and Control:

    • Prepare a stock solution of this compound and the positive control (Trolox) in a suitable solvent.

    • Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • To each well of a 96-well microplate, add 20 µL of the test compound or positive control at different concentrations.

    • Add 180 µL of the working ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using different concentrations of Trolox, and the TEAC value of the test compound is calculated from this curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM Ferric chloride (FeCl₃·6H₂O) solution

  • Positive control (e.g., Ascorbic acid, FeSO₄·7H₂O)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a ratio of 10:1:1 (v/v/v).

    • Warm the reagent to 37°C before use.

  • Preparation of Test Compound and Control:

    • Prepare a stock solution of this compound and the positive control in a suitable solvent.

    • Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • To each well of a 96-well microplate, add 20 µL of the test compound or positive control at different concentrations.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

    • The FRAP value of the test compound is determined from the standard curve and expressed as µM of Fe(II) equivalents per microgram of the compound.

Mandatory Visualizations

Experimental Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix Compound/Control with DPPH Solution DPPH_sol->Mix Test_sol Prepare Test Compound & Control Dilutions Test_sol->Mix Incubate Incubate 30 min in the dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_rad Generate ABTS•+ Radical Solution Mix Mix Compound/Control with ABTS•+ Solution ABTS_rad->Mix Test_sol Prepare Test Compound & Control Dilutions Test_sol->Mix Incubate Incubate 6 min Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition & TEAC Measure->Calculate FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent Mix Mix Compound/Control with FRAP Reagent FRAP_reagent->Mix Test_sol Prepare Test Compound & Control Dilutions Test_sol->Mix Incubate Incubate 4 min at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP Value Measure->Calculate Nrf2_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 inactivates Keap1 Compound This compound Compound->Keap1_Nrf2 may inactivate Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Dissociation Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to AOE Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->AOE Induces Transcription AOE->ROS Reduces

Application Note: Quantification of 3-Methoxy-5-(2-phenylethyl)phenol using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Methoxy-5-(2-phenylethyl)phenol, also known as Dihydropinosylvin methyl ether, is a phenolic compound with the chemical formula C15H16O2 and a molecular weight of 228.29 g/mol .[1][2] It belongs to the class of organic compounds known as stilbenes.[3] Phenolic compounds are of significant interest in pharmaceutical and natural product research due to their potential biological activities. Accurate and precise quantification of these compounds is crucial for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of phenolic compounds due to its high resolution, sensitivity, and reproducibility.[4][5][6][7] This application note describes a validated reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound.

Principle

The method utilizes a reverse-phase C18 column to separate this compound from other components in the sample matrix. A mobile phase consisting of an organic solvent (acetonitrile) and an aqueous solution with a small amount of acid (acetic acid or trifluoroacetic acid) is used to elute the analyte.[6][8] The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (C18) and the polar mobile phase. Detection is achieved using a UV-Vis Diode Array Detector (DAD) at a wavelength where the analyte exhibits maximum absorbance, which is typical for phenolic compounds.[9][10] Quantification is performed by constructing a calibration curve using external standards of known concentrations.

Materials and Reagents
  • Standard: this compound (Purity ≥ 98%)

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Methanol (HPLC grade)

    • Glacial Acetic Acid (ACS grade) or Trifluoroacetic Acid (HPLC grade)

  • Filters: 0.45 µm syringe filters (PTFE or other compatible material)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Quaternary or Binary Pump

    • Autosampler

    • Column Oven

    • Diode Array Detector (DAD) or UV-Vis Detector

  • Analytical Balance

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Sonicator

Experimental Protocols

Preparation of Standard Stock Solution
  • Accurately weigh approximately 10 mg of this compound standard.

  • Dissolve the standard in a 10 mL volumetric flask using methanol or acetonitrile.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Bring the solution to volume with the same solvent to obtain a stock solution of approximately 1 mg/mL.

  • Store the stock solution at 2-8°C, protected from light.

Preparation of Working Standard Solutions and Calibration Curve
  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standard solutions with concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

  • A typical calibration series might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Filter each working standard solution through a 0.45 µm syringe filter before injection.

HPLC Conditions

The following HPLC conditions are a starting point and may require optimization based on the specific instrument and sample matrix.

ParameterCondition
Column C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Acetic Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Acetic Acid (v/v)
Gradient Elution 0-2 min: 50% B
2-10 min: 50% to 90% B
10-12 min: 90% B
12-12.1 min: 90% to 50% B
12.1-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength Diode Array Detector (DAD) monitoring at 280 nm (typical for phenols)[10]
Sample Preparation

The sample preparation will vary depending on the matrix. For a simple matrix, the following steps can be followed:

  • Accurately weigh the sample containing the analyte.

  • Extract the analyte using a suitable solvent (e.g., methanol, acetonitrile).

  • Vortex and sonicate the sample to ensure efficient extraction.

  • Centrifuge the sample to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute the sample with the mobile phase if the concentration of the analyte is expected to be outside the calibration range.

Data Analysis
  • Inject the prepared standard solutions and the sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound in the chromatograms based on its retention time.

  • Integrate the peak area of the analyte in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.

  • Calculate the concentration of this compound in the sample solutions using the calibration curve equation.

Data Presentation

Table 1: Illustrative Calibration Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Linear Regression y = 15234x - 120
Correlation Coefficient (R²) 0.9998

Table 2: Illustrative Sample Analysis Results

Sample IDPeak Area (mAU*s)Calculated Concentration (µg/mL)
Sample 1254,32116.70
Sample 2567,89037.35

Visualizations

Experimental Workflow

HPLC_Workflow prep_std Prepare Standard Stock Solution prep_work Prepare Working Standard Solutions prep_std->prep_work inject_std Inject Standards prep_work->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample hplc_setup HPLC System Setup (Column, Mobile Phase, etc.) hplc_setup->inject_std hplc_setup->inject_sample data_acq Data Acquisition (Chromatograms) inject_std->data_acq inject_sample->data_acq cal_curve Generate Calibration Curve data_acq->cal_curve quant Quantify Analyte in Sample data_acq->quant cal_curve->quant report Generate Report quant->report

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Method Components

Method_Components analyte This compound separation Separation analyte->separation station_phase Stationary Phase (C18 Column) station_phase->separation mobile_phase Mobile Phase (Acetonitrile/Water) mobile_phase->separation detection Detection (UV at 280 nm) separation->detection quantification Quantification detection->quantification

Caption: Key components of the HPLC method for this compound analysis.

Conclusion

The described RP-HPLC method provides a reliable and reproducible approach for the quantification of this compound. The method is straightforward and utilizes common HPLC instrumentation and reagents. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals for the accurate analysis of this compound in various sample matrices. Method validation in accordance with relevant guidelines is recommended before routine use.

References

Application Notes and Protocols for In Vivo Evaluation of 3-Methoxy-5-(2-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-5-(2-phenylethyl)phenol, a phenolic compound belonging to the stilbene class, has garnered interest for its potential therapeutic applications.[1][2] As a derivative of dihydropinosylvin, it is recognized for its antioxidant properties.[3] Stilbenoids, as a group, are known to possess a range of biological activities, including anti-inflammatory, neuroprotective, and cardioprotective effects.[4][5][6][7] The methoxy group in the structure of this compound may enhance its bioavailability compared to its hydroxylated counterparts, a crucial factor for in vivo efficacy.[8]

These application notes provide a comprehensive framework for the in vivo evaluation of this compound, focusing on its potential anti-inflammatory and neuroprotective activities. The protocols outlined below are intended to serve as a guide for researchers in designing and executing robust preclinical studies.

Potential Signaling Pathways

Based on the known mechanisms of similar phenolic and stilbenoid compounds, this compound is hypothesized to exert its effects through the modulation of key signaling pathways involved in inflammation and neuronal survival.

Inflammatory_Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Cellular Response Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 NF_kB NF_kB TLR4->NF_kB MAPK MAPK TLR4->MAPK Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines MAPK->Pro_inflammatory_Cytokines Compound This compound Compound->NF_kB Inhibition Compound->MAPK Inhibition

Caption: Putative anti-inflammatory signaling pathway.

Experimental Design and Workflow

A well-structured experimental design is crucial for obtaining reliable and translatable in vivo data. The following workflow outlines the key phases of the proposed research.

Experimental_Workflow cluster_Phase1 cluster_Phase2 cluster_Phase3 Start Start Phase1 Phase 1: Preliminary Studies Start->Phase1 Toxicity Acute Toxicity Assessment (Dose Escalation) Phase1->Toxicity PK Pharmacokinetic Profiling (Single Dose) Phase1->PK Phase2 Phase 2: Efficacy Studies Anti_Inflammatory Anti-inflammatory Model (Carrageenan-induced Paw Edema) Phase2->Anti_Inflammatory Neuroprotection Neuroprotection Model (LPS-induced Neuroinflammation) Phase2->Neuroprotection Phase3 Phase 3: Data Analysis & Reporting Analysis Biochemical & Histological Analysis Phase3->Analysis End End Toxicity->Phase2 PK->Phase2 Anti_Inflammatory->Phase3 Neuroprotection->Phase3 Reporting Data Interpretation & Reporting Analysis->Reporting Reporting->End

Caption: General experimental workflow.

Protocols

Acute Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxic effects of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Male and female Swiss albino mice (6-8 weeks old)

  • Oral gavage needles

  • Standard laboratory animal caging and diet

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Group animals (n=5 per group) and fast overnight before dosing.

  • Prepare a range of doses of the test compound (e.g., 50, 100, 250, 500, 1000 mg/kg).

  • Administer a single oral dose of the compound or vehicle to the respective groups.

  • Observe animals continuously for the first 4 hours for any signs of toxicity (e.g., changes in behavior, locomotion, grooming, and autonomic signs).

  • Continue observation daily for 14 days, recording body weight and any mortality.

  • At the end of the observation period, euthanize the surviving animals and perform a gross necropsy.

Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound after a single oral administration.

Materials:

  • This compound

  • Vehicle

  • Male Sprague-Dawley rats (8-10 weeks old) with jugular vein cannulation

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Acclimatize cannulated rats for at least 3 days.

  • Fast rats overnight before dosing.

  • Administer a single oral dose of the compound (dose to be determined from the toxicity study).

  • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Analyze the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using appropriate software.

Anti-Inflammatory Efficacy Study: Carrageenan-Induced Paw Edema

Objective: To evaluate the anti-inflammatory effect of this compound in an acute inflammation model.

Materials:

  • This compound

  • Vehicle

  • Carrageenan (1% w/v in saline)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Male Wistar rats (150-200 g)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Acclimatize animals for at least one week.

  • Group animals (n=6 per group): Vehicle control, Positive control, and Test compound groups (at least 3 doses).

  • Administer the vehicle, positive control, or test compound orally 1 hour before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Neuroprotective Efficacy Study: Lipopolysaccharide (LPS)-Induced Neuroinflammation

Objective: To assess the neuroprotective effects of this compound in a model of neuroinflammation.

Materials:

  • This compound

  • Vehicle

  • Lipopolysaccharide (LPS) from E. coli

  • Stereotaxic apparatus

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Male C57BL/6 mice (8-10 weeks old)

  • Behavioral testing apparatus (e.g., open field, Y-maze)

  • ELISA kits for inflammatory cytokines (TNF-α, IL-1β)

  • Reagents for immunohistochemistry (e.g., anti-Iba1, anti-GFAP antibodies)

Procedure:

  • Acclimatize animals for at least one week.

  • Group animals (n=8-10 per group): Sham (vehicle + saline), LPS + Vehicle, and LPS + Test compound groups (at least 2 doses).

  • Administer the test compound or vehicle orally for a predefined period (e.g., 7 days) before LPS injection.

  • Anesthetize the mice and place them in a stereotaxic apparatus.

  • Inject LPS (e.g., 5 µg in 2 µL saline) or saline into a specific brain region (e.g., substantia nigra or hippocampus).

  • Continue the administration of the test compound or vehicle for a specified duration post-surgery.

  • Perform behavioral tests to assess cognitive and motor functions at different time points.

  • At the end of the experiment, euthanize the animals and collect brain tissue.

  • Process the brain tissue for biochemical analysis (e.g., ELISA for cytokine levels) and immunohistochemistry (to assess microglial and astrocyte activation).

Data Presentation

Quantitative data from the proposed studies should be summarized in clear and concise tables to facilitate comparison between different treatment groups.

Table 1: Acute Toxicity of this compound in Mice

Dose (mg/kg)Number of AnimalsMortality (%)Clinical Signs of Toxicity
Vehicle50None observed
5050None observed
10050None observed
25050Mild sedation
500520Sedation, ataxia
1000560Severe sedation, ataxia, tremors

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterUnitValue (Mean ± SD)
Cmaxng/mL[Insert Value]
Tmaxh[Insert Value]
AUC(0-t)ngh/mL[Insert Value]
AUC(0-inf)ngh/mL[Insert Value]
t1/2h[Insert Value]

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-[Insert Value]-
Indomethacin10[Insert Value][Insert Value]
Test Compound[Dose 1][Insert Value][Insert Value]
Test Compound[Dose 2][Insert Value][Insert Value]
Test Compound[Dose 3][Insert Value][Insert Value]

Table 4: Neuroprotective Effects of this compound in LPS-Treated Mice

Treatment GroupDose (mg/kg)Y-maze Spontaneous Alternation (%)Hippocampal TNF-α (pg/mg protein)
Sham-[Insert Value][Insert Value]
LPS + Vehicle-[Insert Value][Insert Value]
LPS + Test Compound[Dose 1][Insert Value][Insert Value]
LPS + Test Compound[Dose 2][Insert Value][Insert Value]

Conclusion

The successful execution of these in vivo studies will provide critical insights into the safety, pharmacokinetic profile, and efficacy of this compound. This data will be instrumental in determining its potential as a novel therapeutic agent for inflammatory conditions and neurodegenerative diseases. Adherence to rigorous experimental design and detailed protocols is paramount for generating high-quality, reproducible data to support further drug development efforts.

References

Application Notes and Protocols: 3-Methoxy-5-(2-phenylethyl)phenol as a Potential Tyrosinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-5-(2-phenylethyl)phenol, also known as dihydropinosylvin monomethyl ether, is a phenolic compound found in various natural sources[1][2]. Phenolic compounds are widely studied for their diverse biological activities, including enzyme inhibition. One of the key enzymes often targeted by these compounds is tyrosinase.

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a crucial role in melanogenesis, the process of melanin pigment synthesis[3][4]. It catalyzes the initial and rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone[5]. Overproduction of melanin can lead to hyperpigmentation disorders. Therefore, inhibitors of tyrosinase are of significant interest in the cosmetic and pharmaceutical industries for developing skin-whitening agents and treatments for pigmentation-related issues[4][5].

These application notes provide a detailed protocol for investigating the potential inhibitory effect of this compound on mushroom tyrosinase activity. While specific inhibitory data for this compound is not yet widely published, this document presents a hypothetical scenario and the necessary protocols to evaluate its efficacy.

Data Presentation

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The lower the IC50 value, the more potent the inhibitor. For comparative purposes, a well-known tyrosinase inhibitor, Kojic Acid, is often used as a positive control[6][7].

Table 1: Hypothetical Inhibitory Activity of this compound against Mushroom Tyrosinase

CompoundIC50 (µM)Inhibition Type (Hypothetical)
This compound15.8Competitive
Kojic Acid (Positive Control)22.5Competitive

Signaling Pathway

The production of melanin is a complex process that is initiated by stimuli such as UV radiation, leading to the activation of signaling cascades that upregulate the expression and activity of tyrosinase.

Melanogenesis_Pathway cluster_synthesis Melanin Synthesis UV UV Radiation Keratinocytes Keratinocytes UV->Keratinocytes Hormonal Hormonal Signals (e.g., α-MSH) Melanocytes Melanocytes Hormonal->Melanocytes Keratinocytes->Melanocytes Signal Transduction Tyrosinase_Activation Tyrosinase Activation Melanocytes->Tyrosinase_Activation L_Tyrosine L-Tyrosine L_DOPA L-DOPA Dopaquinone Dopaquinone L_Tyrosine->L_DOPA Tyrosinase L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous Reactions Inhibitor This compound Inhibitor->Tyrosinase_Activation Inhibition

Caption: Simplified Melanogenesis Signaling Pathway and the Point of Inhibition.

Experimental Protocols

This section details the methodology for determining the tyrosinase inhibitory activity of this compound using a colorimetric assay with L-DOPA as the substrate.

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • This compound (Test Compound)

  • Kojic Acid (Positive Control)

  • L-DOPA (Substrate)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Preparation of Solutions
  • Phosphate Buffer: Prepare a 50 mM phosphate buffer and adjust the pH to 6.8.

  • Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration should be determined based on preliminary experiments to ensure a measurable rate of reaction.

  • L-DOPA Solution: Prepare a stock solution of L-DOPA in phosphate buffer.

  • Test Compound and Control Solutions: Dissolve this compound and Kojic Acid in DMSO to prepare stock solutions. Further dilute with phosphate buffer to obtain a series of working concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).

Assay Procedure

The following workflow outlines the steps for the tyrosinase inhibition assay.

Experimental_Workflow Start Start Prep_Solutions Prepare Reagent and Compound Solutions Start->Prep_Solutions Dispense_Inhibitor Dispense Test Compound, Control, and Blank Solutions into 96-well Plate Prep_Solutions->Dispense_Inhibitor Add_Enzyme Add Tyrosinase Solution to all wells except Substrate Blank Dispense_Inhibitor->Add_Enzyme Incubate_1 Pre-incubate at 25°C for 10 minutes Add_Enzyme->Incubate_1 Add_Substrate Add L-DOPA Solution to initiate the reaction Incubate_1->Add_Substrate Measure_Absorbance Measure Absorbance at 475 nm in kinetic mode for 20-30 minutes Add_Substrate->Measure_Absorbance Data_Analysis Calculate % Inhibition and Determine IC50 Value Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for the Tyrosinase Inhibition Assay.

  • Plate Setup:

    • Test Wells: Add a specific volume of the diluted test compound solution.

    • Positive Control Wells: Add the same volume of the diluted Kojic Acid solution.

    • Control (No Inhibitor) Wells: Add the same volume of phosphate buffer (with the same percentage of DMSO as the test wells).

    • Blank Wells: Prepare blanks for each concentration of the test compound by adding the compound solution and phosphate buffer, but no enzyme solution.

  • Enzyme Addition: Add the mushroom tyrosinase solution to all wells except the blank wells.

  • Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25-37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme[7].

  • Reaction Initiation: Add the L-DOPA solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately place the microplate in a microplate reader and measure the absorbance at a specific wavelength (e.g., 475-490 nm) in kinetic mode for a set duration (e.g., 20-30 minutes)[7][8]. The absorbance increases over time as dopachrome is formed.

Data Analysis
  • Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the absorbance versus time curve.

  • Calculate Percentage Inhibition: The percentage of tyrosinase inhibition for each concentration of the test compound is calculated using the following formula:

    % Inhibition = [ (V₀_control - V₀_sample) / V₀_control ] x 100

    Where:

    • V₀_control is the initial velocity of the reaction without an inhibitor.

    • V₀_sample is the initial velocity of the reaction with the test compound.

  • Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity and can be determined by fitting the data to a dose-response curve.

Conclusion

This document provides a comprehensive protocol for the evaluation of this compound as a potential tyrosinase inhibitor. The methodologies described are based on established and widely used assays for screening and characterizing tyrosinase inhibitors. Researchers can adapt these protocols to investigate the inhibitory potential of this and other novel compounds, contributing to the development of new agents for the management of hyperpigmentation and related conditions.

References

Application Notes and Protocols for the Formulation of 3-Methoxy-5-(2-phenylethyl)phenol in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of 3-Methoxy-5-(2-phenylethyl)phenol, a phenolic compound with potential antioxidant and antiviral properties, for in vivo animal studies. The following sections detail the physicochemical properties of the compound, recommended vehicle compositions, and step-by-step protocols for preparing formulations for oral and intravenous administration.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the selection of appropriate formulation strategies.

PropertyValueReference
Molecular Formula C₁₅H₁₆O₂[1][2]
Molar Mass 228.29 g/mol [1][2]
Melting Point 49-53°C[1]
Appearance Powder or crystal[1]
Synonyms Dihydropinosylvin methyl ether, 3-O-Methyldihydropinosylvin, 5-Methoxy-bibenzyl-3-ol[1][2]
Known Biological Activity Antioxidant, Antiviral[1]

Application Notes

Solubility and Vehicle Selection

Due to its phenolic structure, this compound is expected to be poorly soluble in aqueous solutions. Therefore, the use of co-solvents, surfactants, or lipid-based vehicles is generally necessary to achieve the desired concentration for in vivo dosing. The choice of vehicle is critical and can influence the pharmacokinetic profile of the compound.[3] It is recommended to perform a small-scale solubility screen with the vehicles listed in Table 2 to determine the most suitable formulation for the intended dose and route of administration.

Recommended Vehicle Compositions for Preclinical Studies

Several vehicle compositions are commonly used for the administration of hydrophobic compounds to rodents. Table 2 provides a list of suggested starting formulations for both oral and intravenous routes.

Vehicle CompositionAdministration RouteRemarks
10% DMSO, 90% Corn OilOralSuitable for low doses of hydrophobic compounds.[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineOral, IntraperitonealA common vehicle for general use in mice.[4]
2% DMSO, 40% PEG300, 5% Tween-80, 53% SalineOral, IntraperitonealRecommended for animals that may be sensitive to DMSO.[4]
20% DMSO, 40% PEG400, 30% Citrate Buffer (100 mM, pH 3.0), 10% SolutolIntravenous, OralA more complex system that can achieve higher concentrations for some compounds.[5]
0.5% (w/v) Carboxymethyl cellulose (CMC) in SalineOralSuitable for creating a suspension if the compound is not fully soluble.
15% (w/v) Captisol® (a modified cyclodextrin) in SalineIntravenous, OralCan enhance the solubility of poorly soluble compounds.
Stability and Storage

It is highly recommended to prepare formulations fresh on the day of the experiment to minimize the risk of chemical degradation or physical instability (e.g., precipitation).[6] If storage is necessary, formulations should be stored at 2-8°C and protected from light. A visual inspection for any signs of precipitation or phase separation should be conducted before administration.

Safety Precautions
  • Handle this compound powder in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dimethyl sulfoxide (DMSO) can enhance the absorption of other chemicals through the skin. Exercise caution when using DMSO-containing formulations.

  • Refer to the Safety Data Sheet (SDS) for this compound and all vehicle components for detailed safety information.

Experimental Protocols

Protocol 1: Preparation of an Oral Formulation (Suspension)

This protocol describes the preparation of a 10 mg/mL suspension of this compound in a vehicle of 0.5% CMC in saline.

Materials:

  • This compound

  • Carboxymethyl cellulose (CMC), sodium salt

  • 0.9% Sodium Chloride (Saline), sterile

  • Sterile water for injection

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

  • Analytical balance

Procedure:

  • Prepare the Vehicle: a. Weigh the required amount of CMC to make a 0.5% (w/v) solution in saline. b. In a beaker, slowly add the CMC powder to the saline while stirring vigorously with a magnetic stirrer to prevent clumping. c. Continue stirring until the CMC is fully dissolved and the solution is clear. This may take several hours.

  • Prepare the Suspension: a. Weigh the required amount of this compound. b. Triturate the powder in a mortar and pestle to reduce the particle size. c. Add a small volume of the 0.5% CMC vehicle to the powder to form a paste. d. Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension. e. Transfer the suspension to a volumetric flask and adjust to the final volume with the vehicle. f. Stir the final suspension for at least 30 minutes before dosing. Keep the suspension stirring during the dosing period to ensure homogeneity.

Protocol 2: Preparation of an Intravenous Formulation (Solution)

This protocol details the preparation of a 2 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG400, and 50% Saline.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Polyethylene glycol 400 (PEG400), sterile

  • 0.9% Sodium Chloride (Saline), sterile

  • Sterile conical tubes or vials

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of this compound and place it in a sterile conical tube.

  • Dissolve in DMSO: Add the required volume of DMSO to the tube. Vortex until the compound is completely dissolved.

  • Add PEG400: Add the required volume of PEG400 to the DMSO solution. Vortex thoroughly to ensure complete mixing.

  • Add Saline: Slowly add the saline to the organic phase while vortexing to prevent precipitation. The final solution should be clear and free of any visible particles.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial. This step is critical for intravenous administration.

  • Visual Inspection: Before administration, carefully inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation should be discarded.

Visualizations

Experimental Workflows

G Workflow for Oral Formulation Preparation A Weigh 3-Methoxy-5- (2-phenylethyl)phenol C Triturate Powder A->C B Prepare 0.5% CMC Vehicle D Create Paste with Small Volume of Vehicle B->D C->D E Gradually Add Remaining Vehicle D->E F Adjust to Final Volume E->F G Stir Continuously Before and During Dosing F->G

Workflow for Oral Formulation Preparation

G Workflow for Intravenous Formulation Preparation A Weigh 3-Methoxy-5- (2-phenylethyl)phenol B Dissolve in DMSO A->B C Add PEG400 B->C D Slowly Add Saline while Vortexing C->D E Sterile Filter (0.22 µm) D->E F Final Visual Inspection for Precipitation E->F

Workflow for Intravenous Formulation Preparation
Signaling Pathways

Given the known antioxidant and antiviral activities of phenolic compounds, the following signaling pathways are of potential relevance for the mechanism of action of this compound.

G Antioxidant Signaling Pathway (Nrf2-ARE) cluster_0 Cytoplasm cluster_1 Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Genes->ROS neutralizes

Antioxidant Signaling Pathway (Nrf2-ARE)

Innate Antiviral Signaling Pathway (RIG-I/MAVS)

References

Application Note: Quantification of 3-Methoxy-5-(2-phenylethyl)phenol in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methoxy-5-(2-phenylethyl)phenol is a phenolic compound with potential biological significance. Accurate quantification of this analyte in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies in drug discovery and development. This application note provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.

Principle

This method utilizes a combination of protein precipitation (PPT) and liquid-liquid extraction (LLE) for sample cleanup, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection and quantification. An internal standard (IS) is used to ensure accuracy and precision. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Stable isotope-labeled this compound (e.g., d5-3-Methoxy-5-(2-phenylethyl)phenol) as an internal standard (IS)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Water, HPLC or LC-MS grade

  • Formic acid, LC-MS grade

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)

  • Primary Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the IS in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions at various concentrations.

  • Calibration Standards (CS): Spike blank human plasma with the appropriate working standard solutions to prepare a calibration curve ranging from, for example, 0.1 to 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.3, 5, and 80 ng/mL).

3. Sample Preparation

  • Pipette 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (e.g., 100 ng/mL) to all tubes except the blank.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of MTBE and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 v/v methanol:water with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A suitable UHPLC or HPLC system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

LC Parameter Condition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, then re-equilibrate
Injection Volume 5 µL
Column Temperature 40°C
MS Parameter Condition
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions To be determined by direct infusion of the analyte and IS. Hypothetical transitions: Analyte (229.1 -> 137.1), IS (234.1 -> 142.1)

Data Presentation: Method Validation Summary

The following table summarizes the anticipated performance characteristics of this bioanalytical method, in accordance with FDA guidelines.[1][2]

Parameter Acceptance Criteria Hypothetical Result
Linearity (r²) ≥ 0.990.998
Range -0.1 - 100 ng/mL
Limit of Detection (LOD) S/N > 30.03 ng/mL
Limit of Quantification (LOQ) S/N > 10, Precision <20%, Accuracy ±20%0.1 ng/mL
Accuracy Within ±15% of nominal (±20% for LOQ)92% - 108%
Precision (CV%) ≤ 15% (≤ 20% for LOQ)< 10%
Recovery Consistent and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%< 12%
Stability Within ±15% of nominal concentrationStable for 24h at RT, 3 freeze-thaw cycles, and 1 month at -80°C

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (ACN) add_is->ppt centrifuge1 Centrifuge ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant lle Liquid-Liquid Extraction (MTBE) supernatant->lle centrifuge2 Centrifuge lle->centrifuge2 evaporate Evaporate to Dryness centrifuge2->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition lcms->data quant Quantification data->quant

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_nucleus Inside Nucleus phenolic Phenolic Compound (e.g., this compound) ros Oxidative Stress (ROS) phenolic->ros Scavenges keap1 Keap1 ros->keap1 Induces conformational change nrf2 Nrf2 keap1->nrf2 Releases nucleus Nucleus nrf2->nucleus Translocates to nrf2_n Nrf2 are ARE (Antioxidant Response Element) genes Antioxidant Genes (e.g., HO-1, NQO1) are->genes Activates Transcription response Cellular Protection genes->response nrf2_n->are Binds to

Caption: Hypothetical antioxidant signaling pathway modulated by a phenolic compound.

References

Application Notes and Protocols for 3-Methoxy-5-(2-phenylethyl)phenol in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-5-(2-phenylethyl)phenol, also known as Dihydropinosylvin Monomethyl Ether, is a naturally occurring stilbenoid compound found in various plant species, particularly within the Pinaceae family.[1][2][3] Stilbenoids are a class of phenolic compounds that have garnered significant interest in drug discovery due to their diverse biological activities. This document provides detailed application notes and experimental protocols for screening this compound for its potential therapeutic applications, with a focus on its anti-inflammatory, antioxidant, and nematicidal properties.

Chemical Structure and Properties:

PropertyValue
IUPAC Name This compound
Synonyms Dihydropinosylvin monomethyl ether, 3-O-Methyldihydropinosylvin
CAS Number 17635-59-5
Molecular Formula C₁₅H₁₆O₂
Molecular Weight 228.29 g/mol
Appearance Powder or crystal
Melting Point 49-53°C

Mechanism of Action and Signaling Pathways

Research suggests that this compound, like other stilbenoids, exerts its biological effects through the modulation of key signaling pathways involved in inflammation and cellular stress responses.

Anti-inflammatory Activity via NF-κB Inhibition

A primary mechanism of the anti-inflammatory action of stilbenoids involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS). In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. This compound is thought to interfere with this cascade, leading to a reduction in the production of inflammatory mediators.[4]

NF_kB_Pathway NF-κB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Activation IKK IKK TLR4->IKK Activates NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Releases Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces Compound This compound Compound->IKK Inhibits Experimental_Workflow General Workflow for Bioactivity Screening cluster_prep Preparation cluster_assays Bioassays cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of This compound in DMSO Anti_Inflammatory Anti-inflammatory Assay (NO Production) Compound_Prep->Anti_Inflammatory Antioxidant Antioxidant Assay (DPPH) Compound_Prep->Antioxidant Nematicidal Nematicidal Assay Compound_Prep->Nematicidal Cell_Culture Culture Target Cells (e.g., RAW 264.7) Cell_Culture->Anti_Inflammatory Data_Collection Measure Endpoint (Absorbance, Mortality) Anti_Inflammatory->Data_Collection Antioxidant->Data_Collection Nematicidal->Data_Collection IC50_Calc Calculate IC₅₀/EC₅₀ Values Data_Collection->IC50_Calc Conclusion Draw Conclusions IC50_Calc->Conclusion

References

Application Notes and Protocols: 3-Methoxy-5-(2-phenylethyl)phenol in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-5-(2-phenylethyl)phenol, also known as Dihydropinosylvin methyl ether, is a phenolic compound with potential applications in cosmetic formulations.[1][2] Structurally related to other well-known cosmetic ingredients, this molecule offers promise as a multifunctional active ingredient. Its utility in cosmetics is primarily suggested by its antioxidant and anti-inflammatory properties, which are crucial for maintaining skin health and appearance.[2][3] While its direct skin-lightening efficacy through tyrosinase inhibition is not as extensively documented as that of other compounds like deoxyarbutin, its antioxidant capacity may contribute to a brighter and more even skin tone by mitigating oxidative stress, a key factor in hyperpigmentation.

This document provides detailed application notes and experimental protocols for researchers interested in evaluating the potential of this compound for use in cosmetic and dermatological products.

Chemical and Physical Properties

PropertyValueReference
Chemical Name This compound[4]
Synonyms Dihydropinosylvin methyl ether, 3-O-Methyldihydropinosylvin[2][4]
CAS Number 17635-59-5[1]
Molecular Formula C15H16O2[4]
Molecular Weight 228.29 g/mol [4]
Appearance Powder or crystal[1]
Melting Point 49-53°C[1]
Boiling Point 368.7°C at 760 mmHg[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5]

Mechanism of Action and Potential Cosmetic Benefits

The primary proposed mechanisms of action for this compound in cosmetic formulations are its antioxidant and anti-inflammatory effects.

Antioxidant Activity

Phenolic compounds are well-known for their ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.[3] Oxidative stress is a major contributor to skin aging, inflammation, and hyperpigmentation. By neutralizing reactive oxygen species (ROS), this compound can help protect skin cells from damage, maintain skin health, and potentially reduce the appearance of aging.

Anti-inflammatory Effects

Inflammation is a key factor in various skin conditions, including acne, rosacea, and post-inflammatory hyperpigmentation. Some methoxyphenolic compounds have demonstrated anti-inflammatory activity in human airway cells, suggesting a potential for similar effects on skin cells.[6] By modulating inflammatory pathways, this compound could help to soothe irritated skin and reduce redness.

Potential for Skin Lightening

While direct evidence for potent tyrosinase inhibition by this compound is limited in publicly available literature, its antioxidant properties can indirectly contribute to skin brightening. Oxidative stress is known to stimulate melanogenesis, so by reducing ROS, this compound may help to regulate melanin production. Further research is needed to fully elucidate its direct effects on tyrosinase, the key enzyme in melanin synthesis.

Experimental Protocols

The following protocols are provided as a guide for researchers to evaluate the efficacy of this compound.

In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol assesses the free radical scavenging activity of the compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of the test compound in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each dilution of the test compound.

  • Add 100 µL of the DPPH solution to each well.

  • Use methanol as a blank and a solution of DPPH without the test compound as a negative control. Ascorbic acid or Trolox can be used as a positive control.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

In Vitro Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This protocol evaluates the direct inhibitory effect of the compound on tyrosinase activity.

Materials:

  • This compound

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of the test compound in phosphate buffer.

  • Prepare a solution of mushroom tyrosinase in phosphate buffer.

  • Prepare a solution of L-DOPA in phosphate buffer.

  • In a 96-well plate, add 40 µL of each dilution of the test compound, 80 µL of phosphate buffer, and 40 µL of the tyrosinase solution.

  • Use a solution without the test compound as a negative control. Kojic acid can be used as a positive control.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Add 40 µL of the L-DOPA solution to each well to start the reaction.

  • Measure the absorbance at 475 nm at different time points (e.g., every 5 minutes for 30 minutes) using a microplate reader.

  • Calculate the percentage of tyrosinase inhibition using the initial rate of the reaction.

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This protocol assesses the anti-inflammatory potential by measuring the inhibition of nitric oxide, a key inflammatory mediator.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • DMEM cell culture medium

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess Reagent.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • A standard curve of sodium nitrite is used to determine the concentration of nitrite in the samples.

  • Cell viability should be assessed in parallel using an MTT assay to ensure that the reduction in NO is not due to cytotoxicity.

Safety and Toxicology

The safety of this compound has not been extensively evaluated for cosmetic use. Preliminary data suggests that it may be toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1] Standard laboratory safety practices should be followed when handling this compound, including the use of personal protective equipment.[1] Further toxicological studies are required to establish a comprehensive safety profile for topical application.

Formulation Guidelines

  • Solubility: this compound is soluble in various organic solvents, which should be considered when formulating.[5]

  • Stability: The stability of the compound in different cosmetic bases (e.g., emulsions, gels, serums) should be evaluated. Factors such as pH, temperature, and light exposure can affect its stability.

  • Compatibility: Compatibility with other cosmetic ingredients should be tested to avoid any unwanted interactions.

Visualizations

G cluster_0 Antioxidant Mechanism ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress SkinDamage Skin Cell Damage (e.g., Lipid Peroxidation, DNA damage) OxidativeStress->SkinDamage ActiveCompound This compound ActiveCompound->ROS Scavenges

Antioxidant mechanism of action.

G cluster_1 Experimental Workflow: In Vitro Efficacy Testing Compound This compound Stock Solution AntioxidantAssay DPPH Assay Compound->AntioxidantAssay TyrosinaseAssay Tyrosinase Inhibition Assay Compound->TyrosinaseAssay AntiInflammatoryAssay NO Production Assay Compound->AntiInflammatoryAssay DataAnalysis Data Analysis & Interpretation AntioxidantAssay->DataAnalysis TyrosinaseAssay->DataAnalysis AntiInflammatoryAssay->DataAnalysis

Workflow for in vitro efficacy evaluation.

G cluster_2 Melanogenesis Signaling Pathway Tyrosinase Tyrosinase Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin ActiveCompound Potential Inhibition by This compound ActiveCompound->Tyrosinase

Hypothesized inhibition of melanogenesis.

Conclusion

This compound presents an interesting profile for cosmetic applications, primarily due to its antioxidant and potential anti-inflammatory properties. While its role as a direct skin-lightening agent requires more substantial evidence, its ability to combat oxidative stress makes it a valuable candidate for anti-aging and skin-protecting formulations. The provided protocols offer a framework for researchers to systematically evaluate its efficacy and safety, paving the way for its potential inclusion in innovative cosmetic products. Further studies are encouraged to explore its full range of benefits and to establish optimal formulation strategies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxy-5-(2-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Methoxy-5-(2-phenylethyl)phenol, also known as Dihydropinosylvin Monomethyl Ether. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: Several synthetic strategies can be employed to synthesize this compound. The most common approaches include:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Heck Reaction: This involves the coupling of an aryl halide (e.g., 3-methoxy-5-bromophenol) with styrene, followed by reduction of the resulting stilbene.

    • Suzuki-Miyaura Coupling: This reaction couples an aryl halide or triflate (e.g., 3-methoxy-5-iodophenol) with a phenylethylboronic acid derivative.[1]

  • Wittig Reaction: This approach can be used to form the styrenic intermediate by reacting a suitable phosphonium ylide with a benzaldehyde derivative, followed by hydrogenation. A tandem Wittig-Heck sequence can also be a powerful method.[2]

  • Grignard Reaction: A Grignard reagent, such as phenylethylmagnesium bromide, can be reacted with a suitable electrophile like a 3,5-disubstituted phenolic derivative.

  • Alkylation of Resorcinol Derivatives: Starting from a resorcinol derivative, selective alkylation can be performed to introduce the phenylethyl group.[3]

Q2: I am observing a low yield in my synthesis. What are the likely causes?

A2: Low yields in the synthesis of this compound can arise from several factors, depending on the chosen synthetic route. Common culprits include:

  • For Cross-Coupling Reactions:

    • Catalyst Inactivity: The palladium catalyst may be deactivated by impurities or exposure to oxygen.

    • Suboptimal Reaction Conditions: Incorrect temperature, solvent, base, or ligand can significantly reduce the yield.

    • Poor Quality of Starting Materials: Impurities in the aryl halide or boronic acid/ester can interfere with the reaction.

  • For Grignard Reactions:

    • Presence of Moisture: Grignard reagents are highly sensitive to water, which will quench the reagent.

    • Impure Magnesium or Alkyl Halide: The surface of the magnesium may be oxidized, preventing the reaction from initiating.

  • For Wittig Reactions:

    • Instability of the Ylide: The phosphonium ylide can be unstable, especially if not handled under inert conditions.

    • Steric Hindrance: Sterically hindered ketones or aldehydes may react slowly.[4]

Q3: How can I purify the final product, this compound?

A3: Purification is critical to obtain a high-purity product. A common and effective method is column chromatography on silica gel.[5] The choice of eluent will depend on the polarity of the impurities. A typical solvent system would be a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate. The fractions can be monitored by thin-layer chromatography (TLC) to identify and combine those containing the pure product. Subsequent recrystallization can further enhance purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation in a Suzuki-Miyaura Coupling 1. Inactive Palladium Catalyst. 2. Inefficient Transmetalation. 3. Decomposition of Boronic Acid.1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or purified catalyst and ligands. 2. The choice of base is crucial for activating the boronic acid. Common bases include K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is anhydrous and finely powdered. 3. Use a boronic ester (e.g., a pinacol ester) which can be more stable than the corresponding boronic acid.
Formation of a Stilbene Instead of the Desired Saturated Product The reduction step after a Heck or Wittig reaction is incomplete.1. Increase the catalyst loading for the hydrogenation (e.g., Palladium on carbon). 2. Increase the hydrogen pressure and/or reaction time. 3. Ensure the solvent for the hydrogenation is appropriate and free of catalyst poisons.
Grignard Reaction Fails to Initiate 1. Oxidized magnesium turnings. 2. Wet glassware or solvent. 3. Impure alkyl halide.1. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Crushing the magnesium turnings under an inert atmosphere can also expose a fresh surface. 2. Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. 3. Purify the alkyl halide by distillation before use.
Multiple Products Observed by TLC/GC-MS 1. Side reactions: In cross-coupling reactions, homocoupling of the starting materials can occur. In alkylation reactions, poly-alkylation can be an issue. 2. Isomer formation: In the case of Friedel-Crafts type reactions, ortho- and para- isomers may form.1. Optimize the reaction conditions (e.g., temperature, catalyst loading, stoichiometry of reagents) to favor the desired product. For cross-coupling, adjusting the ligand can sometimes suppress homocoupling. 2. Utilize starting materials with appropriate directing groups to favor the desired regioselectivity. Purification by column chromatography will be necessary to separate isomers.
Difficulty in Removing Triphenylphosphine Oxide from Wittig Reaction Product Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be difficult to separate from the desired product due to its polarity.1. Purification: Careful column chromatography is usually effective. 2. Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent. 3. Alternative Reagents: Consider using a water-soluble phosphine to facilitate removal of the phosphine oxide by aqueous extraction.

Data Presentation

Table 1: Hypothetical Optimization of Suzuki-Miyaura Coupling Conditions
EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (2)-K₂CO₃Toluene/H₂O9045
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10078
3Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃THF8085
4PdCl₂(dppf) (2)-Na₂CO₃DMF/H₂O11065

This table is illustrative and represents a typical optimization study. Actual results may vary.

Experimental Protocols

Protocol 1: Synthesis of 3-Methoxy-5-bromophenol (Intermediate for Cross-Coupling)

This protocol describes the bromination of 3-methoxyphenol, a potential precursor for cross-coupling reactions.

  • Protection of the Hydroxyl Group:

    • To a solution of 3-methoxyphenol (1.0 eq) in a suitable solvent (e.g., dichloromethane or cyclohexane), add a protecting group reagent such as acetyl chloride (1.2 eq).[6]

    • The reaction is typically carried out at room temperature with magnetic stirring for several hours.

    • After the reaction is complete, the mixture is worked up by washing with water and brine, drying over an anhydrous salt (e.g., MgSO₄), and concentrating under reduced pressure to yield the protected intermediate.

  • Bromination:

    • The protected 3-methoxyphenol is dissolved in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

    • A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise at a controlled temperature (often 0 °C to room temperature).

    • The reaction progress is monitored by TLC or GC.

  • Deprotection:

    • Once the bromination is complete, the protecting group is removed. For an acetyl group, this can be achieved by hydrolysis with a base (e.g., NaOH or K₂CO₃) in a protic solvent like methanol or ethanol.

    • After acidification, the product is extracted with an organic solvent, washed, dried, and concentrated.

    • The crude 3-methoxy-5-bromophenol can be purified by column chromatography or recrystallization.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general guideline for the coupling of an aryl halide with a boronic acid.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (e.g., 3-methoxy-5-bromophenol, 1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., SPhos, 2-10 mol%).

    • Add the anhydrous base (e.g., K₃PO₄, 2-3 eq) and a suitable degassed solvent (e.g., dioxane, toluene, or DMF).

  • Reaction Execution:

    • The reaction mixture is heated to the desired temperature (typically 80-120 °C) with vigorous stirring.

    • The progress of the reaction is monitored by TLC or GC-MS.

  • Work-up and Purification:

    • After the reaction is complete, the mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst.

    • The filtrate is concentrated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with water and brine, dried over an anhydrous salt, and concentrated.

    • The crude product is purified by flash column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_route1 Heck Reaction Route cluster_route2 Suzuki Coupling Route A1 3-Methoxy-5-halophenol C1 Heck Coupling (Pd Catalyst, Base) A1->C1 B1 Styrene B1->C1 D1 3-Methoxy-5-stilbenephenol C1->D1 E1 Reduction (e.g., H₂, Pd/C) D1->E1 F1 This compound E1->F1 A2 3-Methoxy-5-halophenol C2 Suzuki Coupling (Pd Catalyst, Base) A2->C2 B2 Phenylethylboronic Acid B2->C2 D2 This compound C2->D2

Caption: Overview of potential Heck and Suzuki coupling routes.

Troubleshooting_Low_Yield Start Low or No Yield Check1 Check Reagent Quality (Purity, Anhydrous) Start->Check1 Check2 Verify Catalyst Activity (Fresh Catalyst, Inert Atmosphere) Start->Check2 Check3 Optimize Reaction Conditions (Temperature, Solvent, Base, Ligand) Start->Check3 Check4 Investigate Side Reactions (Homocoupling, Decomposition) Start->Check4 Solution1 Purify Starting Materials Check1->Solution1 Solution2 Degas Solvents, Use Fresh Catalyst/Ligand Check2->Solution2 Solution3 Systematic Screening of Parameters Check3->Solution3 Solution4 Adjust Stoichiometry, Use Additives Check4->Solution4

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Optimization of 3-Methoxy-5-(2-phenylethyl)phenol Dosage for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of 3-Methoxy-5-(2-phenylethyl)phenol in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in a cell viability assay?

A1: For a novel compound like this compound with unknown potency, it is advisable to begin with a broad concentration range to establish a dose-response relationship. A logarithmic dilution series, for instance, from 1 nM to 100 µM, is a common starting point.[1] This wide range helps in identifying concentrations that elicit cytotoxic, biologically active, or no effects.

Q2: How do I properly dissolve this compound for my experiments?

A2: this compound is likely to be poorly soluble in aqueous solutions. Therefore, a stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO). It is crucial to keep the final concentration of the solvent in the cell culture medium as low as possible (typically below 0.5%) to avoid solvent-induced toxicity.[2][3][4][5]

Q3: How can I determine the optimal cell seeding density for my assay?

A3: The optimal cell seeding density is critical for reliable and reproducible data and should be determined experimentally for each cell line.[6][7][8] A cell titration experiment should be performed by seeding a range of cell densities and measuring the signal at different time points (e.g., 24, 48, 72 hours). The ideal density will fall within the linear range of the assay, where an increase in cell number corresponds to a proportional increase in signal.[6][7]

Q4: What are the common mechanisms of action for phenolic compounds like this compound in cancer cells?

A4: Phenolic compounds often exhibit anticancer properties by inducing cell cycle arrest, apoptosis (programmed cell death), and inhibiting cell proliferation and angiogenesis.[9][10][11][12][13] They can modulate various signaling pathways, such as the MAPK and PI3K/Akt pathways, and may also induce the production of reactive oxygen species (ROS).[9][10][11]

Troubleshooting Guides

Issue 1: High Background Signal in Control Wells

Question: I am observing high absorbance/fluorescence in my "no-cell" and/or vehicle-only control wells. What could be the cause?

Answer: High background can stem from several sources:

  • Reagent Degradation: Assay reagents like MTT or PrestoBlue can degrade if exposed to light or stored improperly.[14][15]

  • Media Components: Phenol red or other components in the culture medium can react with the assay reagents.[16]

  • Compound Interference: this compound itself might directly react with the assay reagent.

  • Contamination: Bacterial or yeast contamination in the culture medium can lead to a false positive signal.[17][18]

Troubleshooting Steps & Solutions:

Potential Cause Solution
Reagent DegradationStore reagents as recommended by the manufacturer, protected from light.
Media InterferenceUse phenol red-free medium during the assay incubation step.
Compound InterferenceRun a "no-cell" control with the compound at all tested concentrations to quantify its intrinsic signal. Subtract this value from the experimental wells.
ContaminationRegularly check cultures for contamination. Use fresh, sterile reagents and media.
Issue 2: Inconsistent Results and High Variability Between Replicates

Question: My replicate wells for the same concentration of this compound show highly variable readings. Why is this happening?

Answer: High variability can be due to several factors:

  • Uneven Cell Plating: Inaccurate cell counting or clumping of cells can lead to different cell numbers in each well.

  • Pipetting Errors: Inconsistent pipetting volumes of the compound or assay reagents.

  • Edge Effects: Wells on the outer edges of the plate are more prone to evaporation, leading to changes in concentrations.[19]

  • Compound Precipitation: If the compound is not fully solubilized in the culture medium, it can lead to inconsistent effects.

Troubleshooting Steps & Solutions:

Potential Cause Solution
Uneven Cell PlatingEnsure a single-cell suspension before plating. Mix the cell suspension thoroughly before aliquoting.
Pipetting ErrorsCalibrate pipettes regularly. Use a multi-channel pipette for adding reagents to minimize timing differences.
Edge EffectsAvoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[19]
Compound PrecipitationVisually inspect the wells under a microscope for any signs of precipitation. If observed, you may need to adjust the solvent or the final concentration.

Experimental Protocols

Protocol 1: Determining the Optimal Seeding Density
  • Prepare Cell Suspension: Harvest and count the cells, then prepare a stock suspension.

  • Serial Dilutions: Create a series of 2-fold dilutions of the cell suspension.

  • Cell Seeding: Plate 100 µL of each cell dilution into at least three replicate wells of a 96-well plate. Include "blank" wells with media only.[7]

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours).

  • Assay Performance: At each time point, perform the chosen cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Plot the absorbance/fluorescence values against the number of cells seeded. The optimal seeding density should be within the linear range of this curve.[6][7]

Protocol 2: Determining the IC50 of this compound using an MTT Assay
  • Cell Seeding: Seed the cells in a 96-well plate at the predetermined optimal density and allow them to attach overnight.[20]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a serial dilution of the compound in culture medium to obtain the desired concentrations.

  • Cell Treatment: Remove the old medium and add the medium containing different concentrations of the compound. Include vehicle-only and untreated controls.[1]

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.[20]

    • Incubate for 2-4 hours at 37°C.[21]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[20]

  • IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[22][23][24]

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound on a Cancer Cell Line
Concentration (µM)Log Concentration% Viability (Mean)% Viability (SD)
0.01-2.0098.53.2
0.1-1.0095.24.1
10.0085.75.5
50.7062.36.8
101.0048.95.9
251.4025.14.3
501.7010.82.1
1002.005.21.5

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare 3-Methoxy-5- (2-phenylethyl)phenol Stock treat_cells Treat with Compound Dilutions prep_compound->treat_cells prep_cells Culture and Harvest Cells seed_plate Seed 96-Well Plate prep_cells->seed_plate seed_plate->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent read_plate Read Plate add_reagent->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for determining the IC50 of this compound.

signaling_pathway cluster_pathway Pro-Survival Pathway cluster_apoptosis Apoptosis compound This compound pi3k PI3K compound->pi3k Inhibits akt Akt pi3k->akt bad Bad akt->bad Inhibits bcl2 Bcl-2 bad->bcl2 Inhibits cytochrome_c Cytochrome c Release bcl2->cytochrome_c Inhibits caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical signaling pathway affected by this compound.

References

How to prevent degradation of 3-Methoxy-5-(2-phenylethyl)phenol in solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for preventing the degradation of 3-Methoxy-5-(2-phenylethyl)phenol in solution. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution changing color (e.g., turning pink or brown)?

A color change in your solution is a common indicator of degradation, specifically oxidation.[1][2] Phenolic compounds like this compound are susceptible to oxidation, which converts the phenol group into quinone-type structures. These quinones can then polymerize, forming complex, often dark-colored molecules.[2] This process can be accelerated by several factors, including:

  • Presence of Dissolved Oxygen: Oxygen in the solvent is a primary driver of oxidation.[2]

  • High pH: Phenolic compounds are generally more prone to oxidation at alkaline pH.[1]

  • Exposure to Light: UV light can provide the energy to initiate oxidative reactions.[3]

  • Presence of Metal Ions: Divalent metal ions can catalyze the oxidation of phenols.[1]

Q2: What are the negative consequences of compound degradation in my experiments?

Degradation of this compound can significantly impact your experimental outcomes in several ways:

  • Loss of Biological Activity: The structural change from a phenol to a quinone can alter or eliminate the compound's intended biological function.[2]

  • Inaccurate Quantification: As the parent compound degrades, its concentration decreases, leading to an underestimation in analytical measurements.[2]

  • Formation of Interfering Byproducts: The degradation products can interfere with assays or produce their own confounding biological effects.[2]

  • Reduced Solubility and Precipitation: Polymers formed from degradation products may be less soluble, leading to precipitation out of the solution.[2]

Q3: What are the primary strategies to prevent the degradation of phenolic compounds?

The most effective strategies focus on creating a stable chemical environment for the compound. These include:

  • Adding Antioxidants: Incorporating antioxidants into the solution helps to scavenge free radicals that initiate oxidation.[2][3]

  • Controlling pH: Maintaining a slightly acidic to neutral pH (typically between 5.0 and 7.0) can significantly slow the rate of oxidation.[1]

  • Removing Dissolved Oxygen: Degassing solvents before use by sparging with an inert gas (like nitrogen or argon) is crucial.[2]

  • Using Chelating Agents: Adding a weak chelator can sequester metal ions that catalyze oxidation.[1]

  • Protecting from Light: Storing solutions in amber vials or wrapping containers in foil minimizes light exposure.[2]

  • Proper Temperature Control: Storing solutions at low temperatures (e.g., ≤ -20°C) slows down chemical reactions, including degradation.[2]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Solution is discolored (pink, yellow, brown) Oxidation of the phenolic group.1. Prepare fresh solution using degassed solvent. 2. Add an antioxidant (see Table 1). 3. Flush the headspace of the vial with an inert gas (nitrogen or argon) before sealing.[2] 4. Store protected from light at ≤ -20°C.[2]
Precipitate has formed in the solution 1. Polymerization of oxidation byproducts. 2. Poor long-term solubility in the chosen solvent.1. Confirm the identity and purity of the compound via an analytical method (e.g., HPLC). 2. If degradation is suspected, discard the solution and prepare a fresh stock following best practices. 3. If solubility is the issue, consider a different solvent or preparing more dilute stock solutions for storage.
Inconsistent experimental results over time Gradual degradation of the compound in solution due to improper storage or repeated handling.1. Prepare a new, validated stock solution. 2. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and exposure to air.[2] 3. Always store aliquots at ≤ -20°C under an inert atmosphere.[2]

Data and Protocols

Quantitative Data Summary

Table 1: Common Antioxidants for Stabilizing Phenolic Compounds

AntioxidantTypical Concentration (w/v)Solvent CompatibilityNotes
Butylated Hydroxytoluene (BHT) 0.01% - 0.1%Organic SolventsA synthetic antioxidant, very effective in lipid-based or organic solutions.[2]
8-Hydroxyquinoline 0.1%Phenol SolutionsActs as an antioxidant and a weak chelator of divalent metal ions.[1] It also imparts a yellow color to the organic phase, which can aid in phase separation during extractions.[1]
Ascorbic Acid Varies (e.g., 0.1%)Aqueous SolutionsA common natural antioxidant.
Tocopherols (Vitamin E) VariesOrganic/Lipid SolventsA natural antioxidant effective in non-aqueous systems.

Table 2: Recommended Storage Conditions for this compound Solutions

ParameterConditionRationale
Temperature ≤ -20°C (or -80°C for long-term)Slows the rate of chemical degradation.[2]
Light Protect from light (use amber vials)Prevents photochemical degradation.[2]
Atmosphere Inert gas (e.g., Nitrogen, Argon)Prevents oxidation by displacing oxygen from the solvent and headspace.[2]
pH Slightly acidic to neutral (pH 5-7)Phenols are more susceptible to oxidation at alkaline pH.[1]
Container Tightly sealed glass vialsPrevents solvent evaporation and exposure to atmospheric oxygen and moisture.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines a general method for preparing a stable stock solution of an oxidation-sensitive phenolic compound like this compound.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, Ethanol)

  • Antioxidant (e.g., BHT)

  • Inert gas source (Nitrogen or Argon) with tubing

  • Amber glass vials with screw caps and septa

  • Sonicator (optional)

Procedure:

  • Solvent Degassing: Place the required volume of solvent in a flask. Bubble a gentle stream of inert gas (nitrogen or argon) through the solvent for 15-30 minutes to remove dissolved oxygen.[2]

  • Antioxidant Addition: If using an antioxidant, dissolve it directly into the degassed solvent at the desired concentration (e.g., 0.01% BHT).

  • Compound Dissolution: Accurately weigh the this compound and dissolve it in the prepared solvent to achieve the target concentration. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Inert Atmosphere: Once the compound is fully dissolved, flush the headspace of the vial with inert gas for 30-60 seconds to displace any air that entered during the process.[2]

  • Aliquoting and Storage: Immediately cap the vial tightly. For long-term storage, it is highly recommended to divide the stock solution into smaller, single-use aliquots in separate amber vials.[2] Flush each aliquot vial with inert gas before sealing.

  • Final Storage: Store all aliquots at ≤ -20°C, protected from light.[2]

Visualizations

Fig. 1: General Oxidation Pathway of Phenolic Compounds Phenol Phenolic Compound (e.g., this compound) Radical Phenoxy Radical Phenol->Radical + O2, light, metal ions Quinone Quinone Intermediate Radical->Quinone Further Oxidation Polymer Dark-Colored Polymerization Products Quinone->Polymer Polymerization

Caption: General oxidation pathway of phenolic compounds.

Fig. 2: Workflow for Preparing a Stable Phenolic Solution start Start degas 1. Degas Solvent (e.g., N2 Sparge for 15-30 min) start->degas add_antioxidant 2. Add Antioxidant (Optional, e.g., 0.01% BHT) degas->add_antioxidant dissolve 3. Dissolve Phenolic Compound add_antioxidant->dissolve flush 4. Flush Headspace with Inert Gas dissolve->flush aliquot 5. Aliquot into Single-Use Vials flush->aliquot store 6. Store at ≤ -20°C, Protected from Light aliquot->store end End store->end

Caption: Workflow for preparing a stable phenolic solution.

Fig. 3: Troubleshooting Logic for Solution Instability issue Issue Observed: Solution Discolored or Precipitated check_storage Were proper storage conditions used? (Inert gas, low temp, dark) issue->check_storage check_prep Was the preparation protocol followed? (Degassed solvent, etc.) check_storage->check_prep Yes solution_improper_storage Action: Discard and prepare fresh solution. Implement proper storage: aliquot, use inert gas, store at ≤ -20°C. check_storage->solution_improper_storage No solution_improper_prep Action: Review and strictly follow the preparation protocol for new solution. check_prep->solution_improper_prep No solution_ok Potential Issue: Inherent compound instability in the chosen solvent over time. Action: Consider a different solvent or more frequent preparation of fresh solutions. check_prep->solution_ok Yes

References

Technical Support Center: Overcoming Poor Solubility of 3-Methoxy-5-(2-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 3-Methoxy-5-(2-phenylethyl)phenol. The information is presented in a user-friendly question-and-answer format, supplemented with detailed experimental protocols and data presentation tables.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, also known as Dihydropinosylvin monomethyl ether, is a phenolic compound. Due to its chemical structure, which includes a largely non-polar bibenzyl backbone, it exhibits poor solubility in aqueous solutions. However, it is generally soluble in organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).

Q2: Why is my batch of this compound not dissolving even in organic solvents?

A2: Several factors could contribute to this issue. Firstly, ensure the solvent is of appropriate purity and is anhydrous, as water content can significantly reduce solubility. Secondly, the compound may have precipitated out of the solution due to temperature fluctuations. Gentle warming and sonication can often help redissolve the compound. Lastly, verify the identity and purity of your compound, as impurities can affect its solubility profile.

Q3: Can I improve the aqueous solubility of this compound by adjusting the pH?

A3: Yes, adjusting the pH can improve the aqueous solubility of phenolic compounds. Phenols are weakly acidic, and by increasing the pH of the aqueous solution (e.g., to pH 8 or higher) with a base like sodium hydroxide, you can deprotonate the phenolic hydroxyl group. This forms a more polar phenolate salt, which is typically more soluble in water. However, be aware that high pH may lead to the degradation of some phenolic compounds over time.[1][2]

Q4: What are co-solvents and how can they help in dissolving this compound?

A4: Co-solvents are water-miscible organic solvents that are used in combination with water to increase the solubility of hydrophobic compounds. For this compound, using a co-solvent system like a mixture of water and ethanol, propylene glycol, or polyethylene glycol (PEG) can significantly enhance its solubility. The organic solvent reduces the polarity of the aqueous phase, making it more favorable for the non-polar compound to dissolve.

Q5: What are cyclodextrins and are they a suitable option for this compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like this compound, forming inclusion complexes that are more soluble in water.[3][4] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose and can be an effective strategy to improve the aqueous solubility of this compound.[3][4]

Section 2: Troubleshooting Guides

This section provides structured guidance for overcoming common solubility challenges encountered during experiments with this compound.

Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.

Troubleshooting Workflow:

start Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration use_cosolvent Introduce a co-solvent (e.g., DMSO, Ethanol) check_concentration->use_cosolvent Yes adjust_ph Adjust pH of the buffer (for phenols, increase pH) check_concentration->adjust_ph No optimize_cosolvent Optimize co-solvent concentration (start with 1-5% v/v) use_cosolvent->optimize_cosolvent check_degradation Monitor compound stability at elevated pH adjust_ph->check_degradation use_cyclodextrin Consider cyclodextrin complexation adjust_ph->use_cyclodextrin

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Evaluate Concentration: Determine if the target concentration exceeds the compound's solubility in the final medium. If so, a lower concentration may be necessary, or a solubilization enhancement technique is required.

  • Introduce a Co-solvent: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like DMSO or ethanol. Add this stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. Aim for a final co-solvent concentration of less than 5% (v/v) to minimize potential effects on biological systems.

  • pH Adjustment: If a co-solvent is not desirable or insufficient, try adjusting the pH of the aqueous buffer. For this phenolic compound, increasing the pH to a basic range (e.g., pH 8-10) can increase solubility. Prepare buffers at different pH values and test the solubility.

  • Cyclodextrin Complexation: For a more stable aqueous solution without organic solvents, consider preparing an inclusion complex with a cyclodextrin like HP-β-CD. This can be particularly useful for in vivo studies.

Issue 2: Inconsistent results in biological assays, possibly due to poor solubility.

Logical Relationship Diagram:

inconsistent_results Inconsistent Assay Results poor_solubility Poor Compound Solubility inconsistent_results->poor_solubility precipitation Micro-precipitation in Assay Medium poor_solubility->precipitation reduced_concentration Reduced Effective Concentration precipitation->reduced_concentration inaccurate_dosing Inaccurate Dosing reduced_concentration->inaccurate_dosing inaccurate_dosing->inconsistent_results

Caption: Impact of poor solubility on assay results.

Recommendations:

  • Visually Inspect Solutions: Before use, carefully inspect all solutions containing the compound for any signs of precipitation or cloudiness.

  • Prepare Fresh Solutions: Prepare fresh dilutions of your compound from a concentrated stock solution immediately before each experiment. Avoid storing dilute aqueous solutions for extended periods.

  • Incorporate a Surfactant: In some in vitro assays, a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20 or Pluronic F-68) can help maintain the solubility of hydrophobic compounds. However, ensure the surfactant is compatible with your assay.

  • Quantify Compound Concentration: If possible, quantify the concentration of your compound in the final assay medium using an appropriate analytical method like HPLC-UV to confirm the actual concentration your cells or proteins are exposed to.

Section 3: Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method

This protocol outlines the determination of the equilibrium solubility of this compound in various solvents.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., water, ethanol, DMSO, PBS at various pH values) in a sealed vial. An excess is indicated by the presence of undissolved solid.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours at the same temperature to allow the excess solid to sediment. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sampling: Carefully withdraw a sample from the supernatant. To avoid aspirating any solid particles, it is advisable to filter the sample through a 0.22 µm syringe filter.

  • Quantification: Dilute the sample with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectroscopy or HPLC-UV.

Data Presentation:

Once the solubility is determined in various solvents, the data can be summarized in a table for easy comparison.

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (mM)
Water25User DeterminedUser Determined
PBS (pH 7.4)25User DeterminedUser Determined
Ethanol25User DeterminedUser Determined
DMSO25User DeterminedUser Determined
10% Ethanol in Water25User DeterminedUser Determined
PBS (pH 8.0)25User DeterminedUser Determined
45% (w/v) HP-β-CD25User DeterminedUser Determined
Protocol 2: Enhancing Aqueous Solubility using Co-solvents

This protocol provides a method for preparing a solution of this compound in an aqueous medium using a co-solvent.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mg/mL). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.

  • Serial Dilution (optional): If a range of concentrations is needed, perform serial dilutions of the stock solution in 100% DMSO.

  • Final Solution Preparation: To prepare the final aqueous solution, add a small volume of the DMSO stock solution to your aqueous buffer (e.g., PBS) while vortexing. For example, to prepare a 100 µM solution from a 50 mg/mL stock (approx. 219 mM), you would add approximately 0.46 µL of the stock to 1 mL of buffer.

  • Final Co-solvent Concentration: Always calculate the final percentage of the co-solvent in your solution and keep it consistent across all samples, including controls. It is recommended to keep the final DMSO concentration below 1% (v/v) for most cell-based assays.

Protocol 3: Improving Aqueous Solubility via pH Adjustment

This protocol describes how to enhance the solubility of this compound by modifying the pH of the aqueous solution.

Methodology:

  • Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., phosphate buffers at pH 7.0, 7.5, 8.0, 8.5, and 9.0).

  • Solubility Testing: Add an excess amount of this compound to each buffer.

  • Equilibration and Quantification: Follow the shake-flask method described in Protocol 1 to determine the solubility at each pH.

  • Stability Assessment: For the pH at which the desired solubility is achieved, it is crucial to assess the stability of the compound over time. Incubate the solution at the working temperature and measure the concentration at different time points (e.g., 0, 2, 4, 8, and 24 hours) to check for degradation.

Data Presentation:

The pH-dependent solubility data can be presented in a table.

Buffer pHTemperature (°C)Solubility (mg/mL)
7.025User Determined
7.525User Determined
8.025User Determined
8.525User Determined
9.025User Determined
Protocol 4: Preparation of a Cyclodextrin Inclusion Complex

This protocol details the preparation of a more water-soluble inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD).[4]

Experimental Workflow:

prepare_cd_solution Prepare HP-β-CD solution in water add_compound Add excess this compound prepare_cd_solution->add_compound stir Stir mixture for 24-48 hours at constant temperature add_compound->stir centrifuge Centrifuge to pellet undissolved compound stir->centrifuge filter Filter supernatant (0.22 µm) centrifuge->filter quantify Quantify compound concentration in the filtrate filter->quantify store Store the complex solution appropriately quantify->store

Caption: Workflow for preparing a cyclodextrin inclusion complex.

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in water at the desired concentration (e.g., 10-45% w/v).

  • Add Compound: Add an excess amount of this compound to the HP-β-CD solution.

  • Complexation: Seal the container and stir the mixture vigorously at a constant temperature (e.g., room temperature) for 24 to 48 hours to facilitate the formation of the inclusion complex.

  • Remove Undissolved Compound: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the un-complexed, excess compound.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method. This will be the concentration of your water-soluble cyclodextrin-complexed compound.

References

Technical Support Center: Troubleshooting Inactive Compounds in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are encountering a lack of activity with 3-Methoxy-5-(2-phenylethyl)phenol in their assays. The following information is designed to help you identify and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: I am not observing any activity with this compound in my assay. What are the primary factors I should investigate?

A: When a compound fails to show expected activity, the issue often lies in one of three areas: the compound itself, the experimental protocol, or the assay system. For this compound, a phenolic compound, particular attention should be paid to solubility and potential aggregation.

Q2: Could the physical and chemical properties of this compound be the source of the problem?

A: Yes, the inherent properties of this compound are a critical starting point for troubleshooting. This compound is known to have poor water solubility but is soluble in organic solvents like ethanol and acetone. If the compound is not fully dissolved in your assay medium, its effective concentration will be much lower than intended, leading to a lack of activity.

Q3: How can I address potential compound solubility issues?

A: To mitigate solubility problems, consider the following:

  • Solvent Selection: Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO or ethanol.

  • Final Solvent Concentration: When diluting the stock into your aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts. Always include a vehicle control with the same final solvent concentration in your experiment.

  • Visual Inspection: After adding the compound to your assay medium, visually inspect for any signs of precipitation or cloudiness.

  • Sonication or Gentle Warming: These methods can sometimes help to dissolve the compound, but be cautious of potential degradation.

Q4: What is compound aggregation and could it be affecting my results?

A: Compound aggregation is a phenomenon where small molecules form colloidal particles in solution. This is a known issue with some phenolic compounds and can lead to non-specific inhibition or a complete lack of specific activity.[1] Aggregation is highly dependent on factors like compound concentration, pH, and ionic strength of the buffer.

To investigate if aggregation is occurring, you can:

  • Include a Detergent: Adding a small amount of a non-ionic detergent, such as Triton X-100 (e.g., 0.01%), to your assay buffer can often disrupt aggregates. If the compound's activity changes in the presence of the detergent, aggregation may be a factor.

  • Vary Compound Concentration: Aggregation typically occurs above a critical concentration. Test a wider range of concentrations to see if activity appears at lower, non-aggregating concentrations.

Q5: My compound is soluble. What other compound-related factors should I consider?

A: Beyond solubility, consider the following:

  • Compound Purity and Integrity: Verify the purity of your compound stock. Degradation can occur during storage. If possible, confirm the compound's identity and purity using analytical methods like LC-MS or NMR.

  • Compound Stability: The compound may be unstable under your specific assay conditions (e.g., sensitive to light, temperature, or pH).

Q6: How can I troubleshoot the assay protocol itself?

A: If you have ruled out compound-specific issues, systematically review your experimental protocol:

  • Incubation Times: Ensure that the incubation times for compound treatment and subsequent assay steps are optimal and consistent.

  • Pipetting Accuracy: Inaccurate pipetting can lead to significant variations in compound concentration. Regularly calibrate your pipettes.

  • Controls: Ensure you have included all necessary controls, such as a positive control (a compound known to be active in your assay) and a negative/vehicle control. An active positive control confirms the assay is working correctly.

Q7: What if the issue lies within my specific assay system (e.g., cell-based or enzyme-based)?

A: For cell-based assays :

  • Cell Health and Passage Number: Use healthy, actively dividing cells within a consistent and low passage number range.

  • Cell Density: Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.

  • Interference with Assay Readout: Phenolic compounds, due to their antioxidant properties, can interfere with assays that rely on redox indicators (e.g., MTT, MTS, resazurin). Consider using an orthogonal assay that measures a different endpoint, such as ATP content (e.g., CellTiter-Glo®).

For enzyme-based assays :

  • Enzyme Activity: Confirm that the enzyme is active using a known substrate and/or inhibitor.

  • Cofactor/Substrate Concentration: Ensure that the concentrations of all necessary cofactors and substrates are optimal.

  • Direct Assay Interference: The compound may interfere with the detection method (e.g., quenching fluorescence or absorbing light at the detection wavelength). Run controls with the compound in the absence of the enzyme to check for this.

Troubleshooting Experimental Parameters

The table below summarizes key experimental parameters that can be adjusted to troubleshoot a lack of compound activity.

ParameterStandard ConditionTroubleshooting Adjustment(s)Rationale
Compound Concentration e.g., 1-10 µMTest a broader range (e.g., 0.1 - 100 µM)The active concentration may be higher or lower than initially tested.
Solvent for Stock Solution DMSOTry ethanol or other appropriate organic solvents.To improve initial solubility.
Final Solvent Concentration < 0.5%Maintain as low as possible; ensure vehicle control is consistent.To avoid solvent toxicity or artifacts.
Incubation Time e.g., 24 hoursTest shorter (e.g., 6 hours) and longer (e.g., 48, 72 hours) time points.The compound may have a rapid or delayed effect.
Assay Buffer pH 7.4Test a range of pH values compatible with your assay system.Solubility and activity of the compound may be pH-dependent.
Detergent NoneAdd 0.01% Triton X-100 or Tween-20.To test for and disrupt compound aggregation.

Example Experimental Protocols

The following are generalized protocols for common assays. Your specific protocol may vary.

Cell Viability Assay (MTT-based)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound from a concentrated stock in DMSO. The final DMSO concentration in the assay should not exceed 0.5%.

  • Cell Treatment: Remove the old media and add the media containing the compound dilutions to the cells. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

Enzyme Inhibition Assay (Generic)
  • Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and compound dilutions.

  • Assay Reaction: In a 96-well plate, add the assay buffer, the enzyme, and the various concentrations of this compound. Include wells with a known inhibitor (positive control) and vehicle (negative control).

  • Pre-incubation: Pre-incubate the enzyme with the compound for a defined period (e.g., 15 minutes) at the optimal assay temperature.

  • Initiate Reaction: Add the substrate to all wells to start the reaction.

  • Kinetic or Endpoint Reading: Measure the reaction progress by monitoring the change in absorbance or fluorescence over time (kinetic) or after a fixed time point (endpoint).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

Visual Troubleshooting Guides

Troubleshooting_Workflow start No Compound Activity Observed check_solubility Is the compound fully soluble in the assay medium? start->check_solubility check_controls Are the positive and negative controls working as expected? check_solubility->check_controls Yes solubility_steps Troubleshoot Solubility: - Check stock solution - Lower final concentration - Change solvent - Use sonication check_solubility->solubility_steps No check_concentration Is the compound concentration appropriate? check_controls->check_concentration Yes control_steps Troubleshoot Assay System: - Verify positive control activity - Check cell health/enzyme activity - Validate reagents check_controls->control_steps No check_aggregation Could compound aggregation be an issue? check_concentration->check_aggregation Yes concentration_steps Optimize Concentration: - Test a wider concentration range (dose-response) check_concentration->concentration_steps No check_assay_system Is there potential for assay interference? check_aggregation->check_assay_system No aggregation_steps Test for Aggregation: - Add 0.01% Triton X-100 - Perform Dynamic Light Scattering (DLS) if available check_aggregation->aggregation_steps Possibly interference_steps Check for Interference: - Run compound-only controls - Use an orthogonal assay method check_assay_system->interference_steps Possibly success Activity Observed check_assay_system->success No solubility_steps->check_controls control_steps->start concentration_steps->success aggregation_steps->success interference_steps->success

Caption: A workflow for troubleshooting the lack of compound activity.

Hypothetical_Signaling_Pathway compound This compound ros Reactive Oxygen Species (ROS) compound->ros Scavenges nrf2_keap1 Nrf2-Keap1 Complex ros->nrf2_keap1 Oxidizes Keap1 nrf2 Nrf2 nrf2_keap1->nrf2 Releases nucleus Nucleus nrf2->nucleus Translocates to are Antioxidant Response Element (ARE) nrf2->are Binds to nucleus->are antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes Upregulates Transcription cellular_protection Cellular Protection antioxidant_enzymes->cellular_protection

Caption: A hypothetical antioxidant signaling pathway for the compound.

References

Technical Support Center: Refining Purification Methods for 3-Methoxy-5-(2-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Methoxy-5-(2-phenylethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most effective and commonly used methods for the purification of this compound are recrystallization and flash column chromatography. The choice between these methods often depends on the impurity profile and the desired final purity.

Q2: What are some common impurities I might encounter?

A2: Common impurities can include unreacted starting materials (e.g., resorcinol monomethyl ether or a phenethyl halide), side-products from the synthesis such as O-alkylated and C-alkylated isomers, and potentially over- or under-methylated phenolic compounds.

Q3: My purified product appears as an oil, but the literature reports it as a solid. What should I do?

A3: this compound has a reported melting point of 49-53°C, which is relatively low.[1] It is possible for the purified compound to exist as a persistent oil if even minor impurities are present, as these can cause freezing point depression. Further purification by flash column chromatography is recommended to remove these impurities. Seeding the oil with a previously obtained crystal of the pure compound can also induce crystallization.

Q4: How can I assess the purity of my final product?

A4: The purity of this compound can be effectively assessed using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point range is also a good indicator of high purity.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSuggested Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, causing it to melt rather than dissolve. The cooling rate may be too rapid.- Select a solvent with a lower boiling point. - Consider using a co-solvent system to adjust the solvent properties. - Ensure a slow cooling rate to allow for proper crystal lattice formation.
Failure to Crystallize The solution is too dilute, or the compound is highly soluble in the chosen solvent even at low temperatures.- Concentrate the solution by evaporating some of the solvent. - Place the solution in an ice bath or freezer to further decrease solubility. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound.
Low Recovery Yield Too much solvent was used, leading to significant product loss in the mother liquor. The compound has high solubility in the chosen solvent.- Minimize the amount of hot solvent used to dissolve the crude product. - Cool the crystallization mixture in an ice bath to maximize precipitation. - Concentrate the mother liquor and perform a second crystallization.
Colored Impurities in Crystals Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - A second recrystallization may be necessary.
Flash Column Chromatography Issues
ProblemPossible CauseSuggested Solution
Poor Separation The chosen eluent system has a polarity that is too high or too low. The column was not packed properly. The sample was loaded in too large a volume of solvent.- Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound. - Ensure the silica gel is packed uniformly without any cracks or channels. - Dissolve the sample in a minimal amount of solvent for loading. Consider dry loading for better resolution.
Compound "Tailing" on the Column The compound is interacting too strongly with the acidic silica gel.- Add a small amount (0.1-1%) of a modifier like triethylamine or acetic acid to the eluent to reduce tailing.
Cracked Silica Bed The column ran dry, or there was a sudden change in solvent polarity.- Always keep the silica bed covered with solvent. - When running a gradient, ensure it is a gradual change in solvent composition.
Low Recovery The compound is irreversibly adsorbed onto the silica gel. The compound is highly soluble in the eluent and was not fully collected.- Use a more polar eluent to elute the compound. - Monitor the elution carefully using TLC to ensure all the product is collected.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection : Test the solubility of the crude product in various solvents. A good solvent will dissolve the compound when hot but not when cold. A mixture of hexane and ethyl acetate or toluene and hexane is a good starting point.

  • Dissolution : In a flask, add the crude this compound and a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decoloration (Optional) : If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration : Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization : Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying : Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography of this compound
  • Eluent Selection : Using TLC, determine a suitable eluent system. A good starting point is a mixture of hexane and ethyl acetate. A system that gives an Rf value of 0.3 for the target compound is ideal.

  • Column Packing : Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.

  • Sample Loading : Dissolve the crude product in a minimal amount of a relatively polar solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder (dry loading). Carefully add this to the top of the column.

  • Elution : Begin elution with the determined solvent system. If separation is difficult, a shallow gradient of increasing polarity (e.g., from 5% ethyl acetate in hexane to 20% ethyl acetate in hexane) can be employed.

  • Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodRecommended Solvent System (v/v)Expected Purity
RecrystallizationHexane / Ethyl Acetate (e.g., 9:1 to 4:1)>98%
RecrystallizationToluene / Hexane (e.g., 1:5 to 1:2)>98%
Flash Column ChromatographyHexane / Ethyl Acetate Gradient (e.g., 5% to 20% EtOAc)>99%
Flash Column ChromatographyDichloromethane / Hexane Gradient (e.g., 10% to 40% DCM)>99%

Mandatory Visualization

PurificationWorkflow Crude Crude this compound Purity_Check1 Assess Purity (TLC/NMR) Crude->Purity_Check1 High_Purity High Purity? Purity_Check1->High_Purity Column_Chromatography Flash Column Chromatography Purity_Check1->Column_Chromatography Complex Mixture Recrystallization Recrystallization High_Purity->Recrystallization No (Minor Impurities) Pure_Product Pure Product (>99%) High_Purity->Pure_Product Yes Purity_Check2 Assess Final Purity Recrystallization->Purity_Check2 Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Purity Met Repurify Repurify or Combine Methods Purity_Check2->Repurify Purity Not Met Repurify->Column_Chromatography

Caption: Purification workflow for this compound.

TroubleshootingRecrystallization Start Recrystallization Attempt Problem Problem Encountered? Start->Problem Oiling_Out Oiling Out Problem->Oiling_Out Yes No_Crystals No Crystals Form Problem->No_Crystals Low_Yield Low Yield Problem->Low_Yield Success Successful Crystallization Problem->Success No Solution1 Change Solvent / Slow Cooling Oiling_Out->Solution1 Solution2 Concentrate / Scratch / Seed No_Crystals->Solution2 Solution3 Minimize Solvent / Cool Further Low_Yield->Solution3 Solution1->Success Solution2->Success Solution3->Success

References

Issues with 3-Methoxy-5-(2-phenylethyl)phenol stability in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-Methoxy-5-(2-phenylethyl)phenol during long-term storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My stored this compound solution has changed color. What does this indicate?

A1: A color change, often to a yellowish or brownish hue, is a common indicator of degradation in phenolic compounds. This is typically due to oxidation, which can be accelerated by exposure to light, air (oxygen), and elevated temperatures. The formation of quinone-like structures or polymeric materials from the parent compound can result in colored byproducts. It is crucial to assess the purity of the solution before proceeding with experiments.

Q2: I observe a decrease in the expected biological activity of my compound over time. Could this be related to storage?

A2: Yes, a loss of biological activity is a strong indication that the compound has degraded. The phenolic hydroxyl group and the methoxy group are often critical for the biological function of this class of molecules.[1] Oxidation or other chemical modifications to these groups can alter the compound's three-dimensional structure and its ability to interact with its biological target, leading to reduced efficacy.

Q3: What are the optimal storage conditions for this compound to ensure long-term stability?

A3: To minimize degradation, this compound should be stored as a solid in a tightly sealed container, protected from light (e.g., in an amber vial), and at a low temperature, preferably at -20°C or below.[2] For solutions, it is recommended to prepare fresh solutions for each experiment. If a stock solution must be stored, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, purged with an inert gas like argon or nitrogen to remove oxygen, and stored at -80°C.[3]

Q4: Are there any solvents that should be avoided for long-term storage of this compound?

A4: While common laboratory solvents like DMSO, ethanol, and methanol are suitable for preparing stock solutions, long-term storage in any solvent is generally not recommended due to the increased potential for degradation compared to storage in a solid state. If solutions must be stored, ensure the solvent is of high purity and has been degassed to remove dissolved oxygen.[3] Avoid solvents that may contain peroxide impurities, which can accelerate oxidative degradation.

Q5: How can I check the purity of my stored this compound?

A5: The most reliable method for assessing the purity of your compound is High-Performance Liquid Chromatography (HPLC) with a UV detector.[4][5] This technique can separate the intact parent compound from its degradation products, allowing for quantification of its purity. Comparing the chromatogram of a stored sample to that of a freshly prepared standard will reveal the extent of degradation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis
  • Observation: Your HPLC chromatogram shows additional peaks that were not present in the initial analysis of the compound.

  • Possible Cause: These new peaks likely represent degradation products. Phenolic compounds are susceptible to oxidation and other degradation pathways, especially when exposed to light, heat, or oxygen.[6][7][8]

  • Troubleshooting Steps:

    • Confirm Identity: If possible, use mass spectrometry (LC-MS) to determine the mass of the species corresponding to the new peaks. This can provide clues about the nature of the degradation (e.g., an increase of 16 amu may suggest oxidation).

    • Review Storage Conditions: Ensure the compound has been stored under the recommended conditions (solid, -20°C or below, protected from light).[2] If stored as a solution, check if it was aliquoted and purged with inert gas.

    • Perform Forced Degradation Study: To understand the degradation profile, you can perform a forced degradation study by intentionally exposing the compound to stress conditions such as acid, base, peroxide (oxidation), heat, and light.[9][10][11] This can help in identifying the degradation products observed in your stored sample.

    • Purify the Compound: If the level of degradation is significant, it may be necessary to purify the compound using techniques like preparative HPLC or column chromatography before use.

Issue 2: Inconsistent Experimental Results
  • Observation: You are observing variability in your experimental results that cannot be attributed to other factors in your assay.

  • Possible Cause: This could be due to the use of a degraded stock of this compound. The presence of degradation products can interfere with the assay or the reduced concentration of the active compound can lead to inconsistent outcomes.

  • Troubleshooting Steps:

    • Purity Check: Immediately analyze an aliquot of your compound stock solution by HPLC to determine its purity.

    • Prepare Fresh Solution: Discard the old stock solution and prepare a fresh one from solid material that has been properly stored.

    • Compare Results: Repeat the experiment with the freshly prepared solution and compare the results to those obtained with the older solution.

    • Implement Strict Storage Protocol: To prevent future inconsistencies, establish and adhere to a strict protocol for the storage and handling of this compound, including always using freshly prepared solutions for critical experiments.

Data on Stability of Phenolic Compounds

Stress ConditionDurationTemperatureAnalyte FormExpected Degradation (%)Potential Degradation Products
Acidic Hydrolysis (0.1 M HCl)24 hours80°CSolution5 - 15%Cleavage of methoxy group
Basic Hydrolysis (0.1 M NaOH)8 hours60°CSolution10 - 25%Ring opening, polymerization
Oxidation (3% H₂O₂)12 hours25°CSolution20 - 40%Quinones, hydroxylated species
Thermal Degradation48 hours100°CSolid5 - 10%Dimerization, decomposition
Photodegradation (UV light)72 hours25°CSolution15 - 30%Radical-mediated products

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound.

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Dilute to a final concentration of 50 µg/mL with the initial mobile phase composition (70:30 Solvent A:Solvent B).

  • Analysis:

    • Inject the prepared sample.

    • Integrate the peak areas of the parent compound and any degradation products.

    • Calculate the purity as the percentage of the parent peak area relative to the total peak area.

Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and pathways.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the sample solution 1:1 with 0.2 M HCl and incubate at 80°C for 24 hours.

    • Base Hydrolysis: Mix the sample solution 1:1 with 0.2 M NaOH and incubate at 60°C for 8 hours.

    • Oxidation: Mix the sample solution 1:1 with 6% H₂O₂ and keep at room temperature for 12 hours.

    • Thermal Degradation: Store the solid compound in an oven at 100°C for 48 hours. Dissolve in the solvent before analysis.

    • Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) in a photostability chamber for 72 hours.

  • Sample Analysis:

    • At the end of the incubation period, neutralize the acidic and basic samples.

    • Analyze all samples by the HPLC method described in Protocol 1.

    • Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Compound Instability start Inconsistent Results or Unexpected HPLC Peaks check_purity Analyze Compound Purity by HPLC start->check_purity is_pure Is Purity >95%? check_purity->is_pure investigate_assay Investigate Other Assay Parameters is_pure->investigate_assay Yes review_storage Review Storage and Handling Procedures is_pure->review_storage No end_good Problem Resolved investigate_assay->end_good prepare_fresh Prepare Fresh Stock Solution from Solid review_storage->prepare_fresh re_run_experiment Re-run Experiment prepare_fresh->re_run_experiment re_run_experiment->end_good end_bad Problem Persists: Contact Technical Support re_run_experiment->end_bad

Caption: Logical workflow for troubleshooting compound instability.

Experimental_Workflow Experimental Workflow for Stability Assessment start Obtain 3-Methoxy-5- (2-phenylethyl)phenol initial_analysis Initial Purity Analysis (HPLC, t=0) start->initial_analysis storage Store under Defined Conditions (e.g., -20°C, dark) initial_analysis->storage time_points Withdraw Aliquots at Defined Time Points storage->time_points hplc_analysis Analyze Purity by HPLC time_points->hplc_analysis e.g., 1, 3, 6, 12 months data_analysis Compare Purity to t=0 and Quantify Degradation hplc_analysis->data_analysis data_analysis->time_points Continue Study end Determine Shelf-life data_analysis->end Study Complete

Caption: Workflow for a long-term stability study.

References

Adjusting pH for optimal 3-Methoxy-5-(2-phenylethyl)phenol activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Methoxy-5-(2-phenylethyl)phenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dissolving and storing this compound?

A1: The solubility of phenolic compounds can be significantly influenced by pH.[1] While specific data for this compound is not available, generally, phenolic compounds exhibit increased solubility at very acidic or alkaline pH values.[1] For initial stock solutions, dissolving in a solvent like DMSO is recommended. For aqueous working solutions, it is crucial to determine the empirical optimal pH for your specific assay. Phenolic compounds are generally more stable in acidic conditions (pH < 7).[2] Alkaline conditions (pH > 7) can lead to degradation of some phenolic structures.[2]

Q2: I am observing inconsistent results in my cell-based assays. Could pH be a contributing factor?

A2: Yes, inconsistent results are often a sign of compound instability, and pH is a critical factor.[3] The pH of your cell culture medium can affect the stability and solubility of this compound over the course of your experiment.[4][5] It is advisable to prepare fresh working solutions and to test the stability of the compound in your specific cell culture medium at 37°C for the duration of your experiment.[3]

Q3: How does the pH of the assay buffer affect the antioxidant activity of this compound?

A3: The measured antioxidant activity of phenolic compounds is highly dependent on the pH of the assay system. For instance, the Ferric Reducing Antioxidant Power (FRAP) assay is conducted under acidic conditions (pH 3.6), while the Folin-Ciocalteu method for total phenolic content is performed at an alkaline pH (around 10).[6][7] In contrast, cellular antioxidant activity assays are typically performed at a physiological pH of approximately 7.4.[8] The ionization state of the phenolic hydroxyl groups, which is dictated by pH, plays a crucial role in their antioxidant capacity.

Q4: Can the pH of the cell culture medium influence the anti-inflammatory effects of this compound?

A4: Yes, the pH of the extracellular environment can significantly impact cellular signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[9][10] A modest decrease in extracellular pH has been shown to affect NF-κB activation.[9] Therefore, maintaining a stable and appropriate physiological pH in your cell culture experiments is crucial for obtaining reliable and reproducible data on the anti-inflammatory activity of this compound.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffers or Cell Culture Media
  • Possible Cause: The pH of the aqueous solution may not be optimal for the solubility of this compound.

  • Troubleshooting Steps:

    • Verify Stock Solution: Ensure your initial stock solution in an organic solvent (e.g., DMSO) is fully dissolved.

    • pH Adjustment: Empirically test the solubility of the compound in a range of buffers with different pH values (e.g., pH 5.0, 6.0, 7.4, and 8.0) to determine the optimal pH for solubility.

    • Stepwise Dilution: When preparing working solutions, perform a stepwise dilution to avoid "solvent shock" which can cause precipitation.

    • Use of Co-solvents: If solubility issues persist, consider the use of a biocompatible co-solvent, but be sure to include appropriate vehicle controls in your experiments.

Issue 2: Loss of Compound Activity Over Time in Experiments
  • Possible Cause: The compound may be unstable at the pH and temperature of your experimental setup.

  • Troubleshooting Steps:

    • Stability Assessment: Perform a time-course experiment to assess the stability of this compound in your specific buffer or cell culture medium at the experimental temperature. You can use techniques like HPLC to quantify the amount of the compound remaining at different time points.[3]

    • Prepare Fresh Solutions: Always prepare fresh working solutions of the compound immediately before each experiment.

    • pH Optimization: Based on stability studies, adjust the pH of your experimental medium to one that confers greater stability, if compatible with your assay. As a general guideline, many phenolic compounds are more stable in slightly acidic conditions.[2]

Experimental Protocols

Protocol 1: Determination of Optimal pH for Solubility

This protocol provides a general method to determine the pH at which this compound exhibits the best solubility in an aqueous buffer system.

Table 1: Reagents and Materials for Solubility Assay

Reagent/MaterialSpecification
This compoundHigh purity solid
DMSOAnhydrous, cell culture grade
Phosphate Buffer0.1 M
Citrate Buffer0.1 M
Tris Buffer0.1 M
pH meterCalibrated
SpectrophotometerUV-Vis capable

Methodology:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare a series of aqueous buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Add a small, consistent volume of the DMSO stock solution to each buffer to a final concentration where solubility might be limited.

  • Incubate the solutions at room temperature for 1 hour with gentle agitation.

  • Visually inspect for any precipitation.

  • Centrifuge the samples to pellet any undissolved compound.

  • Measure the absorbance of the supernatant at the λmax of this compound to determine the concentration of the dissolved compound. The pH that yields the highest absorbance corresponds to the optimal pH for solubility under these conditions.

Protocol 2: Cellular Antioxidant Activity (CAA) Assay

This protocol is adapted from the widely used CAA assay to assess the intracellular antioxidant activity of this compound.[11]

Table 2: Reagents and Materials for CAA Assay

Reagent/MaterialSpecification
Human Hepatocarcinoma (HepG2) cells-
Cell Culture Medium (e.g., DMEM)With or without phenol red
Fetal Bovine Serum (FBS)Heat-inactivated
Penicillin-Streptomycin100x solution
2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA)Stock solution in ethanol
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)Peroxyl radical initiator
QuercetinPositive control
96-well black, clear-bottom tissue culture platesSterile
Fluorescence microplate readerExcitation/Emission: 485/538 nm

Methodology:

  • Seed HepG2 cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Wash the cells with a sterile phosphate-buffered saline (PBS).

  • Treat the cells with various concentrations of this compound (prepared in cell culture medium from a DMSO stock) and a positive control (quercetin) for 1 hour. Include a vehicle control (medium with DMSO).

  • Add DCFH-DA solution to the wells and incubate for 30 minutes.

  • Wash the cells again with PBS.

  • Add the AAPH solution to all wells to induce oxidative stress.

  • Immediately measure the fluorescence intensity at an excitation of 485 nm and an emission of 538 nm every 5 minutes for 1 hour at 37°C.

  • Calculate the CAA value as the percentage inhibition of fluorescence in the treated wells compared to the control wells.

Signaling Pathways and Workflows

Below are diagrams illustrating a potential anti-inflammatory signaling pathway that could be modulated by this compound and a general experimental workflow.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_compound Prepare 3-Methoxy-5- (2-phenylethyl)phenol Stock Solution (DMSO) treat_compound Treat with This compound at varying pH and concentrations prep_compound->treat_compound prep_cells Seed and Culture Cells (e.g., Macrophages) induce_inflammation Induce Inflammation (e.g., with LPS) prep_cells->induce_inflammation induce_inflammation->treat_compound measure_cytokines Measure Pro-inflammatory Cytokine Levels (ELISA) treat_compound->measure_cytokines assess_pathway Assess Signaling Pathway Activation (Western Blot) treat_compound->assess_pathway

Caption: A general experimental workflow for assessing the anti-inflammatory activity.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibition Potential Inhibition LPS LPS IKK IKK Activation LPS->IKK IkBa IκBα Phosphorylation & Degradation IKK->IkBa NFkB NF-κB (p65/p50) Translocation to Nucleus IkBa->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene Compound This compound Compound->IKK Compound->IkBa

Caption: A potential mechanism of action via the NF-κB signaling pathway.

References

Minimizing off-target effects of 3-Methoxy-5-(2-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 3-Methoxy-5-(2-phenylethyl)phenol, also known as dihydropinosylvin methyl ether, is a natural product with reported antioxidant and antiviral activities. However, comprehensive data on its specific molecular target(s) and potential off-target effects in mammalian systems is limited in publicly available literature. This guide provides general strategies and best practices for researchers to characterize and minimize potential off-target effects when working with this and other novel small molecules.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when working with a novel compound like this compound?

A1: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended therapeutic target.[1] These unintended interactions are a significant concern because they can lead to misleading experimental results, confounding the interpretation of the primary target's role in a biological process.[1] Furthermore, off-target effects can result in cellular toxicity or other unintended phenotypes, which is a major cause of failure in drug development.[2] For a novel compound like this compound with limited characterization, it is crucial to proactively investigate potential off-target activities to ensure the validity of research findings.

Q2: I'm observing an unexpected phenotype in my experiments with this compound. How can I determine if this is due to an off-target effect?

A2: Unexpected phenotypes are a common indication of potential off-target effects. A systematic approach is necessary to investigate this possibility:

  • Dose-Response Analysis: Perform a detailed dose-response curve for the observed phenotype. If the phenotype only manifests at concentrations significantly higher than what is required for the intended on-target activity, it may be due to engagement of lower-affinity off-targets.[3]

  • Use of Structurally Unrelated Analogs: If available, test other compounds that are structurally different but target the same primary protein. If these compounds do not produce the same phenotype, it strengthens the hypothesis of an off-target effect for this compound.[1]

  • Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If the phenotype persists in the presence of this compound even when the primary target is absent, it is highly likely due to an off-target interaction.[1]

  • Target Engagement Assays: Directly measure the binding of this compound to its intended target in cells using methods like the Cellular Thermal Shift Assay (CETSA). This can help correlate target engagement with the observed phenotype.[4]

Q3: What are the first steps I should take to proactively profile the off-target interactions of this compound?

A3: Proactive off-target profiling is a critical step in characterizing a new chemical entity. A tiered approach is often most effective:

  • Computational Prediction: In silico methods can predict potential off-target interactions by screening the compound's structure against databases of known protein binding sites.[1]

  • Broad Panel Screening: The most direct experimental approach is to screen this compound against a broad panel of targets. Kinase panels are very common due to the large number of kinases and their role in a wide range of cellular processes.[5][6] Panels for G-protein coupled receptors (GPCRs) and other protein families are also available.[3]

  • Unbiased Proteomics Approaches: Techniques like kinobeads affinity chromatography followed by mass spectrometry can identify a wide range of protein interactors in an unbiased manner.[7]

Troubleshooting Guides

Issue 1: High Cellular Toxicity Observed at Efficacious Concentrations

  • Possible Cause: The observed toxicity may be a result of this compound binding to one or more off-target proteins that are critical for cell viability.[3]

  • Troubleshooting Steps:

    • Lower the Concentration: Determine the lowest effective concentration that elicits the desired on-target effect and assess toxicity at this and lower concentrations.[1]

    • Conduct a Broad Off-Target Screen: Submit the compound for screening against a safety pharmacology panel or a broad kinase panel to identify potential liabilities.[3]

    • Analyze Cellular Pathways: Investigate if the observed toxicity correlates with the modulation of known cell death or stress pathways.[1]

Issue 2: Discrepancy Between Biochemical and Cellular Assay Results

  • Possible Cause: The compound may have excellent potency in a purified, biochemical assay but poor activity in a cellular context. This could be due to poor cell permeability, rapid metabolism, or efflux from the cell. Alternatively, off-target effects in the complex cellular environment could be masking the on-target activity.

  • Troubleshooting Steps:

    • Assess Cell Permeability: Use analytical methods to determine the intracellular concentration of the compound.

    • Validate On-Target Engagement in Cells: Employ a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target within the cell.[4]

    • Use a Structurally Distinct Inhibitor: Test a different inhibitor for the same target to see if it recapitulates the on-target effect in cells.[3]

Data Presentation

Table 1: Illustrative Kinase Profiling Data for this compound

Note: The following data is hypothetical and for illustrative purposes only, as specific profiling data for this compound is not publicly available.

Kinase TargetPercent Inhibition at 1 µMIC50 (nM)Notes
Primary Target X 95%50Intended Target
Off-Target Kinase A85%250Potential significant off-target
Off-Target Kinase B60%1,500Moderate off-target activity
Off-Target Kinase C20%>10,000Likely insignificant off-target

Table 2: Illustrative Cellular Thermal Shift Assay (CETSA) Data

Note: This data is for illustrative purposes to demonstrate the expected outcome of a CETSA experiment.

CompoundTarget ProteinTm (°C)ΔTm (°C) vs. Vehicle
Vehicle (DMSO)Primary Target X48.5-
This compound (10 µM)Primary Target X54.2+5.7
Negative Control Compound (10 µM)Primary Target X48.7+0.2

Experimental Protocols

Protocol 1: Kinase Profiling

Objective: To determine the selectivity of this compound by assessing its inhibitory activity against a broad panel of protein kinases.[8]

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the compound to create a range of concentrations for IC50 determination.[1]

  • Assay Setup: In a multi-well plate, add the recombinant kinase, a suitable substrate, and ATP.[1]

  • Incubation: Add the diluted this compound or a vehicle control (DMSO) to the wells and incubate at room temperature for a specified time.[1]

  • Detection: Add a detection reagent that measures the amount of ATP remaining in the well (e.g., using luminescence).[1]

  • Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.[1]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its intended target in a cellular context.[4]

Methodology:

  • Cell Treatment: Treat intact cells with this compound at the desired concentration. Include a vehicle control (e.g., DMSO).[4]

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 65°C) for a set time (e.g., 3 minutes).[4]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer.[4]

  • Separation of Fractions: Centrifuge the lysates at high speed to pellet the aggregated proteins.[4]

  • Detection: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein by Western blotting or mass spectrometry.[4]

  • Data Analysis: Quantify the amount of soluble target protein at each temperature. Plot the normalized amount of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[4]

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Off-Target Identification cluster_4 Conclusion unexpected_phenotype Unexpected Phenotype Observed off_target_hypothesis Hypothesize: Off-Target Effect unexpected_phenotype->off_target_hypothesis dose_response Dose-Response Curve off_target_hypothesis->dose_response Investigate genetic_validation Genetic Validation (e.g., CRISPR/siRNA) off_target_hypothesis->genetic_validation secondary_inhibitor Structurally Distinct Inhibitor off_target_hypothesis->secondary_inhibitor target_engagement Target Engagement (CETSA) off_target_hypothesis->target_engagement conclusion Confirm or Refute Off-Target Hypothesis dose_response->conclusion genetic_validation->conclusion secondary_inhibitor->conclusion target_engagement->conclusion kinase_profiling Kinase Profiling proteomics Unbiased Proteomics (e.g., Kinobeads) conclusion->kinase_profiling If Confirmed conclusion->proteomics If Confirmed

Caption: Workflow for investigating a suspected off-target effect.

signaling_pathway cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway Compound 3-Methoxy-5- (2-phenylethyl)phenol Target Primary Target X Compound->Target Inhibits OffTarget Off-Target Kinase A Compound->OffTarget Inhibits Downstream1 Downstream Effector 1 Target->Downstream1 Phenotype1 Desired Phenotype Downstream1->Phenotype1 Downstream2 Downstream Effector 2 OffTarget->Downstream2 Phenotype2 Undesired Phenotype (e.g., Toxicity) Downstream2->Phenotype2

Caption: On-target vs. potential off-target signaling pathways.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Activity of 3-Methoxy-5-(2-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of 3-Methoxy-5-(2-phenylethyl)phenol against common benchmark antioxidants. While direct, extensive experimental data for this specific compound is limited in publicly available literature, this document extrapolates its potential activity based on the known antioxidant properties of structurally related phenolic compounds, such as bibenzyls and other dihydropinosylvin derivatives.[1][2][3][4] The information herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this molecule.

Data Presentation: Comparative Antioxidant Activity

The antioxidant capacity of a compound can be evaluated through various assays, each with a distinct mechanism. Below is a summary of the expected antioxidant performance of this compound in comparison to standard antioxidants, Vitamin C and Trolox. The values for this compound are illustrative and based on the performance of structurally similar phenolic compounds.

Antioxidant AssayParameterThis compound (Illustrative)Vitamin C (Ascorbic Acid)Trolox
DPPH Radical Scavenging IC₅₀ (µM)453550
ABTS Radical Scavenging TEAC0.851.051.00
Ferric Reducing Antioxidant Power (FRAP) FRAP Value (µM Fe(II)/µM)1.21.51.0
Cellular Antioxidant Activity (CAA) CAA Value (µmol QE/100 µmol)25Not commonly tested1.5

Note: Lower IC₅₀ values indicate higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) is a relative measure of antioxidant strength. Higher FRAP and CAA values indicate greater antioxidant potential.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings in a laboratory setting.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[5][6]

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve this compound and standard antioxidants (Vitamin C, Trolox) in methanol to create stock solutions. From these, prepare a series of dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the various concentrations of the test compounds and standards to the wells.

    • For the blank, use 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated as follows: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺).[7][8][9]

Protocol:

  • Reagent Preparation: Generate the ABTS•⁺ by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours. Before use, dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare methanolic solutions of the test compound and Trolox at various concentrations.

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•⁺ solution to each well of a 96-well plate.

    • Add 10 µL of the test compound or standard to the wells.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of absorbance of the test compound to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[10][11][12]

Protocol:

  • Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare solutions of the test compound and a ferrous sulfate (FeSO₄·7H₂O) standard at various concentrations.

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the test compound or standard to the wells.

    • Incubate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The FRAP value is determined from a standard curve of ferrous sulfate and is expressed as µM Fe(II) equivalents per µM of the antioxidant.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of dichlorofluorescin (DCFH) by peroxyl radicals within human hepatocarcinoma HepG2 cells.[13][14][15][16][17]

Protocol:

  • Cell Culture: Seed HepG2 cells in a 96-well black microplate and culture until they reach confluence.

  • Loading of Probe: Wash the cells with phosphate-buffered saline (PBS) and then incubate with a solution containing 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Treatment: Remove the DCFH-DA solution and treat the cells with the test compound or quercetin (as a standard) for 1 hour.

  • Induction of Oxidative Stress: Add 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) to induce peroxyl radical formation.

  • Measurement: Immediately measure the fluorescence intensity every 5 minutes for 1 hour using a fluorescence plate reader with an excitation of 485 nm and an emission of 538 nm.

  • Calculation: The CAA value is calculated from the area under the fluorescence curve and is expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the test compound.

Visualizations

Experimental Workflow for Antioxidant Assays

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis reagent_prep Reagent Preparation mixing Mixing of Reagents and Samples reagent_prep->mixing sample_prep Sample Preparation sample_prep->mixing incubation Incubation mixing->incubation measurement Absorbance/ Fluorescence Measurement incubation->measurement calculation Calculation of Antioxidant Activity measurement->calculation

Caption: General workflow for in vitro antioxidant activity assays.

Simplified Signaling Pathway of Oxidative Stress

G ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage causes Neutralization Neutralization ROS->Neutralization Antioxidant This compound Antioxidant->Neutralization acts on ReducedDamage Reduced Cellular Damage Neutralization->ReducedDamage leads to

References

A Comparative Analysis of the Antioxidant Capacities of 3-Methoxy-5-(2-phenylethyl)phenol and Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Quantitative Antioxidant Capacity of Resveratrol

Resveratrol has been extensively evaluated in a variety of antioxidant assays. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The lower the IC50 value, the greater the antioxidant potency of the substance.

Antioxidant AssayResveratrol IC50 / ActivityReference CompoundReference IC50 / Activity
DPPH Radical Scavenging 15.54 µg/mLVitamin C6.35 µg/mL
ABTS Radical Scavenging 2.86 µg/mLVitamin C5.18 µg/mL
ORAC (Oxygen Radical Absorbance Capacity) 23.12 µmol TE/g--

Note: The antioxidant capacity of 3-Methoxy-5-(2-phenylethyl)phenol has been acknowledged in scientific literature, particularly in the context of its presence in plants like Pinus cembra. However, specific IC50 values from standardized assays such as DPPH, ABTS, or ORAC for the isolated compound are not currently available in published research, precluding a direct quantitative comparison in this table.

Mechanisms of Antioxidant Action

Both this compound and Resveratrol are phenolic compounds and are expected to exert their antioxidant effects through various mechanisms, primarily by donating a hydrogen atom from their hydroxyl groups to neutralize free radicals.

This compound

As a phenolic compound and a derivative of stilbenoid, this compound is understood to function as a radical scavenger. Its antioxidant activity is attributed to the hydroxyl group on the aromatic ring, which can donate a hydrogen atom to stabilize reactive oxygen species (ROS). This action disrupts the chain reactions of oxidation that can lead to cellular damage. While it is known to possess antioxidant and antiviral properties, detailed studies on its specific intracellular signaling pathways are limited.

Antioxidant_Mechanism_General_Phenolic ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂•⁻) Neutral_Molecule Neutralized Molecule ROS->Neutral_Molecule Receives electron/H• Phenolic This compound Stable_Radical Stabilized Phenolic Radical Phenolic->Stable_Radical Donates electron/H•

Caption: General antioxidant mechanism of a phenolic compound.

Resveratrol

Resveratrol is a well-documented antioxidant that acts through multiple mechanisms. Beyond direct radical scavenging, it modulates intracellular signaling pathways and enhances the expression of endogenous antioxidant enzymes.[1]

  • Direct Radical Scavenging: Resveratrol can directly neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

  • Upregulation of Antioxidant Enzymes: It activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of genes for several antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and heme oxygenase-1 (HO-1).

  • SIRT1 Activation: Resveratrol is a known activator of Sirtuin 1 (SIRT1), a protein deacetylase. SIRT1 activation is linked to various cellular processes, including the regulation of oxidative stress responses.

Resveratrol_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Resveratrol Resveratrol Keap1_Nrf2 Keap1-Nrf2 Complex Resveratrol->Keap1_Nrf2 Inhibits Keap1 SIRT1 SIRT1 Resveratrol->SIRT1 Activates Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzyme Expression (SOD, CAT, HO-1) ARE->Antioxidant_Enzymes Promotes Transcription

Caption: Resveratrol's antioxidant signaling pathway via Nrf2.

Experimental Protocols for Key Antioxidant Assays

The following are standardized protocols for common in vitro antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). The working solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in the same solvent.

  • Reaction: Mix a defined volume of the DPPH working solution with a defined volume of the sample or standard solution. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of all solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

DPPH_Assay_Workflow DPPH_sol DPPH Radical Solution (Purple) Reaction Reaction Mixture DPPH_sol->Reaction Antioxidant Antioxidant (Test Compound) Antioxidant->Reaction Incubation Incubation (Dark, RT) Reaction->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Result Reduced DPPH (Yellow/Colorless) Measurement->Result

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Protocol:

  • Reagent Preparation: Generate the ABTS•+ by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., Trolox).

  • Reaction: Add a defined volume of the sample or standard to a defined volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixtures at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.

Protocol:

  • Reagent Preparation: Prepare solutions of a fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and a standard antioxidant (e.g., Trolox).

  • Sample Preparation: Prepare various concentrations of the test compound.

  • Reaction Setup: In a microplate, add the fluorescent probe, the sample or standard, and finally the radical generator to initiate the reaction.

  • Measurement: Monitor the fluorescence decay kinetically at excitation and emission wavelengths appropriate for the probe (e.g., 485 nm and 520 nm for fluorescein) over a period of time (e.g., 60-90 minutes) at a constant temperature.

  • Calculation: Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples. The net AUC is calculated by subtracting the AUC of the blank from that of the sample or standard. The ORAC value is then determined by comparing the net AUC of the sample to that of the Trolox standard and is typically expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.

Conclusion

Resveratrol demonstrates significant antioxidant capacity through multiple well-defined mechanisms, supported by a large body of quantitative data from various in vitro assays. This compound is recognized as an antioxidant due to its chemical structure, but a comprehensive understanding of its potency and specific biological mechanisms requires further investigation and quantitative analysis using standardized antioxidant assays. Researchers are encouraged to consider the depth of available data when selecting compounds for further study in the development of novel antioxidant therapies.

References

A Comparative Guide to the Analysis of 3-Methoxy-5-(2-phenylethyl)phenol: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of novel compounds is paramount. This guide provides an objective cross-validation of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 3-Methoxy-5-(2-phenylethyl)phenol, a phenolic compound with potential biological activities. While direct comparative studies on this specific analyte are not extensively available, this guide synthesizes established methodologies and performance data from structurally similar phenolic compounds to offer a robust comparative framework.

Principles of Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For phenolic compounds, reversed-phase HPLC is typically employed, where a nonpolar stationary phase is used with a polar mobile phase. Detection is often achieved using a Diode Array Detector (DAD) or UV detector, providing quantitative data based on light absorbance. HPLC is particularly well-suited for the analysis of non-volatile and thermally labile compounds without the need for derivatization[1][2].

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for volatile and thermally stable compounds[3]. For non-volatile phenolic compounds like this compound, a derivatization step, such as silylation, is necessary to increase their volatility and thermal stability[1][4]. The mass spectrometer then provides detailed structural information and highly sensitive quantification.

Comparative Performance

The selection of an analytical method hinges on its performance characteristics. The following table summarizes a comparison of typical validation parameters for HPLC and GC-MS in the context of phenolic compound analysis.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999[5]> 0.99[5]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL[5]0.05 - 100 ng/L (with derivatization)[5]
Limit of Quantification (LOQ) 0.03 - 0.5 µg/mL[5]0.1 - 200 ng/L (with derivatization)[5]
Accuracy (% Recovery) 98 - 102%[5]90 - 110%[5]
Precision (% RSD) < 2%[6]< 15%
Sample Throughput HigherLower (due to derivatization and longer run times)
Derivatization Required NoYes (for non-volatile phenols)[1][4]
Structural Information Limited (UV spectrum)[2]High (Mass spectrum)[1]

Experimental Protocols

Detailed and robust experimental protocols are critical for reproducible results. Below are representative methodologies for the analysis of this compound using both HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the direct quantitative analysis of this compound.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detector: Diode Array Detector (DAD) at 280 nm.

3. Validation Parameters to be Assessed:

  • Specificity: Analyze blank matrix, and matrix spiked with the analyte and potential interferences.

  • Linearity: Prepare a series of standard solutions across a range of concentrations (e.g., 1-100 µg/mL) and perform a linear regression analysis.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ)[7].

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at three levels (low, medium, high).

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol includes a necessary derivatization step to facilitate the analysis of the non-volatile this compound.

1. Sample Preparation and Derivatization:

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., pyridine).

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

2. GC-MS Conditions:

  • Instrument: Agilent 8890 GC System coupled with a 5977B MS Detector or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-550 m/z.

3. Validation Parameters to be Assessed:

  • Similar to the HPLC method, assess specificity, linearity, LOD, LOQ, accuracy, and precision, taking into account the derivatization step.

Workflow and Method Comparison

The choice between HPLC and GC-MS often depends on the specific requirements of the analysis, including the need for structural confirmation, sensitivity, and sample throughput.

Analytical Workflow: HPLC vs. GC-MS cluster_0 HPLC Workflow cluster_1 GC-MS Workflow HPLC_SamplePrep Sample Preparation (Dissolution & Filtration) HPLC_Analysis HPLC-DAD Analysis HPLC_SamplePrep->HPLC_Analysis HPLC_Data Data Analysis (Quantification) HPLC_Analysis->HPLC_Data GCMS_SamplePrep Sample Preparation (Dissolution) GCMS_Deriv Derivatization (Silylation) GCMS_SamplePrep->GCMS_Deriv GCMS_Analysis GC-MS Analysis GCMS_Deriv->GCMS_Analysis GCMS_Data Data Analysis (Quantification & Identification) GCMS_Analysis->GCMS_Data

Figure 1. A comparison of the analytical workflows for HPLC and GC-MS analysis.

Method Selection Logic cluster_HPLC HPLC Advantages cluster_GCMS GC-MS Advantages Start Need to Analyze This compound Decision Select Analytical Method Start->Decision HPLC_Adv High Throughput No Derivatization Good for Routine QC GCMS_Adv High Sensitivity Structural Confirmation Good for Trace Analysis & Metabolite ID Decision->HPLC_Adv Routine Analysis? Decision->GCMS_Adv Need Structural Info or High Sensitivity?

Figure 2. A logical diagram illustrating the decision-making process for method selection.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the analysis of this compound.

  • HPLC offers a more straightforward and higher-throughput approach, making it ideal for routine quality control and quantification where structural confirmation is not the primary objective. The absence of a derivatization step simplifies sample preparation and reduces analysis time.

  • GC-MS , on the other hand, provides superior sensitivity and invaluable structural information, which is crucial for metabolite identification, impurity profiling, and in-depth research applications. The requirement for derivatization adds a layer of complexity to the sample preparation but is often justified by the richness of the data obtained.

The ultimate choice of method will depend on the specific analytical needs, available instrumentation, and the desired balance between sample throughput, sensitivity, and the level of structural detail required. For a comprehensive understanding of the analyte and its behavior in various matrices, a cross-validation approach utilizing both techniques is highly recommended.

References

Binding Confirmation of 3-Methoxy-5-(2-phenylethyl)phenol to a Specific Protein Target Remains Undetermined

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive searches of available scientific literature and databases have not identified a specific protein target for the compound 3-Methoxy-5-(2-phenylethyl)phenol. While the compound, also known as dihydropinosylvin methyl ether, has been noted for its potential biological activities, including antioxidant and antiviral effects, its direct molecular interactions remain largely uncharacterized.[1]

General literature suggests that phenolic compounds as a class may interact with various enzymes and receptors, but specific binding data for this compound is not publicly available.[2] Without the identification of a specific protein binding partner, a comparative analysis with alternative compounds, including the generation of quantitative data tables, detailed experimental protocols, and signaling pathway diagrams as requested, cannot be conducted.

The fulfillment of the user's request is contingent upon the initial identification of a specific protein to which this compound binds. Further research would be required to first establish this primary interaction before any comparative guide could be developed.

References

A Comparative Guide to the Efficacy of 3-Methoxy-5-(2-phenylethyl)phenol: An In Vitro and In Vivo Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential in vitro and in vivo efficacy of 3-Methoxy-5-(2-phenylethyl)phenol, a stilbenoid compound also known as 3-O-Methyldihydropinosylvin. Direct experimental data on this specific molecule is limited in publicly available literature. Therefore, this guide leverages data from closely related and well-studied stilbenoids, such as resveratrol and pinosylvin, to provide a comparative context for its potential biological activities. Stilbenoids, a class of phenolic compounds found in plants like pine species, are recognized for their antioxidant and anti-inflammatory properties.

Putative Mechanism of Action

This compound, as a stilbenoid, is likely to exert its biological effects through mechanisms common to this class of compounds. These primarily include antioxidant and anti-inflammatory pathways. The antioxidant activity is attributed to the ability of the phenolic hydroxyl groups to donate hydrogen atoms, thereby neutralizing free radicals. The anti-inflammatory effects are often linked to the modulation of key signaling pathways involved in the inflammatory response.

Antioxidant Action:

Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Neutralized_ROS Neutralized ROS ROS->Neutralized_ROS Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage causes Compound This compound Compound->Neutralized_ROS donates H+ to

Anti-inflammatory Signaling Pathway:

Anti_inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK activates NFkB_Inhibitor IκB NFkB NF-κB NFkB_Inhibitor->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates Compound 3-Methoxy-5- (2-phenylethyl)phenol Compound->IKK inhibits IKK->NFkB_Inhibitor phosphorylates Genes Pro-inflammatory Gene Transcription NFkB_active->Genes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Genes->Cytokines

Comparative In Vitro Efficacy Data

Compound Assay Cell Line / System Endpoint Result (IC50 / Activity) Reference
Resveratrol DPPH Radical ScavengingChemical AssayAntioxidant ActivityIC50: ~25-100 µM[General knowledge]
ABTS Radical ScavengingChemical AssayAntioxidant ActivityHigher activity than DPPH[General knowledge]
COX-2 InhibitionLPS-stimulated RAW 264.7 macrophagesAnti-inflammatoryInhibition of COX-2 expression[1]
NO Production InhibitionLPS-stimulated RAW 264.7 macrophagesAnti-inflammatoryInhibition of nitric oxide[General knowledge]
Pinosylvin DPPH Radical ScavengingChemical AssayAntioxidant ActivityPotent radical scavenger[1]
COX-2 InhibitionIn vitro assayAnti-inflammatoryInhibition of COX-2[1]
NF-κB InhibitionCellular AssayAnti-inflammatoryInhibition of NF-κB activation[1]
IL-6 ReductionCellular AssayAnti-inflammatoryReduction of IL-6 levels[1]

Note: The presented values are approximate and can vary based on specific experimental conditions.

Experimental Protocols

Detailed methodologies for key in vitro assays relevant to assessing the efficacy of compounds like this compound are provided below.

In Vitro Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

    • In a 96-well plate, add different concentrations of the test compound.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox is typically used as a positive control.

    • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation, which is measured by the reduction in absorbance.

  • Protocol:

    • The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating the mixture in the dark at room temperature for 12-16 hours.

    • The ABTS•+ solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Different concentrations of the test compound are added to the diluted ABTS•+ solution.

    • After a short incubation period (e.g., 6 minutes), the absorbance is measured at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

In Vitro Anti-inflammatory Activity Assay

1. Nitric Oxide (NO) Production Inhibition in Macrophages

  • Principle: This assay measures the inhibition of nitric oxide production in macrophage cells (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • To 50 µL of the supernatant, add 50 µL of Griess reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is prepared to determine the nitrite concentration.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the in vitro evaluation of a test compound's antioxidant and anti-inflammatory properties.

Experimental_Workflow cluster_prep Preparation cluster_antioxidant Antioxidant Assays cluster_anti_inflammatory Anti-inflammatory Assays Compound_Prep Test Compound Preparation DPPH DPPH Assay Compound_Prep->DPPH ABTS ABTS Assay Compound_Prep->ABTS Cell_Treatment Cell Treatment with Compound and LPS Compound_Prep->Cell_Treatment Cell_Culture Cell Culture (e.g., RAW 264.7) Cell_Culture->Cell_Treatment Data_Analysis Data Analysis (IC50 determination) DPPH->Data_Analysis ABTS->Data_Analysis NO_Assay Nitric Oxide (Griess) Assay Cell_Treatment->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA) Cell_Treatment->Cytokine_Assay NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Conclusion Efficacy Conclusion Data_Analysis->Conclusion

Conclusion

While direct experimental evidence for the in vitro and in vivo efficacy of this compound is currently scarce, its classification as a stilbenoid suggests potential antioxidant and anti-inflammatory activities. The comparative data from related compounds like resveratrol and pinosylvin provide a valuable framework for predicting its biological profile. Further research employing the standardized experimental protocols outlined in this guide is necessary to fully elucidate the therapeutic potential of this compound. The provided diagrams of putative mechanisms and experimental workflows offer a conceptual foundation for designing and interpreting such future studies.

References

A Comparative Analysis of Synthetic versus Natural 3-Methoxy-5-(2-phenylethyl)phenol for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the characteristics, production, and biological activities of synthetic and naturally sourced 3-Methoxy-5-(2-phenylethyl)phenol, also known as Dihydropinosylvin Methyl Ether.

This guide provides an objective comparison of synthetic and natural this compound, a phenolic compound of interest for its potential antioxidant and anti-inflammatory properties. By presenting available data on their synthesis, extraction, purity, and biological effects, this document aims to assist researchers in making informed decisions for their specific research needs.

Physicochemical Properties

Both synthetic and natural this compound share the same fundamental chemical structure and properties.

PropertyValueSource
Molecular Formula C₁₅H₁₆O₂[1]
Molecular Weight 228.29 g/mol [1]
Appearance Powder or crystal[2]
Melting Point 49-53 °C[2]
Boiling Point 368.7 °C at 760 mmHg[2]
CAS Number 17635-59-5[1][3]

Production and Purity

The primary distinction between the two forms of this compound lies in their origin and the methodologies used for their production.

Natural this compound is found in various plant species, notably in the genus Pinus, including Pinus sylvestris (Scots pine) and Pinus cembra.[1] The extraction of this compound from natural sources involves the collection of plant material (e.g., needles, bark), followed by extraction with organic solvents and subsequent purification steps. The yield and purity of the natural compound can vary significantly depending on the plant source, geographical location, harvest time, and the extraction and purification methods employed.

Experimental Protocols

Synthesis of this compound (Illustrative)

A common synthetic route involves the Wittig reaction between 3-methoxy-5-hydroxybenzaldehyde and benzyltriphenylphosphonium chloride, followed by catalytic hydrogenation.

  • Step 1: Wittig Reaction. To a solution of benzyltriphenylphosphonium chloride in an anhydrous solvent such as tetrahydrofuran (THF), a strong base like n-butyllithium is added at low temperature to generate the ylide. 3-methoxy-5-hydroxybenzaldehyde is then added, and the reaction is allowed to warm to room temperature.

  • Step 2: Hydrogenation. The resulting stilbene derivative is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield this compound.

  • Purification: The final product is purified by column chromatography on silica gel.

Extraction of Natural this compound from Pinus sylvestris

  • Sample Preparation: Pine needles are dried and ground into a fine powder.

  • Extraction: The powdered material is subjected to solvent extraction, often using a Soxhlet apparatus with a solvent of medium polarity like dichloromethane or ethyl acetate.

  • Purification: The crude extract is concentrated under reduced pressure. The residue is then subjected to repeated column chromatography on silica gel and Sephadex LH-20 to isolate this compound. Purity is assessed by HPLC and spectroscopic methods.

Diagram of Synthetic vs. Natural Production Workflow

G cluster_synthetic Synthetic Production cluster_natural Natural Extraction start_s Starting Materials (e.g., 3-methoxy-5-hydroxybenzaldehyde, benzyltriphenylphosphonium chloride) reaction_s Chemical Synthesis (e.g., Wittig Reaction, Hydrogenation) start_s->reaction_s purification_s Purification (e.g., Column Chromatography) reaction_s->purification_s product_s Synthetic This compound purification_s->product_s start_n Natural Source (e.g., Pinus sylvestris needles) extraction_n Extraction (e.g., Solvent Extraction) start_n->extraction_n purification_n Purification (e.g., Column Chromatography) extraction_n->purification_n product_n Natural This compound purification_n->product_n

Caption: Workflow for synthetic production and natural extraction.

Comparative Biological Activity

Both synthetic and natural this compound are expected to exhibit similar biological activities due to their identical molecular structure. The primary areas of investigation for this compound are its antioxidant and anti-inflammatory effects.

Antioxidant Activity

The antioxidant activity of phenolic compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In this assay, the ability of the compound to donate a hydrogen atom to the stable DPPH radical is measured spectrophotometrically. The activity is typically reported as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

While a direct comparative study providing IC50 values for both synthetic and natural this compound is not available, studies on similar natural and synthetic methoxyphenols have shown that synthetic analogues can exhibit comparable or even greater antioxidant activity than their natural counterparts.[6]

Experimental Protocol: DPPH Radical Scavenging Assay

  • A stock solution of this compound is prepared in a suitable solvent (e.g., methanol).

  • Serial dilutions of the stock solution are prepared to obtain a range of concentrations.

  • A freshly prepared solution of DPPH in methanol is added to each dilution.

  • The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

  • The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated for each concentration.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the compound.

Anti-inflammatory Activity and Signaling Pathways

Phenolic compounds are known to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. While direct evidence for this compound is limited, studies on structurally related methoxy-stilbene derivatives have demonstrated their ability to suppress the activation of these pathways.

MAPK Signaling Pathway: The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation. Inhibition of MAPK phosphorylation can lead to a reduction in the production of pro-inflammatory mediators.

NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of the expression of genes involved in inflammation and immunity. Inhibition of NF-κB activation can suppress the production of pro-inflammatory cytokines and enzymes.

Experimental Protocol: Western Blot Analysis for MAPK and NF-κB Pathway Activation

  • Cell Culture and Treatment: A suitable cell line (e.g., RAW 264.7 macrophages) is cultured and stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of this compound.

  • Protein Extraction: After treatment, the cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of key proteins in the MAPK (e.g., p-p38, p-ERK, p-JNK) and NF-κB (e.g., p-IκBα, p-p65) pathways.

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.

Diagram of a Simplified Inflammatory Signaling Pathway

G cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Nucleus Nucleus MAPK->Nucleus IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->Nucleus Transcription Gene Transcription Nucleus->Transcription Inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) Transcription->Inflammatory_Mediators Compound 3-Methoxy-5- (2-phenylethyl)phenol Compound->MAPK Compound->IKK

Caption: Inhibition of MAPK and NF-κB pathways.

Conclusion

Both synthetic and natural this compound offer valuable resources for research and development.

  • Synthetic this compound provides the advantage of high purity and consistency, which is crucial for studies requiring a well-characterized compound and for minimizing variability in experimental results. The synthetic route also allows for the production of larger quantities with reliable quality control.

  • Natural this compound , while potentially more challenging to isolate in high purity and large quantities, offers a source from a renewable resource. For researchers investigating the synergistic effects of compounds within a natural extract or exploring the "entourage effect," the natural source may be of particular interest.

The choice between the synthetic and natural forms will ultimately depend on the specific research objectives, the required level of purity and quantity, and cost considerations. For fundamental research on the biological activity and mechanism of action of the pure compound, the synthetic version is generally preferred. For studies focused on natural product chemistry and the biological effects of plant extracts, the natural isolate is the logical choice. Further research directly comparing the biological efficacy and potential minor impurities of both forms would be beneficial to the scientific community.

References

Benchmarking 3-Methoxy-5-(2-phenylethyl)phenol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction to 3-Methoxy-5-(2-phenylethyl)phenol

This compound, also known as Dihydropinosylvin methyl ether, is a natural compound found in several species of pine trees. Phenolic compounds as a class are recognized for their antioxidant and anti-inflammatory properties. These effects are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the COX-2 and iNOS pathways. The structural characteristics of this compound make it a compound of interest for further investigation as a potential modulator of these pathways.

Comparative Analysis of Inhibitory Activity

To provide a framework for evaluating the potential of this compound, the following tables summarize the inhibitory activities of well-characterized inhibitors of the COX-2 and iNOS enzymes.

Table 1: Benchmarking Against Known COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. Its inhibition is a primary target for anti-inflammatory drugs.

InhibitorTypeIC50 Value
Celecoxib Selective COX-2 Inhibitor0.04 µM
Rofecoxib Selective COX-2 Inhibitor0.018 µM
NS-398 Selective COX-2 Inhibitor3.8 µM
Indomethacin Non-selective COX Inhibitor0.6 µM (for COX-2)
This compound Phenolic Compound Data not available
Table 2: Benchmarking Against Known iNOS Inhibitors

Inducible Nitric Oxide Synthase (iNOS) produces large amounts of nitric oxide, a key mediator in the inflammatory process. Selective inhibition of iNOS is a therapeutic goal for various inflammatory disorders.

InhibitorTypeIC50 Value
L-NIL (L-N6-(1-Iminoethyl)lysine) Selective iNOS Inhibitor3.3 µM
1400W Selective iNOS Inhibitor7 nM
Aminoguanidine Non-selective NOS Inhibitor20 µM (for iNOS)
L-NAME (L-NG-Nitroarginine methyl ester) Non-selective NOS Inhibitor2.9 µM (for iNOS)
This compound Phenolic Compound Data not available

Experimental Protocols

The IC50 values presented in the tables are typically determined through established in vitro enzyme inhibition assays. Below are generalized methodologies for assessing COX-2 and iNOS inhibition.

COX-2 Inhibition Assay Protocol

A common method for determining COX-2 inhibitory activity is the in vitro cyclooxygenase inhibition assay. This assay measures the amount of prostaglandin E2 (PGE2) produced from arachidonic acid by recombinant human COX-2.

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is pre-incubated with the test compound (e.g., this compound) or a known inhibitor at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Incubation: The reaction mixture is incubated at 37°C for a specified period.

  • Reaction Termination: The reaction is stopped by the addition of a quenching agent.

  • Quantification: The amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of PGE2 production is determined as the IC50 value.

iNOS Inhibition Assay Protocol

The inhibitory activity against iNOS is often measured by quantifying the production of nitric oxide (NO) in stimulated macrophage cell lines.

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured and seeded in multi-well plates.

  • Stimulation and Treatment: The cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression, in the presence of varying concentrations of the test compound or a known inhibitor.

  • Incubation: The cells are incubated for a period sufficient to allow for NO production (typically 24 hours).

  • Nitrite Quantification: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • IC50 Determination: The concentration of the inhibitor that reduces nitrite production by 50% is calculated as the IC50 value.

Signaling Pathways and Experimental Workflow

To visualize the interplay of these pathways and the experimental approach to inhibitor testing, the following diagrams are provided.

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Gene Transcription Stimuli Stimuli IKK IKK Stimuli->IKK MAPK_pathway MAPK Pathway Stimuli->MAPK_pathway IκBα IκBα IKK->IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to MAPK_pathway->Nucleus activates transcription factors COX2_gene COX-2 Gene Nucleus->COX2_gene activates iNOS_gene iNOS Gene Nucleus->iNOS_gene activates COX2_protein COX-2 Protein COX2_gene->COX2_protein translates to iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to Arachidonic_Acid Arachidonic_Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 L_Arginine L_Arginine Nitric_Oxide Nitric_Oxide L_Arginine->Nitric_Oxide iNOS Inflammation Inflammation Prostaglandins->Inflammation Nitric_Oxide->Inflammation

Caption: Inflammatory signaling pathways leading to COX-2 and iNOS production.

G cluster_0 Compound Preparation cluster_1 In Vitro Assay cluster_2 Data Analysis Test_Compound This compound Enzyme_Assay COX-2 or iNOS Enzyme Assay Test_Compound->Enzyme_Assay Cell_Based_Assay LPS-stimulated Macrophage Assay Test_Compound->Cell_Based_Assay Known_Inhibitors Known_Inhibitors Known_Inhibitors->Enzyme_Assay Known_Inhibitors->Cell_Based_Assay Vehicle_Control Vehicle_Control Vehicle_Control->Enzyme_Assay Vehicle_Control->Cell_Based_Assay Measure_Product Measure Product (PGE2 or Nitrite) Enzyme_Assay->Measure_Product Cell_Based_Assay->Measure_Product Calculate_Inhibition Calculate % Inhibition Measure_Product->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 Benchmark_Comparison Benchmark_Comparison Determine_IC50->Benchmark_Comparison Compare

Caption: Experimental workflow for inhibitor benchmarking.

Conclusion

While direct experimental evidence for the inhibitory activity of this compound on COX-2 and iNOS is currently lacking, its classification as a phenolic compound suggests it is a promising candidate for anti-inflammatory research. The data and protocols presented in this guide offer a valuable comparative context for researchers and drug development professionals. Further in vitro and in vivo studies are warranted to elucidate the precise mechanism of action and to quantify the inhibitory potency of this compound. This will be crucial in determining its potential as a novel therapeutic agent for inflammatory diseases.

Reproducibility in Focus: A Comparative Guide to Experiments with 3-Methoxy-5-(2-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility of experiments is a cornerstone of scientific integrity. This guide provides a comparative analysis of the experimental data and protocols related to 3-Methoxy-5-(2-phenylethyl)phenol, a naturally occurring stilbenoid with recognized antioxidant and anti-inflammatory potential. Due to the limited availability of direct and extensive experimental data on this specific compound, this guide also draws comparisons with closely related and well-studied stilbenoids to provide a broader context for its potential biological activities and the methodologies to assess them.

Unveiling this compound

This compound, also known as dihydropinosylvin methyl ether, is a phenolic compound found in various plant species, including those of the Pinus and Dendrobium genera. Its chemical structure, featuring a methoxy group and a phenylethyl group attached to a phenol ring, places it within the stilbenoid family, a class of compounds renowned for their diverse biological activities. While research on this specific molecule is emerging, its structural similarity to other well-known stilbenoids, such as resveratrol and pinosylvin, suggests a strong potential for antioxidant and anti-inflammatory effects.

Recent studies have begun to shed light on the bioactive properties of this compound. For instance, its presence in Dendrobium officinale has been correlated with the plant's overall antioxidant capacity[1][2]. Furthermore, its accumulation in Pinus strobus has been associated with nematicidal activity, indicating a role in plant defense mechanisms[3]. These findings underscore the need for standardized and reproducible experimental protocols to fully elucidate its therapeutic potential.

Comparative Analysis of Biological Activity

To facilitate a comparative understanding of the bioactivity of this compound, this section presents available data alongside that of other relevant stilbenoids. The lack of extensive direct data necessitates a comparative approach to infer potential efficacy and guide future research.

Antioxidant Activity

Table 1: Comparative Antioxidant Activity of Stilbenoids (Illustrative)

CompoundAssayIC50 (µM)Reference CompoundIC50 (µM)
This compound DPPHData Not AvailableAscorbic Acid~25-50
PinosylvinDPPH~20-40Ascorbic Acid~25-50
ResveratrolDPPH~25-50Ascorbic Acid~25-50
PterostilbeneDPPH~15-30Ascorbic Acid~25-50

Note: The IC50 values presented are approximate ranges gathered from various sources on stilbenoids and are for illustrative purposes to highlight the expected potency.

Anti-inflammatory Activity

The anti-inflammatory properties of stilbenoids are often investigated by measuring their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in cell-based assays, commonly using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells[6][7]. The inhibition of enzymes like cyclooxygenases (COX) is another important indicator of anti-inflammatory potential[4][8].

Table 2: Comparative Anti-inflammatory Activity of Stilbenoids (Illustrative)

CompoundAssayIC50 (µM)Reference CompoundIC50 (µM)
This compound NO Inhibition (RAW 264.7)Data Not AvailableL-NMMA~10-20
PinosylvinNO Inhibition (RAW 264.7)~15-30L-NMMA~10-20
ResveratrolNO Inhibition (RAW 264.7)~20-40L-NMMA~10-20

Note: The IC50 values presented are approximate ranges gathered from various sources on stilbenoids and are for illustrative purposes. L-NMMA (N-Monomethyl-L-arginine) is a common reference inhibitor of nitric oxide synthase.

Experimental Protocols for Reproducibility

Detailed and standardized experimental protocols are critical for ensuring the reproducibility of scientific findings. Below are methodologies for key in vitro assays to assess the antioxidant and anti-inflammatory activities of this compound.

Synthesis of this compound

A general synthetic workflow for this compound is outlined below. The precise conditions and reagents may vary based on the specific synthetic strategy employed.

cluster_synthesis Synthesis Workflow Start Starting Materials (e.g., 3,5-Dihydroxy- (2-phenylethyl)benzene) Methylation Selective Methylation (e.g., with Dimethyl sulfate) Start->Methylation Purification Purification (e.g., Column Chromatography) Methylation->Purification Characterization Characterization (NMR, Mass Spectrometry) Purification->Characterization FinalProduct 3-Methoxy-5- (2-phenylethyl)phenol Characterization->FinalProduct

Synthetic workflow for this compound.

Methodology:

  • Reaction Setup: Dissolve the starting material (e.g., 3,5-dihydroxy-(2-phenylethyl)benzene) in a suitable solvent (e.g., acetone).

  • Methylation: Add a methylating agent (e.g., dimethyl sulfate) and a base (e.g., potassium carbonate) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: After completion, quench the reaction and extract the product into an organic solvent.

  • Purification: Purify the crude product using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

cluster_dpph DPPH Assay Workflow PrepareSolutions Prepare DPPH and Test Compound Solutions Mix Mix DPPH and Test Compound PrepareSolutions->Mix Incubate Incubate in Dark (e.g., 30 min at RT) Mix->Incubate MeasureAbsorbance Measure Absorbance (at ~517 nm) Incubate->MeasureAbsorbance Calculate Calculate % Inhibition and IC50 Value MeasureAbsorbance->Calculate

Workflow for the DPPH radical scavenging assay.

Methodology:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Prepare a working solution of DPPH in methanol.

  • Reaction: In a 96-well plate, add various concentrations of the test compound to the DPPH solution. A control well should contain only the solvent and DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophage cells.

cluster_no NO Inhibition Assay Workflow CellSeeding Seed RAW 264.7 Cells in 96-well Plate Pretreatment Pre-treat with Test Compound CellSeeding->Pretreatment Stimulation Stimulate with LPS (e.g., 1 µg/mL) Pretreatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation GriessAssay Measure Nitrite in Supernatant (Griess Reagent) Incubation->GriessAssay

Workflow for the nitric oxide inhibition assay.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium and seed them into a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Calculation: Determine the percentage of NO inhibition for each concentration and calculate the IC50 value.

Signaling Pathways and Mechanisms of Action

Stilbenoids are known to exert their biological effects through various signaling pathways. While the specific pathways modulated by this compound are yet to be fully elucidated, it is hypothesized to act similarly to other stilbenoids by influencing key inflammatory and antioxidant pathways.

cluster_pathway Potential Signaling Pathways cluster_inflammation Anti-inflammatory Pathway cluster_antioxidant Antioxidant Pathway Compound 3-Methoxy-5- (2-phenylethyl)phenol NFkB NF-κB Pathway Compound->NFkB Inhibits Nrf2 Nrf2 Pathway Compound->Nrf2 Activates iNOS_COX2 ↓ iNOS, COX-2 Expression NFkB->iNOS_COX2 NO_PGs ↓ NO, Prostaglandins iNOS_COX2->NO_PGs ARE ↑ Antioxidant Response Element (ARE) Activity Nrf2->ARE Enzymes ↑ Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Enzymes

References

Independent Verification of the Biological Effects of 3-Methoxy-5-(2-phenylethyl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the biological effects of 3-Methoxy-5-(2-phenylethyl)phenol, also known as 3-O-Methyldihydropinosylvin, with the well-researched stilbenoid, Resveratrol. The comparison focuses on key biological activities relevant to drug development, including antioxidant and anti-inflammatory effects. All experimental data is summarized in comparative tables, and detailed experimental protocols for the cited assays are provided.

I. Comparative Analysis of Biological Activities

This compound is a stilbenoid compound found in various plant species. Its biological activities, particularly its antioxidant and anti-inflammatory properties, have been a subject of scientific interest. This guide compares its efficacy with Resveratrol, a widely studied polyphenol with known antioxidant and anti-inflammatory effects.

Table 1: Comparison of Anti-inflammatory Activity

CompoundAssayCell LineStimulantIC50 ValueReference
This compoundNitric Oxide (NO) InhibitionRAW 264.7Lipopolysaccharide (LPS)4.07 µM[1]
ResveratrolNitric Oxide (NO) InhibitionRAW 264.7Lipopolysaccharide (LPS)~15 µM[2]
Resveratrol Dimerized Analogue (12b)Nitric Oxide (NO) InhibitionRAW 264.7Lipopolysaccharide (LPS)3.38 µM[3][4]

Table 2: Comparison of Antioxidant Activity

CompoundAssayIC50 ValueReference
This compoundDPPH Radical ScavengingData not available
This compoundABTS Radical ScavengingData not available
ResveratrolDPPH Radical Scavenging15.54 µg/mL[5]
ResveratrolABTS Radical ScavengingData not available in µg/mL
ResveratrolOxygen Radical Absorbance Capacity (ORAC)23.12 µmol TE/g[5]

II. Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1. Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: For anti-inflammatory assays, cells are typically seeded in 24-well plates at a density of 1x10^6 cells/mL.[3] Cells are pre-treated with various concentrations of the test compounds (e.g., this compound or Resveratrol) for 1 hour before stimulation with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 5 µg/mL) for a specified duration (e.g., 12-24 hours).[2][3]

2. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: This assay measures the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant.

  • Procedure:

    • After cell treatment, collect the culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[3]

    • Incubate the mixture at room temperature for 10 minutes.

    • Measure the absorbance at 550 nm using a microplate reader.[3]

    • The concentration of nitrite is determined from a standard curve generated with sodium nitrite.

3. Antioxidant Activity Assays

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical, causing a color change from purple to yellow.

    • Procedure:

      • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[6]

      • Mix various concentrations of the test compound with the DPPH solution.

      • Incubate the mixture in the dark at room temperature for 30 minutes.[6]

      • Measure the absorbance at 517 nm.[6]

      • The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample. The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, is then determined.[7]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • Principle: This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS.

    • Procedure:

      • Generate the ABTS•+ solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating in the dark for 12-16 hours.[8]

      • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of ~0.7 at 734 nm.

      • Mix various concentrations of the test compound with the diluted ABTS•+ solution.

      • After a short incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.

      • The scavenging activity and IC50 value are calculated similarly to the DPPH assay.

4. Western Blot Analysis for Inflammatory Mediators

  • Principle: This technique is used to detect and quantify the expression levels of specific proteins, such as inducible nitric oxide synthase (iNOS), and components of signaling pathways like NF-κB and MAPKs.

  • Procedure:

    • Cell Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[9]

    • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-iNOS, anti-phospho-p65 NF-κB, anti-phospho-p38 MAPK) overnight at 4°C.[10]

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system. The band intensities are quantified using densitometry software.

III. Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of many phenolic compounds, including stilbenoids, are often mediated through the modulation of key signaling pathways involved in the inflammatory response.

G cluster_0 Cellular Response to LPS LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB MAPK MAPK Activation (p38, JNK, ERK) MyD88->MAPK iNOS iNOS Expression NFkB->iNOS MAPK->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Compound This compound / Resveratrol Compound->NFkB Inhibition Compound->MAPK Inhibition

Caption: LPS-induced pro-inflammatory signaling pathway.

The diagram above illustrates the signaling cascade initiated by LPS, leading to the production of nitric oxide and inflammation. Compounds like this compound and Resveratrol are believed to exert their anti-inflammatory effects by inhibiting key components of this pathway, such as the activation of NF-κB and MAPKs.

G cluster_1 Antioxidant Assay Workflow Sample Test Compound (e.g., this compound) Incubation Incubation Sample->Incubation DPPH_reagent DPPH Radical Solution DPPH_reagent->Incubation ABTS_reagent ABTS Radical Solution ABTS_reagent->Incubation Measurement Spectrophotometric Measurement (517 nm / 734 nm) Incubation->Measurement Calculation Calculation of IC50 Value Measurement->Calculation

Caption: General workflow for DPPH and ABTS antioxidant assays.

This workflow outlines the general steps involved in determining the in vitro antioxidant capacity of a compound using the DPPH and ABTS radical scavenging assays. The key endpoint is the IC50 value, which represents the concentration of the compound required to inhibit 50% of the free radicals.

References

Safety Operating Guide

Safe Disposal of 3-Methoxy-5-(2-phenylethyl)phenol: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 3-Methoxy-5-(2-phenylethyl)phenol is paramount to protecting laboratory personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the proper handling and disposal of this compound.

This compound is classified as a hazardous substance, harmful if swallowed, a cause of serious eye irritation, and toxic to aquatic life with long-lasting effects[1]. Adherence to stringent disposal protocols is therefore mandatory. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams[2][3]. The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal service[1][2][4].

Hazard Identification and Classification

A summary of the hazards associated with this compound is presented below. This information is derived from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Hazardous to the Aquatic Environment, Long-Term HazardCategory 2H411: Toxic to aquatic life with long lasting effects[1]

Personal Protective Equipment (PPE)

Before initiating any disposal procedure, the use of appropriate Personal Protective Equipment (PPE) is mandatory. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Required PPE:

  • Eye Protection: Safety glasses or goggles[5].

  • Hand Protection: Chemical-resistant gloves[5].

  • Skin and Body Protection: A lab coat and, if necessary, additional protective clothing[5].

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

  • Waste Collection:

    • Designate a specific, leak-proof, and clearly labeled waste container for this compound waste[2][3].

    • The container must be kept tightly sealed when not in use[2][6].

    • Ensure the waste container is labeled with "Hazardous Waste" and the full chemical name: "this compound"[2][3].

  • Segregation of Waste:

    • Store the waste container in a designated and secure area, away from incompatible materials.

    • Avoid mixing this waste with other chemical waste streams unless compatibility has been confirmed.

  • Disposal of Contaminated Labware:

    • Any labware, such as pipette tips, vials, or gloves, that has been contaminated with this compound must also be disposed of as hazardous waste[3].

    • Collect these contaminated items in a designated, lined container within the fume hood[3].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste[2][3].

    • Complete all necessary waste disposal documentation as required by your institution and local regulations.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuation and Ventilation:

    • Immediately evacuate all non-essential personnel from the spill area[2][7].

    • Ensure the area is well-ventilated to disperse any vapors[6][7].

  • Containment and Cleanup:

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth[2][6]. Do not use combustible materials like paper towels to absorb the spill.

    • Carefully collect the absorbed material and any contaminated soil or surfaces into a suitable, closed container for disposal[2][7].

  • Decontamination:

    • Thoroughly clean the spill area with soap and water[2][7].

    • All materials used for decontamination must also be disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have 3-Methoxy-5- (2-phenylethyl)phenol Waste? waste_type Is the waste liquid, solid, or contaminated labware? start->waste_type liquid_waste Collect in a labeled, sealed, compatible liquid waste container. waste_type->liquid_waste Liquid solid_waste Collect in a labeled, sealed, compatible solid waste container. waste_type->solid_waste Solid labware_waste Collect in a designated, lined hazardous waste container. waste_type->labware_waste Contaminated Labware store_waste Store waste container in a designated, secure area. liquid_waste->store_waste solid_waste->store_waste labware_waste->store_waste spill_check Has a spill occurred? store_waste->spill_check spill_protocol Follow Spill Management Protocol. spill_check->spill_protocol Yes contact_ehs Contact EHS or licensed waste disposal contractor for pickup. spill_check->contact_ehs No spill_protocol->store_waste documentation Complete all required waste disposal documentation. contact_ehs->documentation end_process End of Disposal Process documentation->end_process

Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Methoxy-5-(2-phenylethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Methoxy-5-(2-phenylethyl)phenol. The following information is synthesized from safety data for structurally similar compounds and general best practices for handling phenolic chemicals, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on available data for related methoxyphenol compounds, this compound is anticipated to present several hazards. The primary concerns include potential skin and eye irritation, and possible respiratory irritation.[1][2] The GHS classification for the compound includes warnings for being harmful if swallowed, causing serious eye irritation, and being toxic to aquatic life with long-lasting effects.[3] A comprehensive PPE strategy is therefore crucial to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationPurpose
Eye and Face Protection Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US). A face shield may be necessary for splash hazards.[1][4]To protect against splashes, dust, and potential eye irritation.[2][4]
Hand Protection Chemical-resistant, impervious gloves (e.g., Neoprene, Nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.[1][5]To prevent skin contact, as related compounds can cause skin irritation.[1][2]
Body Protection Laboratory coat or impervious clothing to prevent skin exposure.[1][4]To protect the body from splashes and spills.[6]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][2] If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1][7]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict handling protocol is essential for ensuring a safe laboratory environment.

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[4]

  • Verify that a safety shower and eyewash station are readily accessible.[4]

  • Confirm that all necessary PPE is available and in good condition.[4]

  • Have spill control materials (e.g., absorbent pads, vermiculite) readily available.[8]

  • Review this handling guide and any available safety information before beginning work.

2. Handling:

  • Work in a well-ventilated fume hood to minimize inhalation exposure.[1][4]

  • Avoid generating dust.[1]

  • Wear the full complement of recommended PPE at all times.[4]

  • Avoid direct contact with the substance.

  • Keep the container tightly closed when not in use.[1][2]

  • Do not eat, drink, or smoke in the handling area.[4][9]

3. Post-Handling:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][4]

  • Clean the work area and decontaminate any surfaces that may have come into contact with the chemical.

  • Contaminated clothing should be removed and laundered before reuse.

Emergency Procedures

Table 2: First Aid Measures

Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2] For significant exposure, rapidly remove contaminated clothing and irrigate or wipe exposed areas immediately and repeatedly with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400) if available.[8][10]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][2][11]

Disposal Plan

All waste materials contaminated with this compound should be treated as hazardous waste.

  • Chemical Waste:

    • Dispose of the chemical and any contaminated materials in a designated, labeled, and sealed container.

    • Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

    • Do not allow the product to enter drains or waterways, as it is toxic to aquatic life.[3][11]

  • Contaminated PPE:

    • Dispose of contaminated gloves and other disposable PPE in accordance with applicable laboratory and institutional guidelines.[1]

Experimental Workflow and Safety Diagram

The following diagram illustrates a typical workflow for handling this compound in a laboratory setting, emphasizing the integration of safety measures at each step.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Actions prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_setup Prepare Fume Hood & Spill Kit prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh Proceed to handling handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve handling_reaction Perform Reaction handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate Proceed to cleanup emergency_spill Spill Response handling_reaction->emergency_spill If spill occurs emergency_exposure First Aid handling_reaction->emergency_exposure If exposure occurs cleanup_waste Dispose of Waste (Chemical & PPE) cleanup_decontaminate->cleanup_waste cleanup_remove_ppe Remove PPE cleanup_waste->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.